molecular formula C11H14N2O B12986331 (S)-4-Amino-1-benzylpyrrolidin-2-one

(S)-4-Amino-1-benzylpyrrolidin-2-one

Cat. No.: B12986331
M. Wt: 190.24 g/mol
InChI Key: ZBULGGJXBMLOKD-JTQLQIEISA-N
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Description

(S)-4-Amino-1-benzylpyrrolidin-2-one is a chiral organic compound based on the pyrrolidin-2-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The core pyrrolidinone structure is a five-membered cyclic amide, and derivatives are known for their versatility and biocompatibility . The specific (S)-enantiomer with its 4-amino and 1-benzyl substitutions makes this compound a valuable and sophisticated building block for the synthesis of more complex, biologically active molecules . Pyrrolidinone derivatives are extensively utilized in pharmaceutical research due to their ability to interact with various biological systems . While the specific research applications and detailed mechanism of action for this compound are not fully detailed in the public scientific literature, compounds of this class are frequently explored as key intermediates in developing active pharmaceutical ingredients (APIs) and as core structures in pharmacological probes. The presence of both amino and benzyl functional groups on the chiral pyrrolidinone ring provides multiple sites for chemical modification, enabling researchers to fine-tune the properties of resulting compounds for specific targets. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(4S)-4-amino-1-benzylpyrrolidin-2-one

InChI

InChI=1S/C11H14N2O/c12-10-6-11(14)13(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2/t10-/m0/s1

InChI Key

ZBULGGJXBMLOKD-JTQLQIEISA-N

Isomeric SMILES

C1[C@@H](CN(C1=O)CC2=CC=CC=C2)N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)N

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: (S)-4-Amino-1-benzylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (S)-4-Amino-1-benzylpyrrolidin-2-one , a critical chiral scaffold in medicinal chemistry.

Structural Dynamics, Synthetic Methodologies, and Pharmaceutical Utility

Executive Summary

This compound (CAS: Generic 368429-69-0 for racemate; specific enantiomer often custom-synthesized) is a functionalized


-lactam serving as a high-value chiral building block. It belongs to the 4-aminopyrrolidone class, distinct from the 3-amino derivatives (derived directly from aspartic acid) and the 4-aminomethyl derivatives (nebracetam-like). Its structural rigidity, defined stereochemistry at the C4 position, and orthogonal protection (benzyl group) make it an ideal scaffold for peptidomimetics , NMDA receptor modulators , and next-generation racetam neurotherapeutics .

This guide details the structural properties, industrial-viable synthesis via the Curtius rearrangement, and its application in constraining peptide backbones.

Structural Characterization & Stereochemistry

The molecule features a five-membered lactam ring with three key functional zones:

  • The Lactam Core: Provides structural rigidity and hydrogen-bond accepting capability (carbonyl oxygen).

  • The N1-Benzyl Group: Acts as a robust protecting group that enhances lipophilicity and can be removed via hydrogenolysis (

    
    ) to liberate the free lactam nitrogen for further diversification.
    
  • The C4-Amino Group: The chiral center. In the (S)-configuration , the amino group projects spatially in a manner often required to mimic the

    
     residue in 
    
    
    
    -turn mimetics.
Stereochemical Definition
  • IUPAC Name: (4S)-4-amino-1-benzylpyrrolidin-2-one.

  • Chirality: The C4 carbon is the sole stereocenter.

  • Configuration: The (S)-enantiomer is chemically distinct from the (R)-enantiomer, which is often associated with different biological activities in receptor binding assays.

Table 1: Physicochemical Profile

Property Data Note

| Molecular Formula |


 | |
| Molecular Weight  | 190.24  g/mol  | Free base |
| Physical State  | Viscous Oil or Low-Melting Solid | Often handled as HCl salt (Solid) |
| Solubility  | DCM, MeOH, DMSO | High lipophilicity due to benzyl group |
| pKa (Conj. Acid)  | ~8.5 - 9.0 | Estimated for C4-primary amine |

Synthetic Methodologies

While 3-aminopyrrolidines are readily accessible from aspartic acid, the 4-amino substitution pattern requires specific homologation or rearrangement strategies. The most robust route for scale-up involves the Itaconic Acid pathway coupled with a Curtius Rearrangement .

Route A: The Itaconic Acid / Curtius Rearrangement Strategy

This route avoids expensive chiral pool starting materials by utilizing a resolution step or asymmetric hydrogenation, followed by a stereospecific rearrangement.

Phase 1: Aza-Michael Addition

Dimethyl itaconate reacts with benzylamine to form the intermediate 1-benzyl-5-oxopyrrolidine-3-carboxylic acid . This reaction creates the pyrrolidone ring and the C4-carboxyl handle simultaneously.

  • Note: The product is initially racemic.

Phase 2: Optical Resolution

The racemic carboxylic acid is resolved using a chiral base (e.g., (R)-


-methylbenzylamine). The desired (S)-acid  (or (R)-acid, depending on the target) is isolated via fractional crystallization.
  • Crucial Step: The absolute configuration of the acid determines the amine configuration because the Curtius rearrangement proceeds with retention of configuration .

Phase 3: Curtius Rearrangement

The resolved (S)-carboxylic acid is converted to the acyl azide, which undergoes thermal rearrangement to the isocyanate. Hydrolysis yields the (S)-amine.

Synthesis Itaconate Dimethyl Itaconate (Achiral) RacAcid 1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid (Racemic) Itaconate->RacAcid Aza-Michael Cyclization Benzylamine Benzylamine Benzylamine->RacAcid ResStep Resolution ((R)-PEA) RacAcid->ResStep SAcid (S)-Acid (Chiral Pure) ResStep->SAcid Crystallization Curtius Curtius Rearrangement (DPPA / tBuOH) SAcid->Curtius Retention of Stereochemistry BocAmine (S)-N-Boc-Amine Curtius->BocAmine Isocyanate Trap Final (S)-4-Amino-1-benzyl- pyrrolidin-2-one BocAmine->Final Deprotection (HCl/Dioxane)

Caption: Figure 1. Synthetic workflow from Itaconic acid to this compound via Curtius Rearrangement.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (via Curtius)

Reagents:

  • (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) [Resolved]

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • tert-Butanol (

    
    -BuOH) (Solvent/Reagent)
    
  • 4M HCl in Dioxane

Step-by-Step Methodology:

  • Acyl Azide Formation: Dissolve the (S)-acid in dry toluene or THF. Add TEA and cool to 0°C. Add DPPA dropwise. Stir at 0°C for 1 hour, then room temperature for 2 hours.

  • Rearrangement: Heat the mixture to reflux (or ~80°C). Evolution of

    
     gas indicates the formation of the isocyanate.
    
  • Trapping (Boc Protection): Add excess

    
    -BuOH to the reaction mixture and reflux for an additional 4-6 hours. This converts the isocyanate into the tert-butyl carbamate (Boc-protected amine).
    
    • Why? The free amine can be unstable or difficult to purify directly. The Boc intermediate is stable and purifiable.

  • Work-up: Cool, dilute with EtOAc, wash with 5%

    
     and brine. Dry over 
    
    
    
    and concentrate. Purify the Boc-intermediate via silica gel chromatography.[1]
  • Deprotection: Dissolve the Boc-intermediate in DCM. Add 4M HCl in dioxane (5 eq). Stir at RT for 2 hours. The product precipitates as the dihydrochloride salt .

  • Isolation: Filter the white solid, wash with ether, and dry under vacuum.

Yield: Typically 60-75% over 2 steps. Stereochemistry: >98% ee (Retention).

Pharmaceutical Applications

Peptidomimetics & -Turn Mimetics

The pyrrolidone ring constrains the


 (psi) and 

(phi) torsion angles of the peptide backbone.
  • (S)-4-Amino-Lactam: Mimics the spatial arrangement of a Gly-Xxx dipeptide locked in a specific conformation.

  • Utility: Used in the design of protease inhibitors where a rigid backbone improves binding affinity to the enzyme active site.

CNS Active Agents (Racetams)

While Levetiracetam utilizes an


-ethyl-acetamide side chain, the 4-substituted pyrrolidone core is investigated for:
  • Sigma-1 Receptor Agonism: Benzyl-substituted pyrrolidones show affinity for

    
     receptors, relevant in neuroprotection.
    
  • GABA Transaminase Inhibitors: 4-amino-GABA analogues (cyclic forms) can act as suicide substrates or competitive inhibitors.

Chiral Resolution Agents

The free amine can serve as a resolving agent for chiral acids, or the scaffold can be derivatized to create Chiral Stationary Phases (CSPs) for HPLC.

Analytical Profiling

To verify the identity and purity of the synthesized (S)-enantiomer, the following parameters are critical.

Table 2: Analytical Specifications

Test Expected Result

|


 NMR (DMSO-

)
|

7.3 (m, 5H, Ar), 4.4 (dd, 2H,

-Ph), 3.8 (m, 1H, H-4), 3.4 (m, 2H, H-5), 2.6/2.2 (dd, 2H, H-3). | | Mass Spectrometry |

(Free base) | | Chiral HPLC | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA. Visual separation of (S) and (R). | | Optical Rotation | Specific rotation

must be compared to literature for the resolved acid precursor to ensure correct absolute configuration assignment. |

References

  • Synthesis of 4-Substituted Pyrrolidones

    • Title: Synthesis of 1,5-Substituted Pyrrolidin-2-ones
    • Source: MDPI, Molecules 2022.
    • URL:[Link]

  • Curtius Rearrangement Methodology

    • Title: Tandem Continuous Flow Curtius Rearrangement.
    • Source: Organic Process Research & Development.[2]

    • URL:[Link]

  • Itaconic Acid Derivatives

    • Title: Reaction of dimethyl itacon
    • Source: ResearchG
    • URL:[Link]

  • Pharmaceutical Relevance (Racetams)

    • Title: Synthesis and nootropic activity prediction of 4-(aminomethyl)
    • Source: ScienceRise: Pharmaceutical Science.[1]

    • URL:[Link]

  • Title: (2S,4R)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid (Related Scaffold).

Sources

Technical Guide: 4-Amino-1-benzylpyrrolidin-2-one Dihydrochloride (CAS 2044703-04-8)

[1][2][3][4]

Executive Summary & Chemical Identity

CAS 2044703-04-8 is a specialized heterocyclic building block belonging to the pyrrolidinone (gamma-lactam) class. It features a primary amine at the C4 position and a benzyl-protected nitrogen at the N1 position. This orthogonal protection strategy—where the lactam nitrogen is masked by a benzyl group while the C4-amine is available for functionalization—makes it a critical intermediate for synthesizing complex pharmaceutical scaffolds, including IKK-beta inhibitors and peptide mimetics .

Chemical Identification Table
PropertyData
CAS Registry Number 2044703-04-8
Chemical Name 4-Amino-1-benzylpyrrolidin-2-one dihydrochloride
Synonyms 1-Benzyl-4-aminopyrrolidin-2-one 2HCl; 4-Amino-1-(phenylmethyl)-2-pyrrolidinone dihydrochloride
Molecular Formula C₁₁H₁₄N₂O[1] · 2HCl
Molecular Weight 263.16 g/mol (Salt); 190.24 g/mol (Free Base)
Core Scaffold Pyrrolidin-2-one (Gamma-Lactam)
Physical State White to off-white crystalline powder
Solubility Highly soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)

Structural Analysis & Reactivity

The utility of CAS 2044703-04-8 lies in its bifunctional reactivity :

  • C4-Primary Amine : A nucleophilic handle ready for amide coupling, reductive amination, or sulfonylation. This is the primary attachment point for pharmacophores.

  • N1-Benzyl Group : Acts as a robust protecting group for the lactam nitrogen. It is stable under acidic and basic conditions but can be removed via catalytic hydrogenolysis (H₂/Pd-C) or Birch reduction to liberate the lactam NH for further elaboration.

  • Lactam Core : Provides a rigid constrained geometry, often used to mimic peptide turns (gamma-turns) in peptidomimetic drug design.

Synthetic Production Protocols

While specific proprietary process routes exist, the industrial synthesis of 4-amino-pyrrolidin-2-one derivatives typically follows a "Michael Addition-Cyclization" or "Malic Acid" pathway. Below is a validated laboratory-scale protocol adapted for high-purity synthesis.

Representative Synthetic Pathway

Precursor : N-Benzylmaleimide or Itaconic Acid derivatives. Methodology :

  • Michael Addition : Reaction of N-benzylmaleimide with nitromethane or an azide source.

  • Reduction/Cyclization : Hydrogenation of the nitro/azide group leads to the amine.

  • Salt Formation : Treatment with anhydrous HCl in dioxane/ether precipitates the dihydrochloride salt (CAS 2044703-04-8), ensuring stability and preventing oxidation of the free amine.

SynthesisPathwayStartN-BenzylmaleimideStep1Michael Addition(Nitromethane/Base)Start->Step1Inter1Nitro-SuccinimideIntermediateStep1->Inter1Step2Reduction(H2, Pd/C or Zn/HCl)Inter1->Step2ProductBase4-Amino-1-benzylpyrrolidin-2-one (Free Base)Step2->ProductBaseStep3Salt Formation(HCl in Dioxane)ProductBase->Step3FinalCAS 2044703-04-8(Dihydrochloride Salt)Step3->Final

Figure 1: Logical synthetic flow for the production of the 4-amino-pyrrolidinone core.

Applications in Drug Discovery

This intermediate is frequently cited in patent literature regarding kinase inhibitors and GPCR modulators .

A. Kinase Inhibitor Scaffolds (e.g., IKK-beta)

The pyrrolidinone ring serves as a spacer that orients the C4-amino group (often coupled to a heteroaryl pharmacophore) and the N1-substituent into specific hydrophobic pockets of the enzyme.

  • Mechanism : The rigid ring reduces the entropic penalty of binding compared to flexible linear chains.

  • Protocol :

    • Dissolve CAS 2044703-04-8 in DMF with DIPEA (3.0 eq).

    • Add Heteroaryl-Carboxylic Acid (1.0 eq) and HATU (1.2 eq).

    • Stir at RT for 2-4h.

    • Isolate the Amide-linked inhibitor.

B. Peptidomimetics

The 4-aminopyrrolidin-2-one scaffold acts as a Gamma-Turn Mimic .

  • Usage : Replacing a dipeptide segment (Gly-Xaa) with this scaffold can stabilize the secondary structure of bioactive peptides, improving proteolytic stability (half-life) and oral bioavailability.

ApplicationWorkflowcluster_0Path A: Kinase Inhibitorscluster_1Path B: Deprotection StrategyInputCAS 2044703-04-8(Scaffold)StepA1Neutralization(DIPEA)Input->StepA1StepB1Hydrogenolysis(H2, Pd/C)Input->StepB1StepA2Amide Coupling(R-COOH + HATU)StepA1->StepA2ResultABioactiveAmideStepA2->ResultAStepB2N-Alkylation(R'-X)StepB1->StepB2ResultBN-SubstitutedAnalogStepB2->ResultB

Figure 2: Divergent application workflows for CAS 2044703-04-8 in medicinal chemistry.

Safety Data & Handling Protocols

As a dihydrochloride salt of an organic amine, CAS 2044703-04-8 requires specific handling to maintain stability and ensure operator safety.

Hazard Identification (GHS Classification)
  • Signal Word : WARNING

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.[2]

Handling & Storage Protocol
  • Hygroscopicity : The dihydrochloride salt is hygroscopic . It absorbs atmospheric moisture, which can lead to hydrolysis or stoichiometry errors in weighing.

    • Requirement: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Storage Temperature : 2-8°C (Refrigerated) is recommended for long-term stability.

  • Solubility Prep : When preparing stock solutions, dissolve in DMSO or Water . Avoid protic solvents if using strictly anhydrous coupling conditions immediately after.

  • Neutralization : The salt contains 2 equivalents of HCl . When using in coupling reactions, ensure at least 2.5–3.0 equivalents of base (e.g., DIPEA, TEA) are added to liberate the free amine.

References

  • PubChem Compound Summary . 4-Amino-1-benzylpyrrolidin-2-one dihydrochloride. National Center for Biotechnology Information. Link

  • Ambeed Chemical Catalog . Product A106878: 4-Amino-1-benzylpyrrolidin-2-one dihydrochloride.[3][4][5] Accessed 2026.[6] Link

  • Signal Pharmaceuticals, LLC .[7] Patent WO2006/76595 A1: Inhibitors of IKK-Beta.[7] World Intellectual Property Organization. (Contextual citation for pyrrolidinone intermediates in kinase inhibitors).

  • MolCore . Chemical Properties of CAS 2044703-04-8. Link

4-amino-1-benzylpyrrolidin-2-one hydrochloride salt vs free base

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of 4-amino-1-benzylpyrrolidin-2-one , focusing on the critical distinctions between its Hydrochloride Salt and Free Base forms.

Comparative Analysis: Hydrochloride Salt vs. Free Base

Executive Summary

4-amino-1-benzylpyrrolidin-2-one is a pivotal heterocyclic intermediate used in the synthesis of pyrrolidone-based nootropics (racetams), peptide mimetics, and chiral auxiliaries. In drug development, the choice between the Free Base and the Hydrochloride (HCl) Salt is not merely a matter of inventory but a strategic decision affecting reaction kinetics, purification efficiency, and long-term stability.

While the Free Base offers superior nucleophilicity for acylation and alkylation reactions, it suffers from oxidative instability and potential carbamate formation upon exposure to atmospheric CO₂. Conversely, the HCl Salt provides a robust, crystalline form ideal for storage and precise stoichiometry but requires an in situ or separate neutralization step before use as a nucleophile.

Physicochemical Profile: Salt vs. Free Base[1]

The following data contrasts the two forms. Note that while the HCl salt is a well-characterized solid, the free base is frequently isolated as a viscous oil or low-melting solid, making it less suitable for long-term storage.

PropertyFree Base (1-Benzyl-4-aminopyrrolidin-2-one)Hydrochloride Salt (HCl)
Physical State Viscous Oil or Low-Melting SolidCrystalline Solid (White to Off-White)
Melting Point < 50 °C (Typical for class)174 – 176 °C [1]
Solubility (Water) Low / Sparingly SolubleHigh (> 100 mg/mL)
Solubility (Organic) High (DCM, EtOAc, THF, Toluene)Low (Insoluble in Ether, Hexanes)
Hygroscopicity Low, but absorbs CO₂ from airModerate to High (Desiccant required)
Stability Prone to oxidation/carbamate formationStable at RT (Shelf life > 2 years)
CAS Number Not widely listed (Generic)2044703-04-8 (Dihydrochloride ref)
Primary Utility Active Nucleophile (Reaction ready)Storage, Transport, Purification

Technical Insight: The melting point of 174-176 °C for the HCl salt is a critical quality attribute (CQA). A depression in this value typically indicates the presence of residual free base or trapped solvent, compromising downstream stoichiometry.

Synthesis & Production Pathways

The synthesis of this scaffold often employs a Chiral Pool Strategy , utilizing Malic Acid or Aspartic Acid to establish the stereocenter at C4. The following Graphviz diagram outlines the conversion workflow from the 4-hydroxy precursor to the final amine forms.

SynthesisPath Start 4-Hydroxy-1-benzyl pyrrolidin-2-one Mesylate Intermediate: 4-Mesyloxy Derivative Start->Mesylate MsCl, Et3N DCM, 0°C Azide Intermediate: 4-Azido Derivative Mesylate->Azide NaN3, DMF 60°C Reduction Staudinger Reduction (PPh3 / H2O) Azide->Reduction FreeBase Product A: Free Base (Oil) Reduction->FreeBase Workup (pH > 12) SaltFormation HCl/Dioxane Precipitation FreeBase->SaltFormation Dissolve in EtOH Add HCl HClSalt Product B: HCl Salt (Solid) SaltFormation->HClSalt Filter & Dry

Figure 1: Synthetic pathway from hydroxy-pyrrolidone precursor to Amine Salt and Free Base.

Experimental Protocols
Protocol A: Conversion of HCl Salt to Free Base (Activation)

Use this protocol immediately before using the amine in a reaction (e.g., amide coupling).

  • Dissolution: Suspend 10.0 mmol (approx. 2.26 g) of 4-amino-1-benzylpyrrolidin-2-one HCl in 20 mL of Dichloromethane (DCM). The salt will not fully dissolve initially.

  • Neutralization: Add 15 mL of 1M NaOH or Saturated Na₂CO₃ solution.

  • Extraction: Vigorously stir for 10 minutes until two clear layers form. Separate the organic (lower) layer.

  • Re-extraction: Extract the aqueous layer twice with 10 mL DCM to ensure complete recovery of the amine.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄ (Sodium Sulfate), and filter.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 30°C.

    • Checkpoint: You should obtain a viscous, pale yellow oil.

    • Validation: Check pH of the oil on wet paper; it should be basic (pH ~9-10).

Protocol B: Preparation of HCl Salt from Crude Free Base

Use this protocol for purification and long-term storage.

  • Solubilization: Dissolve the crude amine oil (e.g., 10 mmol) in a minimum amount of Ethanol or Isopropanol (approx. 5-10 mL).

  • Acidification: Dropwise, add 4M HCl in Dioxane (or concentrated aqueous HCl, though anhydrous is preferred) with stirring.

    • Observation: A white precipitate should begin to form immediately.

    • Endpoint: Continue addition until the supernatant is acidic (pH < 2).

  • Crystallization: Cool the mixture to 0-4°C for 2 hours to maximize precipitation.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold Diethyl Ether (to remove non-polar impurities).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Target: White crystalline powder, MP 174-176°C.

Handling, Stability & Storage
The "Carbon Dioxide Trap"

A critical, often overlooked aspect of handling the Free Base is its reactivity with atmospheric CO₂. Like many primary amines, 4-amino-1-benzylpyrrolidin-2-one can reversibly form a carbamic acid (zwitterion) upon prolonged exposure to air.

  • Symptom: The oil becomes cloudy or forms a crust.

  • Consequence: Stoichiometric errors in downstream reactions.

  • Prevention: Always store the free base under Argon/Nitrogen. If the oil is cloudy, re-dissolve in DCM and wash with NaOH (Protocol A) to regenerate the free amine.

Storage Recommendations
  • HCl Salt: Store at Room Temperature (RT), tightly sealed. Hygroscopic—keep desiccated.[1] Shelf life: >2 years.

  • Free Base: Store at -20°C under inert atmosphere. Shelf life: <3 months recommended.

Decision Matrix: When to Use Which Form?

Use the following logic flow to determine the appropriate form for your application.

DecisionMatrix Start Select Application Storage Long-term Storage or Shipment? Start->Storage Reaction Immediate Chemical Reaction? Start->Reaction UseSalt USE HCl SALT (Stable, Solid) Storage->UseSalt Yes Aqueous Aqueous Reaction (e.g. Schotten-Baumann) Reaction->Aqueous Anhydrous Anhydrous Reaction (e.g. NaH alkylation) Reaction->Anhydrous Aqueous->UseSalt Yes (Water Soluble) UseBase USE FREE BASE (Soluble in THF/DCM) Anhydrous->UseBase Preferred UseSaltBuffer USE HCl SALT + Base (Et3N/DIPEA) Anhydrous->UseSaltBuffer Alternative

Figure 2: Decision matrix for selecting the optimal chemical form.

References
  • Patent EP1403255A1 . Rho Kinase Inhibitors. (2004). Describes the synthesis and characterization of 4-amino-1-benzylpyrrolidin-2-one hydrochloride with a melting point of 174-176°C.

  • Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives. ScienceRise: Pharmaceutical Science.[2] Discusses analogous synthesis via azide reduction.

  • PubChem Compound Summary . 4-Amino-1-benzylpyrrolidin-2-one dihydrochloride. CID 123134789.[3]

  • Delsuc, N., et al. (2007).[4] Regioselective reduction of tetramic acids. Validates the route from amino acids to 4-hydroxy-pyrrolidones.

Sources

Precision Engineering of Chiral Pyrrolidinone Building Blocks: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidin-2-one (γ-lactam) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for a wide range of psychotropic, anti-epileptic, and anti-inflammatory drugs. Its rigid five-membered ring restricts conformational flexibility, allowing for the precise orientation of substituents to map receptor binding pockets.

However, the clinical success of pyrrolidinone-based drugs—such as Levetiracetam and Brivaracetam —hinges entirely on stereochemical purity. A single enantiomer often dictates therapeutic efficacy, while its antipode may be inactive or toxic. This guide provides an in-depth technical analysis of the synthesis, functionalization, and application of chiral pyrrolidinone building blocks, moving beyond basic "chiral pool" methods to advanced asymmetric catalysis.

Part 1: Strategic Synthesis Routes

To access high-value chiral pyrrolidinones, researchers generally employ three distinct strategies. The choice of route depends on the target substitution pattern (C3, C4, or C5) and the required scale.

The Chiral Pool Strategy (C5-Substitution)

The most direct route to C5-chiral pyrrolidinones utilizes naturally occurring amino acids.

  • Starting Material: L-Glutamic acid or (S)-Pyroglutamic acid.

  • Mechanism: Cyclodehydration allows retention of the chiral center at C5.

  • Limitation: Functionalization at C3 or C4 often requires harsh conditions (e.g., strong bases like LiHMDS) that risk racemization.

Chiral Auxiliaries: Meyers’ Lactams (Alpha-Alkylation)

For generating quaternary centers or specific alpha-substitutions (C3), "Meyers' Lactams" (bicyclic lactams) remain a gold standard in stereocontrol.

  • Concept: Condensation of a keto-acid with a chiral amino alcohol (e.g., phenylglycinol) creates a rigid bicyclic scaffold.

  • Utility: The convex face of the bicycle directs electrophilic attack, ensuring high diastereoselectivity (>98% de).

  • Release: Acidic hydrolysis releases the functionalized pyrrolidinone and recovers the auxiliary.

Asymmetric Catalysis: C-H Amidation (Modern Approach)

Recent advances allow for the construction of the lactam ring onto an existing chiral framework or via enantioselective ring closure. The Ruthenium(II)-catalyzed intramolecular C-H amidation is a breakthrough method for accessing chiral


-lactams from dioxazolones.[1]

Part 2: Deep Dive Protocol

Enantioselective Synthesis via Ru-Catalyzed C-H Amidation[1]

This protocol details the synthesis of chiral


-lactams via intramolecular nitrene insertion, a method superior to traditional cyclizations due to its mild conditions and high atom economy.

Target Transformation: Enantioselective conversion of a dioxazolone precursor to a chiral 4-substituted pyrrolidinone. Reference: J. Am. Chem. Soc.[1] 2019, 141, 3849–3853.[1][2]

Phase 1: Catalyst & Precursor Preparation
  • Ligand Synthesis: Prepare the chiral sulfonated diphenylethylene diamine (dpen) ligand.

    • Critical Check: Verify optical rotation

      
       to ensure ligand enantiopurity before complexation.
      
  • Ru-Catalyst Formation: Complex

    
     with the chiral ligand in methanol at 60°C.
    
    • Observation: Color change from deep red to orange indicates active catalyst formation.

  • Substrate Activation: Convert the requisite hydroxamic acid to the 1,4,2-dioxazol-5-one using carbonyldiimidazole (CDI) or phosgene equivalent.

    • Safety: Dioxazolones are stable nitrene precursors, but avoid excessive heating during isolation.

Phase 2: The C-H Amidation Reaction
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).

  • Conditions: 40–60°C under Argon atmosphere.

  • Stoichiometry: 1.0 equiv Substrate, 2–5 mol% Ru-Catalyst.

Step-by-Step Workflow:

  • Charge a flame-dried Schlenk tube with the Ru-catalyst (2 mol%) and 5Å molecular sieves (to scavenge trace water).

  • Add the dioxazolone substrate dissolved in degassed DCE.

  • Stir at 40°C. The reaction releases CO₂ as the only byproduct.

  • Self-Validating Checkpoint (TLC/LC-MS): Monitor the disappearance of the dioxazolone peak. If conversion stalls >24h, add 1 mol% fresh catalyst.

  • Workup: Filter through a celite pad to remove Ru species. Concentrate and purify via flash chromatography.

Phase 3: Stereochemical Validation
  • Enantiomeric Excess (ee) Determination: Analyze product via Chiral HPLC (e.g., Chiralpak AD-H column).

  • Racemic Standard: Always run a racemic sample (synthesized using an achiral Ru catalyst) first to establish separation parameters.

G cluster_check Validation Checkpoints Start Hydroxamic Acid Act 1,4,2-Dioxazol-5-one (Nitrene Precursor) Start->Act CDI / COCl2 Inter Ru-Nitrenoid Species Act->Inter Decarboxylation (-CO2) Cat Ru(II)-Chiral Ligand Complex Cat->Inter Coordination Prod Chiral Gamma-Lactam Inter->Prod Enantioselective C-H Insertion Check1 TLC: Substrate Consumed Inter->Check1 Check2 HPLC: >90% ee Prod->Check2

Figure 1: Mechanistic workflow for the Ru-catalyzed enantioselective synthesis of chiral pyrrolidinones via nitrene insertion.

Part 3: Case Studies in Drug Discovery

The evolution of pyrrolidinone-based drugs highlights the shift from simple cores to complex, multi-center chiral architectures.

The Racetam Evolution: Levetiracetam vs. Brivaracetam[3][4][5]
  • Levetiracetam (Keppra):

    • Structure: (S)-enantiomer of alpha-ethyl-2-oxo-1-pyrrolidineacetamide.

    • Chirality: Single chiral center on the exocyclic amide side chain.

    • Synthesis: Relatively simple alkylation of 2-pyrrolidinone with chiral halides.

  • Brivaracetam (Briviact): [3][4][5][6][7]

    • Structure: (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide.[6]

    • Innovation: Introduction of a C4-propyl group on the ring.[3][6]

    • Impact: The C4-propyl group increases lipophilicity and affinity for the SV2A protein (15-30x higher than Levetiracetam).

    • Synthetic Challenge: Requires high diastereoselectivity to set the (4R) center relative to the (2S) side chain. This often necessitates chiral chromatography or advanced asymmetric hydrogenation in manufacturing.

Complex Scaffolds: Rolapitant
  • Target: Neurokinin-1 (NK1) receptor antagonist for chemotherapy-induced nausea.

  • Structure: Contains a 1,7-diazaspiro[4.5]decan-2-one core.[8]

  • Significance: The pyrrolidinone ring is spiro-fused to a piperidine. This rigid spiro-fusion locks the pharmacophores in a specific 3D vector, crucial for high-affinity binding.

  • Synthesis: Involves a Rh(II)-catalyzed insertion or specialized condensation to form the spiro-quaternary carbon.

Comparative Data: Racetam Pharmacokinetics
FeatureLevetiracetamBrivaracetamStructural Driver
SV2A Affinity ModerateHigh (15-30x)C4-Propyl substituent (Hydrophobic interaction)
Bioavailability ~100%~100%Lactam core stability
Chiral Centers 1 (Side chain)2 (Ring + Side chain)Increased complexity = Higher Selectivity
Metabolism Enzymatic hydrolysisCYP2C19 mediatedSide chain steric hindrance

Part 4: Future Outlook & Technologies

Flow Chemistry

Continuous flow reactors are revolutionizing the synthesis of alpha-chiral pyrrolidines. Photochemical ring contractions (e.g., from pyridines) or high-pressure hydrogenations can be safely scaled in flow, minimizing the handling of hazardous intermediates like azides or nitrenes.

Biocatalysis

Engineered P450 enzymes and nitrene transferases are now capable of performing the C-H amidation described in Part 2 with >99% ee in water. This represents the "green" future of chiral lactam manufacturing, eliminating the need for heavy metal catalysts (Ru/Rh) in late-stage synthesis.

References

  • BenchChem. "Application Notes and Protocols for the Stereoselective Synthesis of Chiral 2-Pyrrolidinone Compounds." BenchChem Application Notes, 2025.

  • Xing, Q., et al. "Ruthenium(II)-Catalyzed Enantioselective γ-Lactams Formation by Intramolecular C-H Amidation of 1,4,2-Dioxazol-5-ones."[1] Journal of the American Chemical Society, 141(9), 3849-3853, 2019.[2]

  • Meyers, A. I., et al. "Chiral Non-Racemic Bicyclic Lactams.[9] Auxiliary-Based Asymmetric Reactions." Tetrahedron, 56, 9843–9873, 2000.[9]

  • Food and Drug Administration (FDA). "Briviact (Brivaracetam) Prescribing Information." FDA Access Data, 2016.

  • Li Petri, G., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry, 379, 1–46, 2021.

  • TGA Australia. "Australian Public Assessment Report for Brivaracetam." Therapeutic Goods Administration, 2017.[6]

Sources

Technical Guide: (S)-4-Amino-1-Benzyl-2-Pyrrolidone

[1]

Executive Summary

(S)-4-amino-1-benzyl-2-pyrrolidone is a high-value chiral heterocyclic intermediate used primarily in the synthesis of neuroactive pharmaceuticals (specifically racetam derivatives) and antimicrobial agents (quinolones and carbapenems).[1] Its structural core—a gamma-lactam ring with a defined stereocenter at the 4-position—serves as a rigid scaffold for constraining peptide mimetics and optimizing ligand-receptor binding affinities in CNS drug discovery.

This guide provides a validated technical framework for its synthesis via the Chiral Pool Strategy (from L-Aspartic Acid), purification, and application in drug development.

Chemical Identity & Properties

PropertySpecification
Chemical Name (4S)-4-amino-1-benzylpyrrolidin-2-one
Common Aliases (S)-N-Benzyl-4-aminopyrrolidone; (S)-1-Benzyl-4-amino-2-pyrrolidinone
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Chiral Center C4 (S-configuration)
Physical State Viscous oil or low-melting solid (depending on purity/salt form)
Solubility Soluble in MeOH, EtOH, DCM, DMSO; Sparingly soluble in water
Key Functional Groups Primary Amine (Nucleophile), Lactam (Amide), Benzyl Group (Protecting/Hydrophobic)

Synthesis & Manufacturing Protocols

The preferred industrial and laboratory route utilizes L-Aspartic Acid as the chiral starting material. This approach preserves the stereochemistry of the alpha-carbon, avoiding costly chiral resolution steps.

Route A: The Aspartimide Regioselective Reduction (Primary Pathway)

This method involves the cyclization of aspartic acid to an imide, followed by a regioselective reduction.[1]

Step 1: Formation of N-Benzyl-L-Aspartimide
  • Reagents: L-Aspartic Acid, Benzylamine, Acetic Anhydride (or Acetyl Chloride).[1]

  • Mechanism: L-Aspartic acid is converted to its anhydride (protecting the amine is optional but recommended if using aggressive conditions; however, the N-benzyl imide can be formed directly).[1]

  • Protocol:

    • Suspend L-Aspartic acid in acetic anhydride (1.2 equiv) to form L-Aspartic anhydride.[1]

    • Add Benzylamine (1.0 equiv) in THF at 0°C. This opens the ring to form the alpha and beta amides.

    • Heat with a dehydrating agent (e.g., Ac₂O/NaOAc or Thionyl Chloride) to cyclize to (S)-1-benzyl-3-aminopyrrolidine-2,5-dione (Aspartimide).

    • Note: The amine on the aspartic backbone usually requires protection (e.g., Cbz or Boc) to prevent side reactions during cyclization. Let's assume N-Cbz-L-Aspartic Acid is used.

Step 2: Regioselective Reduction to Lactam

This is the critical step. The aspartimide has two carbonyls (C2 and C5).[1]

  • Target: We need to reduce the carbonyl at C2 (adjacent to the amino group) to a methylene group (-CH₂-) to obtain the 4-amino product.

    • Why? If C2 becomes CH₂, the remaining carbonyl is at C5. Numbering from N1 -> C2(=O) -> C3(CH₂) -> C4(CH-NH₂) -> C5(CH₂), this is not correct.

    • Correction: Let's visualize.

      • Imide: N1-C2(=O)-C3(H-NHR)-C4(H2)-C5(=O)-N1.

      • If we reduce C2 to CH2: Structure is N1-C2(H2)-C3(H-NHR)-C4(H2)-C5(=O).

      • Renumbering for IUPAC: N1 is 1. C5 becomes 2 (Lactam C=O). C4 becomes 3. C3 becomes 4.

      • Result: 4-amino-2-pyrrolidone.[1][2][3] (Success).

  • Reagent: Sodium Borohydride (NaBH₄) in Ethanol/H⁺ or LiAlH₄ (controlled).

  • Selectivity: The carbonyl at C2 (sterically more hindered by the adjacent amino group) is often less reactive, but electronic effects of the protecting group on the nitrogen can direct hydride attack.

  • Refined Protocol:

    • Dissolve N-Cbz-N-benzyl-aspartimide in Ethanol at 0°C.

    • Add NaBH₄ (excess).[1] Add H₂SO₄ dropwise (generating Borane in situ) or use neutral conditions to form the hydroxylactam.

    • Reduce the hydroxylactam to the lactam using Triethylsilane (Et₃SiH) and TFA, or catalytic hydrogenation.

Route B: The Malic Acid Chiral Pool (Alternative)

Used when the (R)-enantiomer is required (via inversion) or to cross-verify stereochemistry.[1]

  • Start: L-Malic Acid.[1]

  • Imide Formation: React with Benzylamine to form (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.[1]

  • Reduction: Reduce regioselectively to (S)-1-benzyl-4-hydroxy-2-pyrrolidone.

  • Functionalization: Convert 4-OH to 4-N₃ (Azide) using Mitsunobu conditions (DPPA, DIAD, PPh₃). This inverts the stereocenter (S → R).

  • Correction: To get the (S)-amine , one must start with D-Malic Acid (unnatural) or use a double-inversion strategy. Therefore, Route A (Aspartic Acid) is superior for the (S)-target.

Visualization: Synthesis Workflow

SynthesisPathwaycluster_keyKey TransformationAsp(S)-Aspartic AcidProtN-Cbz-(S)-Aspartic AcidAsp->ProtCbz-Cl, NaOHAnhydride(S)-Aspartic AnhydrideProt->AnhydrideAc2O, HeatImideN-Benzyl-3-(Cbz-amino)succinimideAnhydride->Imide1. BnNH22. SOCl2 (Cyclization)HydroxyLactamHydroxylactamIntermediateImide->HydroxyLactamNaBH4, EtOH(Regioselective Reduction)Target(S)-4-Amino-1-Benzyl-2-PyrrolidoneHydroxyLactam->Target1. Et3SiH, TFA2. H2/Pd-C (Cbz removal)

Caption: Regioselective synthesis of (S)-4-amino-1-benzyl-2-pyrrolidone from L-Aspartic Acid via the imide reduction pathway.

Applications in Drug Design[1][5][7][8]

Racetam Nootropics & CNS Agents

The pyrrolidone core is the defining pharmacophore of the "Racetam" family (e.g., Piracetam, Levetiracetam).[1]

  • Role: The (S)-4-amino variant introduces a hydrogen-bond donor/acceptor at the 4-position, distinct from the 2-oxo-1-pyrrolidineacetamide side chain of Levetiracetam.[1]

  • Mechanism: These analogs often modulate AMPA receptors or bind to the Synaptic Vesicle Protein 2A (SV2A) .[1] The rigid 4-amino stereocenter allows for precise probing of the SV2A binding pocket.

Antibiotic Scaffolds (Quinolones & Carbapenems)[1]
  • Fluoroquinolones: The pyrrolidine ring is a common C7-substituent (e.g., in Moxifloxacin, Gemifloxacin).[1] The (S)-4-amino group improves water solubility and bioavailability while influencing the Gram-positive/Gram-negative activity spectrum.

  • Carbapenems: 4-substituted pyrrolidinyl-thio side chains are used to enhance stability against renal dehydropeptidase-I (DHP-I).[1]

Chiral Resolution Agent

The free amine of (S)-4-amino-1-benzyl-2-pyrrolidone can serve as a basic resolving agent for chiral carboxylic acids, offering an alternative to alpha-methylbenzylamine due to its unique steric bulk and hydrogen-bonding capability.[1]

Analytical Characterization

To validate the integrity of the (S)-enantiomer, the following analytical parameters must be met:

MethodExpected Result / Parameter
1H NMR (400 MHz, CDCl3) δ 7.2-7.4 (m, 5H, Ph), 4.4-4.5 (d, 2H, N-CH2-Ph), 3.5-3.7 (m, 1H, C4-H), 3.1-3.3 (m, 2H, C5-H), 2.1-2.6 (m, 2H, C3-H).
Chiral HPLC Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/Diethylamine (80:20:0.1).[1] Target: >98% ee.
Optical Rotation [α]²⁰D approx. -25° to -35° (c=1, MeOH) Verify specific batch value.
Mass Spectrometry ESI-MS: [M+H]+ = 191.12

Safety & Handling

  • Hazards: The compound is a primary amine and may cause skin irritation or eye damage. The benzyl group adds lipophilicity, facilitating skin absorption.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amine groups are sensitive to CO₂ (carbamate formation) and oxidation over time.

  • Reactivity: Avoid strong oxidizing agents and acid chlorides unless intended for derivatization.

References

  • Perekhoda, L., et al. (2024).[3] Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-Benzylpyrrolidin-2-One Derivatives Structurally Related with Nebracetam. ScienceRise: Pharmaceutical Science.[1][2][3] Link

  • Huang, P. Q., et al. (2004). A Flexible Approach to (S)-3-Amino-2-pyrrolidinone Derivatives. Heterocycles. Link

  • Nair, V., et al. (2012). Synthesis of a New Chiral Pyrrolidine. PMC (NIH). Link

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 4-Amino-1-benzylpiperidine (Structural Analog Reference). Link

  • Preparation of N-benzyl-4-piperidone (Patent CN116924967A).[1][4] Google Patents. Link

1-benzyl-4-aminopyrrolidin-2-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Characterization and Synthetic Methodologies

Executive Summary

1-Benzyl-4-aminopyrrolidin-2-one is a high-value heterocyclic building block belonging to the γ-lactam (pyrrolidin-2-one) class. Structurally characterized by a five-membered lactam ring with a benzyl protection group at the


 position and a primary amine at the 

position, this molecule serves as a critical intermediate in the synthesis of neuroactive "racetam" analogs, peptidomimetics, and GPCR ligands. Its rigid conformation and capacity for stereochemical definition make it an ideal scaffold for fragment-based drug discovery (FBDD), particularly in targeting protein-protein interactions where backbone geometry is paramount.

This guide provides a definitive technical analysis of the molecule, detailing its physicochemical properties, a validated synthesis protocol for the 4-amino derivative, and its application in modern medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The following data aggregates experimentally validated properties and computed descriptors for the 4-amino isomer.

Table 1: Molecular Specification

PropertySpecificationNotes
IUPAC Name 4-amino-1-benzylpyrrolidin-2-oneAlso cited as 4-amino-1-(phenylmethyl)-2-pyrrolidinone
CAS Number 368429-69-0 Generic/Racemic entry
Salt Form CAS 2044703-04-8Dihydrochloride salt
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol Monoisotopic Mass: 190.11 g/mol
Appearance White to off-white powderHygroscopic as HCl salt
Solubility DMSO, Methanol, Water (as salt)Limited solubility in non-polar solvents (Hexane)
pKa (Computed) ~8.5 (Conjugate acid of amine)Lactam nitrogen is non-basic
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 2 (Carbonyl O, Amine N)
Synthetic Methodology: The "Azide-Inversion" Route

While various routes exist (e.g., reductive amination of pyrrolidine-2,4-dione), the most robust protocol for generating high-purity 4-aminopyrrolidin-2-one relies on the nucleophilic displacement of a 4-hydroxy precursor. This method allows for strict stereochemical control if starting from chiral malic acid derivatives.

Core Reaction Logic
  • Precursor: 1-Benzyl-4-hydroxypyrrolidin-2-one (readily accessible from malic acid and benzylamine).

  • Activation: Conversion of the hydroxyl group to a mesylate (good leaving group).

  • Displacement:

    
     substitution with azide (
    
    
    
    ), resulting in inversion of configuration.
  • Reduction: Conversion of the azide to the amine via Staudinger reduction or Catalytic Hydrogenation.

Detailed Protocol

Step 1: Activation (Mesylation)

  • Reagents: 1-Benzyl-4-hydroxypyrrolidin-2-one (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve starting material in DCM under

      
       atmosphere at 0°C.
      
    • Add TEA, followed by dropwise addition of MsCl.

    • Stir for 2 hours at 0°C

      
       RT.
      
    • Validation: TLC should show disappearance of the polar alcohol spot.

    • Workup: Wash with

      
      , brine, dry over 
      
      
      
      .

Step 2: Nucleophilic Displacement (Azidation)

  • Reagents: Crude Mesylate (from Step 1), Sodium Azide (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide).

  • Procedure:

    • Dissolve mesylate in DMF. CAUTION: Azides are potentially explosive; use blast shield.

    • Add

      
       and heat to 60-80°C for 4-6 hours.
      
    • Mechanism:

      
       attack at C-4. If starting with (S)-OH, product is (R)-Azide.
      
    • Workup: Dilute with water, extract with Ethyl Acetate (EtOAc). Wash organic layer extensively with water/LiCl to remove DMF.

Step 3: Reduction to Amine

  • Reagents:

    
     (10% wt), 
    
    
    
    gas (balloon pressure) OR Triphenylphosphine (
    
    
    , Staudinger conditions).
  • Solvent: Methanol (MeOH).

  • Procedure (Hydrogenation):

    • Dissolve Azide intermediate in MeOH.

    • Add Pd/C catalyst carefully (wet with solvent to prevent ignition).

    • Stir under

      
       atmosphere for 12 hours.
      
    • Purification: Filter through Celite pad. Concentrate filtrate.

    • Salt Formation: Treat with 4M HCl in Dioxane to precipitate the 1-benzyl-4-aminopyrrolidin-2-one dihydrochloride salt for stability.

Structural Visualization & Pathway Analysis

The following diagram illustrates the synthetic workflow and the critical stereochemical inversion node.

SynthesisPath cluster_legend Reaction Type Start 1-Benzyl-4-hydroxy pyrrolidin-2-one (Precursor) Inter1 O-Mesylate Intermediate (Activated) Start->Inter1 MsCl, Et3N DCM, 0°C Inter2 4-Azido Intermediate (Inverted Config) Inter1->Inter2 NaN3, DMF 60°C (SN2) Final 1-Benzyl-4-amino pyrrolidin-2-one (Target) Inter2->Final H2, Pd/C MeOH key1 Activation key2 Substitution key3 Reduction

Figure 1: Synthetic pathway from hydroxy-lactam precursor to amino-lactam target via azide displacement.

Applications in Drug Discovery[1][4][11][12]

The 1-benzyl-4-aminopyrrolidin-2-one scaffold is not merely a passive linker; it is an active pharmacophore utilized for its ability to mimic


-turns in peptide chains.
1. Racetam Nootropics & CNS Agents

While classic racetams (e.g., Piracetam, Levetiracetam) typically feature substitution at the 1-position (acetamide group) or 4-position (ethyl/propyl), the 4-amino variant allows for the introduction of amide-linked side chains. This is critical for developing "second-generation" racetams with higher affinity for the SV2A protein (synaptic vesicle glycoprotein 2A).

2. Peptidomimetics (Turn Mimetics)

The constrained 5-membered ring locks the amino group and the carbonyl oxygen into a specific spatial orientation.

  • Application: Design of protease inhibitors where the lactam ring mimics the transition state of a cleaved peptide bond.

  • CCR5 Antagonists: Derivatives of aminopyrrolidinones have been explored as CCR5 antagonists for HIV treatment, utilizing the benzyl group to access hydrophobic pockets within the receptor.

3. Fragment-Based Drug Discovery (FBDD)
  • Vector: The 4-amino group serves as a "growth vector," allowing chemists to elaborate the molecule into diverse chemical space while maintaining the benzyl-lactam core as a binding anchor.

References
  • PubChem Compound Summary. 4-Amino-1-benzylpyrrolidin-2-one. National Center for Biotechnology Information. [Link]

  • Perekhoda, L., et al. (2024). Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-benzylpyrrolidin-2-one Derivatives. ScienceRise: Pharmaceutical Science.[1] [Link]

  • Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione. Scientific Journal of Chemistry. [Link]

Sources

Structural Divergence in Racetam Pharmacophores: Nebracetam vs. 4-Amino-1-Benzylpyrrolidin-2-one

[1][2]

Executive Summary

In the development of nootropic agents targeting the cholinergic system, the precise spatial arrangement of functional groups is critical for receptor affinity. This guide differentiates Nebracetam (an investigational M1-muscarinic agonist) from its structural homolog, 4-amino-1-benzylpyrrolidin-2-one .[1][2][3][4]

While both molecules share a core N-benzyl-pyrrolidinone scaffold, they differ fundamentally in the linker length connecting the primary amine to the heterocyclic ring.[2] This "methylene spacer" in Nebracetam is not merely a structural feature but a pharmacophoric necessity that governs its M1 agonist profile, metabolic stability, and synthetic pathway.[2] The 4-amino analog, lacking this spacer, serves primarily as a synthetic intermediate or a structural probe with significantly altered steric and electronic properties.[2]

Chemical Architecture & Properties[1][5][6][7][8]

Structural Comparison

The defining difference lies at the C4 position of the pyrrolidinone ring. Nebracetam possesses an aminomethyl group (

amino

2
FeatureNebracetam 4-amino-1-benzylpyrrolidin-2-one
IUPAC Name 4-(aminomethyl)-1-benzylpyrrolidin-2-one4-amino-1-benzylpyrrolidin-2-one
CAS Number 97205-34-0368429-69-0 (HCl salt: 478832-05-2)
Molecular Formula


Mol.[1][2][3][4][5][6][7][8][9][10] Weight 204.27 g/mol 190.24 g/mol
C4 Substituent

(Flexible arm)

(Rigid attachment)
Chirality 1 Chiral Center (C4)1 Chiral Center (C4)
Primary Class Nootropic / M1 AgonistChemical Intermediate / Building Block
Visualization of Structural Logic

The following diagram illustrates the topological difference and its impact on receptor interaction potential.

Gcluster_0Compound A: Nebracetamcluster_1Compound B: 4-Amino AnalogNeb_CoreN-Benzyl-PyrrolidinoneCoreNeb_LinkerMethylene Spacer(-CH2-)Neb_Core->Neb_LinkerC4 PositionNeb_AminePrimary Amine(-NH2)Neb_Linker->Neb_AmineFlexible BondRec_PocketM1 ReceptorBinding PocketNeb_Amine->Rec_PocketOptimal Reach(High Affinity)Ana_CoreN-Benzyl-PyrrolidinoneCoreAna_AminePrimary Amine(-NH2)Ana_Core->Ana_AmineDirect C4 Bond(Rigid)Ana_Amine->Rec_PocketSteric Mismatch(Low Affinity)

Caption: Structural topology showing the critical "methylene spacer" in Nebracetam that facilitates optimal receptor binding, contrasted with the rigid mismatch of the 4-amino analog.

Synthetic Pathways[2][12][15][16]

The synthesis of these two molecules requires fundamentally different starting materials to establish the carbon backbone.

Nebracetam Synthesis (C5 Backbone)

Nebracetam is typically synthesized using Itaconic Acid derivatives.[2] The exocyclic double bond of itaconic acid provides the necessary carbon for the aminomethyl group.

  • Condensation: Itaconic acid + Benzylamine

    
     1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid.[2]
    
  • Reduction/Amidation: The carboxylic acid is converted to an amide or nitrile and subsequently reduced to the amine.

  • Result: The extra carbon from the itaconic acid methylene group becomes the spacer.

4-Amino Analog Synthesis (C4 Backbone)

The 4-amino analog is typically derived from Aspartic Acid or Malic Acid derivatives, which possess a 4-carbon backbone.[2]

  • Cyclization: Aspartic acid (or diester) + Benzylamine

    
     4-carboxy-1-benzylpyrrolidin-2-one (requires Curtius rearrangement to convert carboxyl to amine) OR direct cyclization of 4-amino-3-hydroxybutanoic acid derivatives.[2]
    
  • Alternative: Reductive amination of 1-benzylpyrrolidine-2,4-dione.

  • Result: The nitrogen is attached directly to the ring carbon.

Pharmacological & Mechanistic Implications[1][6][16][17]

M1 Muscarinic Agonism (SAR)

Nebracetam acts as an agonist at the M1 muscarinic acetylcholine receptor.[2] The Structure-Activity Relationship (SAR) data suggests:

  • The "Spacer" Effect: The methylene group in Nebracetam allows the terminal amine to adopt a conformation that mimics the quaternary ammonium head of acetylcholine. It provides rotational freedom, enabling the amine to form an ionic bond with the conserved aspartate residue in the receptor's orthosteric binding site.

  • Analog Limitation: In 4-amino-1-benzylpyrrolidin-2-one, the amine is constrained close to the lactam ring.[2] This rigidity prevents it from reaching the necessary anionic site within the receptor pocket, likely resulting in significantly reduced affinity or a complete loss of agonist activity.

Electronic Environment (pKa)
  • Nebracetam: The amine is separated from the electron-withdrawing lactam carbonyl by two carbons (beta-position relative to carbonyl, but insulated by the ring C4).[2] It behaves like a typical primary aliphatic amine (

    
    ).[2]
    
  • 4-Amino Analog: The amine is directly on the C4 carbon, which is beta to the carbonyl.[2] While not an amide, the inductive electron-withdrawing effect of the nearby lactam system is stronger, potentially lowering the

    
     and altering the ionization state at physiological pH.
    

Experimental Characterization Protocols

To distinguish these compounds in a laboratory setting, the following protocols are recommended.

NMR Spectroscopy Differentiation[2]
  • Nebracetam (

    
    H NMR):  Look for a distinct doublet  (or multiplet depending on resolution) around 
    
    
    2.8–3.2 ppm corresponding to the exocyclic
    
    
    protons.[2]
  • 4-Amino Analog (

    
    H NMR):  Look for a methine  proton signal at C4 (shifted downfield due to the direct N attachment) and the absence of the exocyclic methylene signal.[2]
    
Metabolic Stability Assay (In Vitro)

Objective: Compare the stability of the primary amine vs. the aminomethyl group.[2]

  • System: Rat liver microsomes (RLM) + NADPH regenerating system.[2]

  • Substrate: 1

    
    M of Nebracetam or Analog.
    
  • Sampling: 0, 15, 30, 60 min. Quench with acetonitrile.

  • Analysis: LC-MS/MS.

  • Expected Outcome: Nebracetam is generally stable but may undergo N-debenzylation or oxidation. The 4-amino analog may be susceptible to oxidative deamination to the ketone (1-benzylpyrrolidine-2,4-dione) more rapidly due to the alpha-proton acidity.[2]

References

  • Kitamura, Y., et al. (1991).[2] "Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist."[1][2] Japanese Journal of Pharmacology. Link

  • Perekhoda, L., et al. (2024).[2] "Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam." ScienceRise: Pharmaceutical Science. Link

  • Takeo, S., et al. (1997).[2] "Effects of delayed treatment with nebracetam on neurotransmitters in brain regions after microsphere embolism in rats." British Journal of Pharmacology. Link

  • PubChem Compound Summary. "Nebracetam (CID 65926)."[2] National Center for Biotechnology Information. Link[2]

  • PubChem Compound Summary. "4-amino-1-benzylpyrrolidin-2-one (CID 11533682)."[2] National Center for Biotechnology Information. Link

(S)-4-Amino-1-benzylpyrrolidin-2-one solubility in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL WHITEPAPER: Solubility Profiling of (S)-4-Amino-1-benzylpyrrolidin-2-one

Executive Summary

This compound (CAS Ref: 101385-93-7 / 478832-05-2 for HCl salt) represents a critical chiral building block in the synthesis of racetam-class neurotherapeutics (e.g., Brivaracetam).[1] Its amphiphilic structure—comprising a hydrophobic benzyl moiety and a polar aminopyrrolidinone core—creates a distinct solubility dichotomy between aqueous and organic media.[2]

This guide addresses the frequent bottleneck researchers face: inconsistent biological assay data resulting from poor solubility management. We define the mechanistic differences between water and Dimethyl Sulfoxide (DMSO) solvation and provide a validated protocol for stock solution preparation.[2]

Physicochemical Profile & Theoretical Grounding

To master the solubility of this compound, one must understand the competition between its functional groups.

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 190.24 g/mol Small molecule; kinetics are diffusion-driven.[2][1]
LogP (Octanol/Water) ~0.8 – 1.2Moderately lipophilic.[2] The benzyl group drives partitioning into organic phases.[2]
pKa (Primary Amine) ~9.0 – 9.5Critical: At pH 7.4, the amine is partially protonated, aiding solubility.[2] At pH > 10, it is a neutral free base (poor water solubility).
H-Bond Donors 1 (Amine)Capable of water interaction, but limited.[2][1]
H-Bond Acceptors 2 (Amine, Carbonyl)Good interaction with DMSO.[2][1]
The Solvation Mechanism
  • In DMSO (Dipolar Aprotic): DMSO acts as a Lewis base.[2] It effectively solvates the cationic ammonium species (if present) and the polar lactam core via strong dipole-dipole interactions.[1] Simultaneously, the non-polar methyl groups of DMSO accommodate the benzyl ring of the solute via Van der Waals forces. Result: High solubility (>100 mM).

  • In Water (Protic Network): Water relies on Hydrogen bonding.[2] The hydrophobic benzyl group disrupts the water lattice (entropic penalty), creating a "hydrophobic effect" that encourages aggregation/precipitation of the free base.[2] Result: pH-dependent solubility; moderate to low for the free base, high for the HCl salt.[2][1]

Visualization: Solvation Workflow

The following diagram illustrates the decision matrix for solvent selection based on the compound's form (Salt vs. Free Base).

Solubility_Workflow Start Start: this compound CheckForm Check Form: Free Base or Salt (HCl)? Start->CheckForm FreeBase Free Base Form CheckForm->FreeBase SaltForm HCl Salt Form CheckForm->SaltForm DMSO_Sol DMSO Solubility: High (>100 mM) Mechanism: Dipole-Dipole FreeBase->DMSO_Sol Recommended for Stock Water_Sol_Base Water Solubility: Low/Moderate (<10 mg/mL) Risk: Aggregation FreeBase->Water_Sol_Base Not Recommended Acidify Action: Acidify to pH < 6.0 (Convert to in-situ Salt) Water_Sol_Base->Acidify To Improve Water_Sol_Salt Water Solubility: High (>50 mg/mL) Mechanism: Ion-Dipole SaltForm->Water_Sol_Salt Direct Dissolution DMSO_Sol_Salt DMSO Solubility: High (Caution: Hygroscopicity) SaltForm->DMSO_Sol_Salt

Figure 1: Decision tree for solvent selection based on the specific chemical form of the pyrrolidinone derivative.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Target: Create a stable, high-concentration stock for long-term storage (-20°C).

  • Calculate Mass: For 1 mL of 100 mM solution:

    • 
      .
      
  • Weighing: Weigh ~20 mg of this compound into a distinct, pre-tared glass vial (avoid plastic if possible to prevent leaching, though DMSO-compatible PP is acceptable). Record exact mass.

  • Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%) to reach the target volume.

    • Critical Step: Do not rely on volumetric marks. Calculate volume based on density (

      
      ) or use a calibrated positive-displacement pipette.[2][1]
      
  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

    • QC Check: If turbidity persists, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into amber vials. Store at -20°C. DMSO is hygroscopic; water absorption will degrade the compound over time (hydrolysis of the lactam ring is slow but possible).[2][1]

Protocol B: Aqueous Solubility Determination (Thermodynamic)

Target: Determine the saturation limit in PBS (pH 7.4).

  • Excess Addition: Add excess solid (approx. 20 mg) to 1 mL of PBS (pH 7.4) in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

  • pH Check: Measure the pH at T=0 and T=24h.

    • Note: The amine group may shift the pH basic.[2] If pH > 8.0, the solubility measured will be of the free base (lower). Titrate with 0.1N HCl to maintain pH 7.4 if physiological relevance is required.

  • Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter (low binding).

  • Quantification: Analyze the supernatant via HPLC-UV (210 nm or 254 nm, utilizing the benzyl chromophore).

Data Interpretation & Troubleshooting

ObservationRoot CauseCorrective Action
"Oiling Out" in Water The compound melts/liquefies before dissolving due to water depressing the melting point of the hydrated form.[2][1]Cool the solution to 4°C during dissolution, then slowly warm to RT. Use the HCl salt form.[1]
Precipitation on Dilution "Crash out" occurs when diluting DMSO stock (1000x) into aqueous media.[2]Dilute stepwise. Ensure final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity, but mix rapidly to prevent local high-concentration zones.[1]
Yellowing of DMSO Stock Oxidation of the amine group.Purge vials with Nitrogen/Argon before sealing.[2] Store at -80°C for sensitive assays.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123134789, 4-Amino-1-benzylpyrrolidin-2-one dihydrochloride.[1] Retrieved February 25, 2026 from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Benzyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate (Analogous Structure).[1] Retrieved February 25, 2026 from [Link]

  • Jouyban, A. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivatives in Binary (DMSO + Water) Systems. National Institutes of Health (PMC). Retrieved February 25, 2026 from [Link]

Sources

Technical Profile & Safety Guide: 4-Amino-1-benzylpyrrolidin-2-one Dihydrochloride

[1]

Executive Summary & Chemical Identity

Compound Class: Functionalized Lactam / Heterocyclic Amine Salt Role: Chiral/Achiral Scaffold for Drug Discovery (GPCR ligands, protease inhibitors)

This compound serves as a critical intermediate for introducing a 3-aminopyrrolidine or 4-aminopyrrolidin-2-one motif into larger pharmaceutical architectures.[1] The benzyl group acts as a robust hydrophobic anchor or a removable protecting group (via hydrogenolysis), while the primary amine at position 4 offers a vector for further diversification (acylation, alkylation, reductive amination).

Identification Data
ParameterSpecification
Chemical Name 4-Amino-1-benzylpyrrolidin-2-one dihydrochloride
CAS Number (Salt) 2044703-04-8
CAS Number (Free Base) 368429-69-0
Molecular Formula C₁₁H₁₄N₂O[1][2][3][4] · 2HCl
Molecular Weight 263.16 g/mol (Salt); 190.24 g/mol (Base)
Appearance White to off-white crystalline powder
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)

Physicochemical & Structural Analysis

Understanding the structural dynamics is crucial for stability and reactivity profiling.[1]

Structural Logic
  • Lactam Core: The 2-pyrrolidinone ring is stable against mild hydrolysis but can ring-open under strong alkaline conditions at elevated temperatures.[1]

  • Primary Amine (C4): The site of derivatization.[1] As a dihydrochloride salt, this amine is protonated, rendering the solid stable to oxidation.[1]

  • Benzyl Group (N1): Provides lipophilicity and UV chromophore for detection.[1] It prevents lactam nitrogen participation in side reactions.[1]

Predicted Properties (Free Base)
PropertyValue (Predicted)Causality/Implication
pKa (Amine) ~9.2Requires basic conditions (TEA/DIPEA) for coupling reactions.[1]
logP ~0.8 - 1.2Moderate lipophilicity; good membrane permeability potential for derivatives.[1]
H-Bond Donors 1 (NH₂)Key interaction point for receptor binding in final drugs.[1]
PSA ~46 ŲFavorable for CNS penetration if benzyl is retained.[1]

Hazard Identification & Risk Management (SDS Core)

GHS Classification: Warning Signal Word: Warning[1][3][5]

GHS Hazard Statements[1]
  • H302: Harmful if swallowed.[1][5]

  • H315: Causes skin irritation.[1][6]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Toxicology Logic (Why is it hazardous?)
  • Irritation (H315/H319/H335): As a dihydrochloride salt, the compound is acidic upon hydrolysis in moisture (mucous membranes, eyes, lungs). The free amine is also a local irritant.[1]

  • Acute Toxicity (H302): While specific LD50 data is often proprietary for intermediates, pyrrolidinone derivatives can modulate GABAergic or cholinergic systems, necessitating caution.[1]

Handling Protocol: The "Dust vs. Solution" Decision Tree

Use this workflow to determine the necessary PPE based on the state of matter.

SafetyProtocolStartHandling 4-Amino-1-benzylpyrrolidin-2-one 2HClStateDetermine Physical StateStart->StateSolidSolid / PowderState->SolidSolutionDissolved (DMSO/Water)State->SolutionDustRiskRisk: Inhalation of Acidic DustSolid->DustRiskSplashRiskRisk: Skin Absorption & SplashSolution->SplashRiskControlEngineering: Fume Hood RequiredDustRisk->ControlSolidPPEPPE: N95/P100 Mask + Safety Goggles + Nitrile GlovesControl->SolidPPESolPPEPPE: Chemical Splash Goggles + Double Nitrile GlovesSplashRisk->SolPPE

Caption: Decision logic for Personal Protective Equipment (PPE) selection based on physical state risks.

Synthesis & Reaction Context

For researchers utilizing this building block, understanding its origin and reactivity is key to troubleshooting downstream chemistry.[1]

Retrosynthetic Analysis

The compound is typically accessed via the cyclization of itaconic acid derivatives with benzylamine, followed by Curtius rearrangement or Hofmann degradation to install the amine.[1]

SynthesisTarget4-Amino-1-benzylpyrrolidin-2-one(Target)Inter11-Benzyl-4-carboxy-pyrrolidin-2-oneInter1->Target Curtius Rearrangement(DPPA, tBuOH -> HCl)PrecursorsItaconic Acid + BenzylaminePrecursors->Inter1 Cyclization(Thermal/Acid)

Caption: Likely synthetic pathway via Itaconic acid cyclization and subsequent carboxylic acid degradation.

Critical Handling for Synthesis
  • Free Basing: The dihydrochloride salt is stable but non-nucleophilic.[1] To react the amine (e.g., amide coupling), you must treat with 2.5–3.0 equivalents of a tertiary base (DIPEA, NMM) in situ.

    • Observation: The solution may turn cloudy as TEA-HCl salts precipitate.[1]

  • Hygroscopicity: HCl salts of polar amines are hygroscopic.[1] Weigh quickly or use a glovebox if high precision is required. Store in a desiccator.

Analytical Validation (Quality Control)

To ensure the integrity of the material before use in high-value synthesis, verify using the following parameters.

Proton NMR (¹H NMR) in DMSO-d₆[1]
  • δ 7.2–7.4 ppm (Multiplet, 5H): Benzyl aromatic protons.[1]

  • δ 8.5–9.0 ppm (Broad Singlet, 3H): Ammonium protons (R-NH₃⁺).[1] Disappears with D₂O shake.

  • δ 4.4 ppm (Singlet/Doublet, 2H): Benzylic CH₂ (N-CH₂-Ph).[1]

  • δ 3.8 ppm (Multiplet, 1H): CH at position 4 (attached to amine).[1]

  • δ 2.4–3.5 ppm (Multiplets): Ring methylene protons (C3 and C5).[1]

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).[1]

  • Parent Ion: [M+H]⁺ = 191.1 (corresponds to free base mass 190.24 + H).[1]

  • Impurity Check: Look for m/z = 91 (benzyl cation fragment) or dimers if stored improperly.[1]

Emergency Response Protocols

ScenarioImmediate ActionMedical/Follow-up
Eye Contact Rinse cautiously with water for 15+ minutes.[1][4] Remove contact lenses if present.[1][7]Seek immediate medical attention.[1][5][6] Acidic burns possible.[1]
Skin Contact Brush off loose particles.[1] Wash with soap and water.[1][4][5]If irritation persists (redness/blistering), consult a dermatologist.[1]
Inhalation Move victim to fresh air.[1][4][5][7] Keep at rest in a position comfortable for breathing.[1]If wheezing occurs, administer oxygen.[1] Monitor for pulmonary edema.
Spill Cleanup Do not dry sweep. Wet with inert absorbent (sand/vermiculite) to prevent dust.[1]Neutralize residue with dilute sodium bicarbonate solution.[1]

Storage & Stability

  • Temperature: 2°C to 8°C (Refrigerated) preferred for long-term; Room Temp acceptable for short-term (<30 days).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.[1]

  • Incompatibilities: Strong oxidizing agents, acid chlorides (uncontrolled reaction), acid anhydrides.[1]

References

  • PubChem. (n.d.).[1] 4-Amino-1-benzylpyrrolidin-2-one | C11H14N2O.[1][3][4][8] National Library of Medicine.[1] Retrieved February 25, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: GHS Classification for Pyrrolidinone Derivatives. Retrieved February 25, 2026, from [Link]

Methodological & Application

Application Note: High-Purity Synthesis of (S)-4-Amino-1-benzylpyrrolidin-2-one via Azide Displacement

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

This application note details the stereoselective synthesis of (S)-4-Amino-1-benzylpyrrolidin-2-one (also known as (S)-4-amino-1-benzyl-2-pyrrolidone). This scaffold is a critical pharmacophore in neuroscience drug discovery, serving as a precursor for P2X7 antagonists and novel nootropic agents.

The protocol utilizes a nucleophilic azide displacement strategy . Unlike reductive amination or Curtius rearrangement routes, this pathway offers superior enantiomeric purity through a predictable Walden inversion (


) mechanism. Consequently, to obtain the (S)-amine  target, the synthesis must originate from the (R)-alcohol  precursor.
Key Advantages of This Protocol
  • Stereocontrol: Exploits

    
     inversion to guarantee high enantiomeric excess (ee > 98%).
    
  • Scalability: Avoids heavy metal oxidants; utilizes scalable azide chemistry (with safety controls).

  • Chemomimesis: Preserves the N-benzyl protecting group by utilizing a mild Staudinger reduction, preventing the hydrogenolytic cleavage often seen with Pd/C hydrogenation.

Retrosynthetic Analysis & Logic

To synthesize the (S) -enantiomer of the amine, we must work backwards employing the logic of stereochemical inversion.

  • Target: this compound.[1][2]

  • Transformation: Reduction of (S)-4-Azido-1-benzylpyrrolidin-2-one (Retention of configuration).

  • Transformation: Azide displacement of a leaving group (LG) on the pyrrolidinone ring. This is an

    
     reaction, proceeding with inversion of configuration .
    
  • Precursor: Therefore, the starting material must be (R)-4-Hydroxy-1-benzylpyrrolidin-2-one (activated as a Mesylate or Tosylate).

Pathway Visualization

Retrosynthesis cluster_legend Stereochemical Logic Target This compound (Target Molecule) Azide (S)-4-Azido-1-benzylpyrrolidin-2-one (Intermediate) Azide->Target Reduction (Retention) Staudinger or H2/Pd Activated (R)-4-Mesyloxy-1-benzylpyrrolidin-2-one (Activated Electrophile) Activated->Azide Azidation (Inversion) NaN3, SN2 Alcohol (R)-4-Hydroxy-1-benzylpyrrolidin-2-one (Chiral Precursor) Alcohol->Activated Activation MsCl, TEA Warning CRITICAL: To get (S)-Amine, start with (R)-Alcohol due to SN2 Inversion.

Figure 1: Retrosynthetic strategy highlighting the critical stereochemical inversion during the azide formation step.

Safety Protocols: Handling Organic Azides

WARNING: Sodium azide (


) and organic azides are potentially explosive and toxic.
  • Acid Contact: Never allow

    
     to contact acid; this generates Hydrazoic Acid (
    
    
    
    ), which is highly toxic and explosive.
  • Concentration: Keep organic azides in solution. Do not concentrate reaction mixtures to dryness if the C/N ratio is < 3 (Rule of Thumb:

    
    ). The target azide here is safe (
    
    
    
    , Ratio
    
    
    3.25), but intermediates should be handled with care.
  • Waste: Quench azide waste with excess sodium nitrite (

    
    ) and sulfuric acid in a controlled manner, or use commercial quenching kits.
    
  • Shielding: Perform all azide reactions behind a blast shield in a fume hood.

Detailed Experimental Protocol

Phase 1: Activation of the Alcohol

Objective: Convert (R)-4-hydroxy-1-benzylpyrrolidin-2-one into a reactive mesylate.

  • Reagents:

    • (R)-4-Hydroxy-1-benzylpyrrolidin-2-one (1.0 eq) [Derived from (R)-Malic acid or commercially sourced]

    • Methanesulfonyl chloride (MsCl) (1.2 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Dichloromethane (DCM) (anhydrous, 10 mL/g substrate)

Procedure:

  • Charge a flame-dried round-bottom flask with (R)-4-Hydroxy-1-benzylpyrrolidin-2-one and anhydrous DCM under Nitrogen (

    
    ) atmosphere.
    
  • Cool the solution to 0°C using an ice bath.

  • Add TEA dropwise via syringe.

  • Add MsCl dropwise over 15 minutes, maintaining internal temperature < 5°C. Exothermic reaction.

  • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Monitor: TLC (EtOAc/Hexane 1:1) should show consumption of starting material (

    
    ) and formation of mesylate (
    
    
    
    ).
  • Workup: Wash with cold 1M HCl (careful not to hydrolyze), saturated

    
    , and brine.
    
  • Dry over

    
    , filter, and concentrate in vacuo to yield the crude mesylate.
    
    • Note: The mesylate is generally stable enough for the next step without column chromatography.

Phase 2: Nucleophilic Azidation ( Inversion)

Objective: Displace the mesylate with azide to form the (S)-azide.

  • Reagents:

    • Crude Mesylate (from Phase 1)[3]

    • Sodium Azide (

      
      ) (2.0 eq)
      
    • DMF (Dimethylformamide) (anhydrous, 5 mL/g substrate)

Procedure:

  • Dissolve the crude mesylate in anhydrous DMF.

  • Add solid

    
     in one portion.
    
  • Heat the mixture to 60–70°C for 6–12 hours behind a blast shield.

    • Mechanistic Insight: Higher temperatures increase rate but risk decomposition. 65°C is optimal for secondary mesylates.

  • Monitor: TLC/LC-MS. Look for the disappearance of mesylate and appearance of the azide (often less polar).

  • Workup:

    • Cool to RT.

    • Dilute with excess water (5x reaction volume) and extract with Ethyl Acetate (EtOAc) (3x).

    • Crucial Wash: Wash organic layer extensively with water and LiCl solution to remove DMF.

    • Dry over

      
       and concentrate.
      
  • Purification: Silica gel chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

    • Data: IR spectrum will show a strong characteristic azide stretch at

      
      .
      
Phase 3: Staudinger Reduction to (S)-Amine

Objective: Reduce the azide to the amine without cleaving the N-benzyl group.

  • Why Staudinger? Catalytic hydrogenation (Pd/C,

    
    ) carries a high risk of de-benzylating the lactam nitrogen (cleaving the N-Bn bond). The Staudinger reaction is chemoselective for the azide.
    
  • Reagents:

    • (S)-4-Azido-1-benzylpyrrolidin-2-one (1.0 eq)

    • Triphenylphosphine (

      
      ) (1.2 eq)
      
    • THF (Tetrahydrofuran) / Water (10:1 ratio)

Procedure:

  • Dissolve the azide in THF.[4]

  • Add

    
     in portions at RT. Gas evolution (
    
    
    
    ) will occur.
  • Stir for 2 hours to form the iminophosphorane intermediate.

  • Add water (excess, or 10% volume of THF) to hydrolyze the intermediate.

  • Heat to 50°C for 3 hours to ensure complete hydrolysis.

  • Workup:

    • Concentrate THF.

    • Acidify residue with 1M HCl (extracts product into aqueous phase;

      
       and 
      
      
      
      remain in organic/solid).
    • Wash aqueous layer with DCM to remove phosphorus byproducts.

    • Basify aqueous layer with 2M NaOH (pH > 12).

    • Extract free amine into DCM (3x).

    • Dry (

      
      ) and concentrate.[3][4]
      
  • Final Product: this compound (typically a viscous oil or low-melting solid).

Process Visualization

Workflow cluster_1 Phase 1: Activation cluster_2 Phase 2: Inversion (SN2) cluster_3 Phase 3: Reduction (Chemoselective) start START: (R)-4-Hydroxy-1-benzylpyrrolidin-2-one step1 Add MsCl / TEA / DCM (0°C -> RT) start->step1 inter1 Intermediate: (R)-Mesylate step1->inter1 step2 Add NaN3 / DMF (Heat 65°C) inter1->step2 Inversion inter2 Intermediate: (S)-Azide step2->inter2 step3 Staudinger Reaction (PPh3, THF, H2O) inter2->step3 Retention end FINAL: this compound step3->end

Figure 2: Step-by-step experimental workflow ensuring stereochemical integrity.

Analytical Validation & Specifications

ParameterSpecificationMethod
Appearance Pale yellow viscous oil or solidVisual
Purity > 97%HPLC (C18, ACN/H2O + 0.1% TFA)
Chiral Purity (ee) > 98%Chiral HPLC (Chiralpak AD-H or OD-H)
1H NMR (Diagnostic)

3.5-3.8 (m, 1H, CH-NH2)
400 MHz, CDCl3 or DMSO-d6
IR Spectrum No peak at ~2100 cm⁻¹ (Azide consumed)FTIR
Mass Spec [M+H]+ = 191.1ESI-MS
Troubleshooting Guide
  • Low Yield in Azidation: Ensure Mesylate is dry. Water in DMF competes with azide, leading to hydrolysis back to alcohol (with retention or racemization). Use anhydrous DMF.

  • Incomplete Reduction: If Staudinger is slow, ensure sufficient water is added in the second step. If

    
     removal is difficult, triturate the crude amine with cold ether (product is likely insoluble or oil, oxide is soluble/precipitates depending on solvent). Better: Use acid/base extraction workup described above.
    
  • Debenzylation: If using Hydrogenation (

    
    ), monitor closely. If N-benzyl cleavage is observed, switch immediately to Staudinger or 
    
    
    
    reduction.

References

  • Stereochemistry of 4-substituted pyrrolidinones

    • Source: Culbertson, T. P., et al. "Synthesis of enantiomerically pure 3-amino- and 4-aminopyrrolidinones." Journal of Medicinal Chemistry, 1987.
    • Relevance: Establishes the inversion logic for sulfon
  • Azide Synthesis and Safety

    • Source: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds.
    • Relevance: Definitive guide on safety and reactivity of organic azides.
  • Staudinger Reduction Protocol

    • Source: Gololobov, Y. G., & Kasukhin, L. F. "Recent advances in the Staudinger reaction." Tetrahedron, 1992.
    • Relevance: Mechanistic basis for the chemoselective reduction of azide to amine.
  • Synthesis of 4-aminopyrrolidin-2-one derivatives

    • Source: Kenda, B. M., et al. "Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Potential Antiepileptic Activity." Journal of Medicinal Chemistry, 2004.
    • Relevance: Describes similar synthetic routes for Levetiracetam analogs using chiral pools.

Sources

Application Note: Scalable, Azide-Free Synthesis of 4-Aminopyrrolidin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 4-aminopyrrolidin-2-one core is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for blockbuster antiepileptic drugs (e.g., Levetiracetam, Brivaracetam) and emerging broad-spectrum CNS agents.

Historically, the installation of the C4-amino group has relied on the nucleophilic displacement of a leaving group (mesylate/tosylate) with inorganic azides (


), followed by reduction (Staudinger or hydrogenation). While effective on a milligram scale, this route poses significant Process Safety Management (PSM)  risks at scale:
  • Explosion Hazard: Formation of hydrazoic acid (

    
    ) and accumulation of heavy metal azides.
    
  • Genotoxicity: Trace azide impurities are potent mutagens (PGI).

This guide details two azide-free , scalable, and self-validating synthetic strategies:

  • The Stereoselective Mitsunobu-Gabriel Route: Ideal for chiral synthesis (enantiopure targets).

  • The Reductive Amination Route: Ideal for bulk synthesis of racemic scaffolds or when starting from tetramic acid derivatives.

Strategic Decision Matrix

The choice of route depends on the starting material availability and stereochemical requirements.

DecisionMatrix Start Target: 4-Aminopyrrolidin-2-one Chirality Is Stereochemistry Critical? Start->Chirality Route1 Route A: Mitsunobu-Gabriel Chirality->Route1 Yes (Inversion of Config) Route2 Route B: Reductive Amination Chirality->Route2 No (Racemic) StartMat1 Start: 4-Hydroxypyrrolidin-2-one (from Malic Acid) Route1->StartMat1 Precursor StartMat2 Start: 2,4-Pyrrolidinedione (Tetramic Acid) Route2->StartMat2 Precursor

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Route A: Stereoselective Mitsunobu-Gabriel Synthesis

Best for: Chiral targets requiring inversion of configuration (e.g., converting (S)-4-hydroxy to (R)-4-amino).

Mechanistic Insight

This route utilizes the Mitsunobu reaction to activate a 4-hydroxyl group with Triphenylphosphine (


) and Diethyl azodicarboxylate (DEAD/DIAD), allowing displacement by a nitrogen nucleophile (Phthalimide ). This proceeds via an 

mechanism, resulting in complete Walden inversion. The phthalimide is subsequently deprotected using hydrazine (Gabriel synthesis).
Experimental Workflow

MitsunobuFlow Substrate 4-Hydroxypyrrolidin-2-one (Alcohol) Activation Activation (PPh3 + DEAD) Substrate->Activation Intermed Oxyphosphonium Intermediate Activation->Intermed Betaine Formation Subst Nucleophilic Attack (Phthalimide) Intermed->Subst SN2 Displacement Product1 Phthalimido-pyrrolidinone (Inverted Config) Subst->Product1 Deprotect Hydrazinolysis (N2H4) Product1->Deprotect Final 4-Aminopyrrolidin-2-one Deprotect->Final

Figure 2: The Mitsunobu-Gabriel pathway involves activation, inversion, and deprotection.

Detailed Protocol

Starting Material: (S)-4-hydroxypyrrolidin-2-one (synthesized from L-Malic acid).

Step 1: Mitsunobu Substitution

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon.

  • Solvation: Dissolve (S)-4-hydroxypyrrolidin-2-one (1.0 equiv) and

    
     (1.2 equiv) in anhydrous THF (0.2 M concentration).
    
  • Nucleophile Addition: Add Phthalimide (1.2 equiv). The solution remains a suspension.

  • Critical Step (Addition): Cool to 0°C. Add DIAD (1.2 equiv) dropwise over 30 minutes. Exothermic reaction - maintain T < 5°C to prevent side reactions.

  • Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Concentrate in vacuo. Triturate the residue with cold

    
     to precipitate 
    
    
    
    (triphenylphosphine oxide). Filter. Purify filtrate via flash chromatography (
    
    
    :MeOH).

Step 2: Deprotection (Hydrazinolysis)

  • Solvation: Dissolve the phthalimido-intermediate in Ethanol (0.5 M).

  • Reagent: Add Hydrazine hydrate (

    
    , 3.0 equiv).
    
  • Reaction: Reflux (80°C) for 2–4 hours. A white precipitate (phthalhydrazide) will form.

  • Isolation: Cool to RT. Acidify with 1M HCl (pH 2) to dissolve the amine and precipitate the byproduct fully. Filter off the solid phthalhydrazide.

  • Neutralization: Basify filtrate with 2M NaOH (pH 10) and extract with DCM or Chloroform/IPA (3:1).

  • Drying: Dry over

    
    , filter, and concentrate.
    

Validation Parameters:

  • Chiral HPLC: Confirm >98% ee (inversion).

  • 1H NMR: Disappearance of aromatic phthalimide protons (7.7–7.9 ppm).

Route B: Reductive Amination of Tetramic Acids

Best for: Scalable synthesis of racemic 4-amino derivatives or when starting from 2,4-pyrrolidinedione.

Mechanistic Insight

This route avoids activation steps entirely. The ketone at the C4 position of 2,4-pyrrolidinedione (a tetramic acid derivative) undergoes condensation with an amine source (ammonium acetate or benzylamine) to form an imine/enamine, which is selectively reduced in situ.

  • Safety Note: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride to avoid toxic cyanide byproducts and allow reaction in weak acid media.

Experimental Workflow

ReductiveAmination Ketone 2,4-Pyrrolidinedione Imine Imine Intermediate Ketone->Imine + Amine - H2O Amine Ammonium Acetate (NH4OAc) Amine->Imine Reduction Reduction (NaBH(OAc)3) Imine->Reduction Product 4-Aminopyrrolidin-2-one Reduction->Product Hydride Transfer

Figure 3: Direct reductive amination using STAB.

Detailed Protocol

Starting Material: 2,4-pyrrolidinedione (Tetramic acid).

  • Solvation: Dissolve 2,4-pyrrolidinedione (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF.

  • Amine Source: Add Ammonium Acetate (

    
    , 5–10 equiv). Excess is required to prevent secondary amine formation.
    
  • Reducing Agent: Add Sodium Triacetoxyborohydride (

    
    , 1.5 equiv) in one portion.
    
  • Catalyst (Optional): Add Acetic Acid (1.0 equiv) if reaction is sluggish (promotes imine formation).

  • Reaction: Stir vigorously at RT for 24 hours under Nitrogen.

  • Quench: Slowly add saturated

    
     solution.
    
  • Extraction: Extract the aqueous layer with n-Butanol or Chloroform/IPA (3:1) due to high water solubility of the product.

  • Purification: The crude amine can often be crystallized as a hydrochloride salt by adding HCl in dioxane/ether.

Comparative Analysis

FeatureRoute A: Mitsunobu-GabrielRoute B: Reductive Amination
Stereochemistry High Fidelity (Inversion) Racemic (unless chiral catalyst used)
Atom Economy Low (produces

, Phthalhydrazide)
High (Water is main byproduct)
Scalability Moderate (Chromatography often needed)High (Crystallization possible)
Safety Profile Good (No Azides, but sensitizers used)Excellent (Mild reducing agents)
Cost Higher (

, DIAD)
Lower (Ammonium acetate, STAB)

References

  • Mitsunobu Reaction Mechanism & Protocols

    • Organic Chemistry Portal.[1] "Mitsunobu Reaction."[1][2][3][4][5]

  • Reductive Amination with STAB

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[6] Journal of Organic Chemistry, 1996.[6][7]

  • Synthesis of 4-aminopyrrolidin-2-one derivatives (Patent)

    • "2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses." WO2001062726A2.
  • General Gabriel Synthesis Context

    • BenchChem.[3] "Application Notes and Protocols for the Mitsunobu Reaction."

Sources

Technical Guide: Reductive Amination Protocols for 1-Benzyl-4-aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

The scaffold 1-benzyl-4-aminopyrrolidin-2-one represents a high-value chiral building block in medicinal chemistry, frequently utilized in the synthesis of CCR5 antagonists, GlyT1 inhibitors, and peptidomimetics. Its structure features a lactam (pyrrolidinone) core, a benzyl protecting group on the lactam nitrogen, and a reactive primary amine at the C4 position.

This guide details the reductive amination of this amine to generate secondary amines.[1] Unlike simple aliphatic amines, this substrate presents specific chemoselective challenges:

  • Lactam Stability: The reducing agent must be selective enough to reduce the transient imine without attacking the lactam carbonyl (amide).

  • N-Benzyl Integrity: Catalytic hydrogenation (e.g., Pd/C, H₂) is often contraindicated as it risks hydrogenolysis (cleavage) of the N-benzyl group.

  • Stereochemical Retention: Conditions must prevent racemization at the C4 chiral center.

Therefore, this protocol prioritizes Sodium Triacetoxyborohydride (STAB) as the reagent of choice due to its mildness, high chemoselectivity, and safety profile compared to cyanoborohydrides.

Mechanistic Rationale & Reagent Selection[2][3]

Why Sodium Triacetoxyborohydride (STAB)?

While Sodium Cyanoborohydride (


) is a traditional standard, STAB (

) offers superior performance for this specific scaffold:
  • Protonation Control: STAB does not require the toxic low-pH environment often needed for

    
    , minimizing acid-catalyzed racemization risks.
    
  • Steric Control: The bulky acetoxy groups make STAB less nucleophilic, preventing the reduction of the aldehyde/ketone substrate prior to imine formation.

  • Safety: Eliminates the risk of residual cyanide in pharmaceutical intermediates.

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is irreversibly reduced by the hydride source.

ReductiveAminationMechanism Amine 1-Benzyl-4-aminopyrrolidin-2-one (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + AcOH (Cat) Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Product Secondary Amine Product Iminium->Product Reduction STAB STAB (H- Source) Selectivity Filter STAB->Product Hydride Transfer

Figure 1: Mechanistic pathway for the reductive amination of 1-benzyl-4-aminopyrrolidin-2-one. Note the role of STAB in selectively reducing the Iminium species.

Experimental Protocol

Materials & Stoichiometry[4]
ComponentRoleEquiv.Recommended Reagent
Amine Substrate1.01-Benzyl-4-aminopyrrolidin-2-one (Free base or HCl salt*)
Carbonyl Electrophile1.1 - 1.2Aldehyde (aliphatic/aromatic) or Ketone
Reductant Hydride Source1.4 - 1.6Sodium Triacetoxyborohydride (STAB)
Solvent MediumN/A1,2-Dichloroethane (DCE) or THF
Catalyst Activator1.0 - 2.0Acetic Acid (AcOH)

Note on Salts: If the starting material is the HCl salt, add 1.0 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to liberate the free amine before adding the aldehyde.

Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-benzyl-4-aminopyrrolidin-2-one (1.0 equiv).

  • Solvate: Add 1,2-Dichloroethane (DCE) to achieve a concentration of 0.1 M – 0.2 M.

    • Expert Tip: DCE is preferred over DCM for its slightly higher boiling point and better solubility for polar lactams.

  • Neutralize (Conditional): If using the amine-HCl salt, add DIPEA (1.0 equiv) and stir for 10 minutes.

  • Activate: Add Acetic Acid (1.0 equiv).

    • Rationale: AcOH catalyzes the dehydration of the hemiaminal to the imine.

Step 2: Imine Formation[1][2]
  • Add the Aldehyde/Ketone (1.1 equiv) in one portion.

  • Stir at Room Temperature (20–25 °C) for 30–60 minutes under an inert atmosphere (

    
     or Ar).
    
    • Validation: For sterically hindered ketones, extending this time to 2–4 hours or adding molecular sieves (4Å) can drive the equilibrium toward the imine.

Step 3: Reduction[3][4]
  • Cool the mixture slightly (0 °C) if the scale is >5g to manage exotherms, otherwise remain at RT.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3–4 portions over 15 minutes.

    • Caution: Gas evolution (

      
      ) is minimal but possible; ensure venting.
      
  • Stir at Room Temperature for 4–16 hours.

    • Monitoring: Monitor via LC-MS or TLC (Visualizing stain: Ninhydrin or KMnO4). Look for the disappearance of the starting amine and the appearance of a more non-polar spot.

Step 4: Quench & Workup
  • Quench: Add saturated aqueous

    
     solution slowly until gas evolution ceases and pH is basic (pH > 8).
    
    • Critical: The product is a secondary amine; it must be in the free base form to extract into the organic layer.

  • Extraction: Extract the aqueous layer with DCM (

    
    ).
    
  • Wash: Combine organic layers and wash with brine (

    
    ).
    
  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Step 5: Purification
  • Flash Chromatography: Typically requires a gradient of DCM:MeOH (95:5 to 90:10) with 1%

    
     additive to prevent streaking of the amine on silica.
    

Workflow Visualization

ProtocolWorkflow Start Start: Weigh Amine (1.0 equiv) Solvate Dissolve in DCE Add AcOH (1.0 equiv) Start->Solvate AddAldehyde Add Carbonyl (1.1 equiv) Stir 30-60 min Solvate->AddAldehyde AddSTAB Add STAB (1.5 equiv) Stir 4-16h @ RT AddAldehyde->AddSTAB Check LC-MS Check: Amine Consumed? AddSTAB->Check Check->AddSTAB No (Add 0.5 eq STAB) Quench Quench: Sat. NaHCO3 Extract: DCM Check->Quench Yes Purify Purify: Flash Column DCM/MeOH/NH4OH Quench->Purify

Figure 2: Operational workflow for the reductive amination process.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Imine formation stalledAdd 4Å Molecular Sieves to remove water; increase AcOH to 2.0 equiv.
Low Conversion (Ketones) Steric hindranceSwitch solvent to THF; heat to 40-50°C during imine formation only, then cool for reduction.
Dialkylation (with Aldehydes) Primary amine too reactiveUse the "Stepwise" method: Pre-form imine in MeOH for 2h, then add

(mild) or STAB.
Lactam Hydrolysis Aqueous workup too acidic/longEnsure rapid quench with weak base (

) and avoid prolonged exposure to strong acids.
Product stuck in Aqueous pH < 8The secondary amine is protonated.[5] Adjust aqueous layer to pH 10 using 1N NaOH before extraction.

References

  • Abdel-Magid, A. F., et al. (1996).[2][6][4][7][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Maryanoff, C. A., et al. (2004). "Cyclopropyl-Based Peptidomimetics." Journal of Medicinal Chemistry. (Contextualizing the pyrrolidinone scaffold).
  • Sigma-Aldrich. (2023). "Reductive Amination Application Note."

  • PubChem. (2023). "1-Benzyl-4-aminopiperidine (Analogous Reactivity Data)."

Sources

Application Note: Strategic Utilization of (S)-4-Amino-1-benzylpyrrolidin-2-one in High-Potency ROCK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic implementation of (S)-4-Amino-1-benzylpyrrolidin-2-one (CAS: 101385-93-7 / Analogues) as a critical chiral intermediate in the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.

ROCK inhibitors (e.g., Ripasudil, Fasudil, Netarsudil) typically rely on a "hinge-binding" core (isoquinoline or indazole) coupled to a "solvent-exposed" tail. The (S)-3-aminopyrrolidine moiety—derived directly from the subject lactam—is a privileged scaffold for this tail region. It provides the necessary steric geometry to interact with the ATP-binding pocket's ribose zone while maintaining high enantiomeric excess (ee), which is crucial for preventing off-target effects (e.g., PKA or PKC inhibition).

This guide focuses on the "Lactam-to-Diamine" workflow, ensuring >99% ee retention during the critical reduction steps.

Scientific Mechanism & Rationale

The Role of the Chiral Scaffold

In ROCK inhibitor design, the nitrogen of the pyrrolidine ring often acts as a proton acceptor/donor or simply a spacer that orients the terminal amine to interact with Asp/Glu residues in the kinase active site.

  • Stereochemistry is Non-Negotiable: The (S)-configuration is essential. The (R)-enantiomer often creates steric clashes within the ATP pocket, reducing potency by 100-1000 fold.

  • The Lactam Advantage: Using This compound as the starting material (rather than the reduced pyrrolidine directly) allows for easier purification. The lactam is crystalline and stable, whereas the diamine (pyrrolidine) is an oil that is prone to oxidation and difficult to resolve if racemized.

Pathway Visualization

The following diagram illustrates the synthesis flow from the precursor to the active ROCK inhibitor, alongside the biological pathway being targeted.

ROCK_Synthesis_Pathway cluster_0 Chemical Synthesis Workflow cluster_1 Biological Target Asp L-Aspartic Acid (Starting Material) Lactam (S)-4-Amino-1-benzyl pyrrolidin-2-one (The Subject) Asp->Lactam Cyclization & Protection Pyrrolidine (S)-3-Amino-1-benzyl pyrrolidine (Active Scaffold) Lactam->Pyrrolidine LiAlH4 Reduction (C=O to CH2) Coupling Coupling Reaction (Isoquinoline-SO2Cl) Pyrrolidine->Coupling Nucleophilic Attack Inhibitor Final ROCK Inhibitor (Analog) Coupling->Inhibitor Deprotection & Salt Formation ROCK ROCK 1/2 (Kinase) Inhibitor->ROCK INHIBITS (ATP Competition) RhoA RhoA-GTP RhoA->ROCK Activates MLC MLC Phosphorylation ROCK->MLC Phosphorylates Actin Actin Cytoskeleton Reorganization MLC->Actin Induces

Caption: Workflow transforming L-Aspartic Acid to a ROCK inhibitor via the critical lactam intermediate, interrupting the RhoA/ROCK signaling cascade.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This protocol utilizes L-Aspartic Acid to establish the chiral center.

Reagents:

  • L-Aspartic Acid (CAS: 56-84-8)

  • Benzylamine (1.1 eq)

  • Acetyl Chloride / Methanol (for esterification)

  • Solvents: THF, Toluene.

Step-by-Step:

  • Esterification: Suspend L-Aspartic acid in methanol. Add Acetyl Chloride dropwise at 0°C. Reflux for 4 hours to generate Dimethyl L-aspartate hydrochloride.

  • N-Alkylation/Cyclization: Dissolve the diester in Methanol/THF. Add Benzylamine (1.1 eq) and Triethylamine (2.0 eq). Stir at room temperature for 24 hours.

    • Mechanism:[1][2][3][4][5] The benzylamine attacks the

      
      -ester more rapidly, followed by cyclization with the 
      
      
      
      -ester to form the succinimide, or direct formation of the lactam depending on reducing conditions used subsequently.
    • Alternative High-Purity Route: React L-Aspartic acid with Benzylamine to form N-benzylaspartimide, then partially reduce.

  • Isolation of Lactam:

    • If starting from a malic acid derivative (to get the 3-hydroxy, then convert to amino), the amino group is introduced via azide displacement.

    • Direct Route: For the specific 4-amino-2-one isomer, the preferred route is often the cyclization of (S)-3-amino-4-benzylamino-4-oxobutanoic acid .

  • Crystallization: Recrystallize from Isopropanol/Hexane.

    • Target Specification: White crystalline solid. Melting point: 118-120°C. Optical Rotation

      
       must be checked (typically negative).
      
Protocol B: Reduction to (S)-3-Amino-1-benzylpyrrolidine

Critical Step: This converts the lactam (C=O) to the amine (CH2), shifting the "4-amino" position to the "3-amino" position in the pyrrolidine ring (due to IUPAC numbering priority changes).

Safety Warning: Lithium Aluminum Hydride (LiAlH4) is pyrophoric. Use strictly anhydrous conditions under Argon.

  • Setup: Flame-dry a 3-neck round bottom flask. Charge with anhydrous THF (0.5 M concentration relative to substrate).

  • Activation: Add LiAlH4 pellets (2.5 eq) carefully at 0°C. Stir for 15 mins.

  • Addition: Dissolve This compound in anhydrous THF. Add dropwise to the LiAlH4 slurry over 30 minutes. Maintain temp < 10°C.

  • Reflux: Warm to room temperature, then reflux (65°C) for 6-12 hours. Monitor by TLC (System: DCM/MeOH/NH3 90:10:1). The carbonyl spot should disappear.

  • Quench (Fieser Method): Cool to 0°C.

    • Add

      
       mL Water (where 
      
      
      
      = grams of LiAlH4).
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL Water.[6]
      
  • Workup: Filter the granular white precipitate. Dry the filtrate over Na2SO4. Concentrate in vacuo to yield the (S)-3-amino-1-benzylpyrrolidine oil.

Protocol C: Coupling to ROCK Core (Isoquinoline Sulfonyl Chloride)

This step links the chiral tail to the kinase-inhibiting head.

  • Preparation: Dissolve 5-isoquinolinesulfonyl chloride (1.0 eq) in DCM at 0°C.

  • Coupling: Add the (S)-3-amino-1-benzylpyrrolidine (1.1 eq) and Diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction: Stir at 0°C for 2 hours, then warm to RT.

  • Deprotection (Optional): If the benzyl group is a protecting group (and not part of the final drug, like in Ripasudil analogs), remove it via Hydrogenation (Pd/C, H2, 50 psi, MeOH).

Quality Control & Data Specifications

To ensure the "Self-Validating" nature of this protocol, the following QC metrics must be met at the Lactam stage before proceeding to reduction.

ParameterSpecificationMethodAcceptance Criteria
Purity > 98.5%HPLC (C18, Acetonitrile/Water)No single impurity > 0.5%
Chiral Purity (ee) > 99.0%Chiral HPLC (Chiralpak AD-H)Critical for biological activity
Water Content < 0.5%Karl FischerEssential before LiAlH4 reduction
Residual Solvents < 500 ppmGC-HeadspaceTHF/Toluene limits
Troubleshooting the Reduction (Protocol B)
  • Problem: Low yield or incomplete reduction.

    • Cause: Moisture in THF or old LiAlH4.

    • Solution: Distill THF over Sodium/Benzophenone immediately before use. Use LiAlH4 pellets instead of powder to minimize surface oxidation.

  • Problem: Racemization (Drop in ee).

    • Cause: Excessive heat during the quench or reflux.

    • Solution: Maintain strict temperature control. Do not reflux longer than necessary (check TLC hourly).

References

  • Synthesis of Chiral Pyrrolidines

    • Methodology: "Process for the manufacture of (S)-3-amino-1-substituted pyrrolidines."[7] This patent details the conversion of L-Aspartic acid to the pyrrolidine scaffold via succinimide/lactam intermediates.

    • Source:

  • Ripasudil (K-115)

    • Context: Describes the synthesis of ROCK inhibitors using chiral amine side chains (specifically homopiperazine, but the chemistry is homologous to pyrrolidine coupling).
    • Source: (Generalized link to K-115 synthesis literature).

  • ROCK Inhibitor Mechanisms

    • Context: "Rho-kinase inhibitors: a patent review." Provides the SAR rationale for using (S)-3-aminopyrrolidine vs. (R)-enantiomers.
    • Source:

  • General Lactam Reduction Protocols

    • Methodology: Standard operating procedures for LiAlH4 reduction of lactams to cyclic amines.
    • Source: (General reference for amide reduction).

Sources

Application Note: Scalable Synthesis of 4-Amino-1-benzylpyrrolidin-2-one HCl Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the preparation of 4-amino-1-benzylpyrrolidin-2-one hydrochloride . This scaffold is a critical pharmacophore in neuroscience drug discovery, serving as a structural analog to the racetam family (e.g., Levetiracetam, Brivaracetam) and a versatile chiral building block for peptidomimetics.

The synthesis utilizes a cost-effective condensation of itaconic acid with benzylamine, followed by a Curtius rearrangement to install the amine functionality. This guide prioritizes safety (azide handling), intermediate stability (Boc-isolation), and high-purity salt formation suitable for biological assays.

Retrosynthetic Analysis & Strategy

The strategy relies on constructing the


-lactam core first, utilizing the inherent reactivity of itaconic acid. The C4-amine is installed via degradation of the C4-carboxylic acid, avoiding complex substitution reactions on pre-formed lactams.
Chemical Pathway (DOT Visualization)

SynthesisPathway Start1 Itaconic Acid Intermediate1 1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid Start1->Intermediate1 1. Condensation (130°C, neat/H2O) Start2 Benzylamine Start2->Intermediate1 Intermediate2 Acyl Azide / Isocyanate (Transient) Intermediate1->Intermediate2 2. DPPA, Et3N (Curtius) Intermediate3 N-Boc-4-amino- 1-benzylpyrrolidin-2-one Intermediate2->Intermediate3 3. t-BuOH (Trapping) FinalProduct 4-Amino-1-benzylpyrrolidin- 2-one HCl Intermediate3->FinalProduct 4. 4M HCl/Dioxane (Deprotection)

Figure 1: Synthetic workflow from commodity starting materials to the final ammonium salt.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

This step exploits the aza-Michael addition of benzylamine to itaconic acid followed by thermal cyclization.

Reagents:

  • Itaconic acid (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Water (Solvent, 2 mL/g)

Protocol:

  • Mixing: In a round-bottom flask equipped with a reflux condenser, suspend Itaconic acid (13.0 g, 100 mmol) in water (30 mL).

  • Addition: Add Benzylamine (10.9 mL, 100 mmol) dropwise over 10 minutes. Note: Exothermic reaction.[1] The solution will become clear.

  • Reflux: Heat the mixture to reflux (approx. 100–110°C) for 2 hours.

  • Concentration: Cool to room temperature. Remove water under reduced pressure (rotary evaporator) to yield a viscous oil.

  • Thermal Cyclization (Critical): Heat the residue neat (without solvent) at 130–140°C for 1 hour under a gentle vacuum (20 mbar) to drive off the water of condensation and complete the ring closure.

  • Purification: Cool the residue. Recrystallize from 2-propanol or Ethyl Acetate/Hexanes.

    • Yield: ~75-85%

    • Appearance: White crystalline solid.[2]

    • Validation: LC-MS (ESI+) m/z 220 [M+H]+.

Stage 2: Curtius Rearrangement (Boc-Protection)

Direct hydrolysis of the isocyanate to the amine can lead to urea byproducts. Trapping with tert-butanol (t-BuOH) to form the Boc-intermediate is recommended for high-purity applications.

Reagents:

  • 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • tert-Butanol (t-BuOH) (10-20 equiv, used as solvent/reagent) or Toluene/t-BuOH mixture.

Protocol:

  • Activation: Dissolve the carboxylic acid (10 mmol) in dry Toluene (50 mL) and TEA (12 mmol) under Nitrogen.

  • Azide Formation: Add DPPA (11 mmol) dropwise at room temperature. Stir for 30 minutes.

  • Rearrangement: Heat the mixture to 80°C. Evolution of

    
     gas will be observed. Maintain temperature until gas evolution ceases (approx. 1–2 hours).
    
    • Safety Alert: Ensure the system is vented to a bubbler to prevent pressure buildup.

  • Trapping: Add excess anhydrous t-BuOH (10 mL) and reflux (90–100°C) for 12–16 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with 5%

    
     (2x), 1M citric acid (1x), and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (SiO2, Hexane:EtOAc 7:3).

    • Intermediate:tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate .

Stage 3: Deprotection to HCl Salt

Reagents:

  • Boc-intermediate from Stage 2.

  • 4M HCl in Dioxane (or EtOAc).

Protocol:

  • Dissolution: Dissolve the Boc-carbamate (1.0 g) in dry Dichloromethane (5 mL) or minimal Dioxane.

  • Acidolysis: Add 4M HCl in Dioxane (5 mL, excess) at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. A white precipitate should form.[2][3]

  • Isolation: Dilute with Diethyl Ether (20 mL) to maximize precipitation. Filter the solid under

    
    .
    
  • Drying: Dry under high vacuum at 40°C for 12 hours to remove traces of dioxane.

Quality Control & Data Specifications

Analytical Parameters
TestMethodSpecification
Appearance VisualWhite to off-white hygroscopic powder
Purity HPLC (C18, ACN/H2O)> 98.0% (AUC)
Identity 1H NMR (DMSO-d6)Confirms benzyl CH2 (~4.4 ppm), Lactam CH2s, Amine NH3+
Counterion Ion Chromatography1.0 ± 0.1 eq Chloride
Residual Solvent GC-HS< 5000 ppm (Dioxane/EtOAc)
Troubleshooting Guide (Decision Tree)

Troubleshooting Problem Low Yield or Impurity? Check1 Stage 1: Polymerization? Problem->Check1 Action1 Control Temp <140°C Ensure Vacuum Check1->Action1 Yes Check2 Stage 2: Urea Byproduct? Check1->Check2 No Action2 Dry Solvents Rigorously Ensure Excess t-BuOH Check2->Action2 Yes Check3 Stage 3: Hygroscopic/Sticky? Check2->Check3 No Action3 Wash with Et2O Lyophilize from water Check3->Action3

Figure 2: Troubleshooting logic for common synthetic failures.

Safety & Handling (E-E-A-T)

  • Azide Hazard: DPPA and the intermediate acyl azide are potentially explosive. Never concentrate the acyl azide to dryness. Always process it in solution. Ensure the reaction vessel is behind a blast shield during the Curtius rearrangement (

    
     evolution).
    
  • HCl/Dioxane: Corrosive and fuming. Handle in a fume hood.

  • Salt Hygroscopicity: The final HCl salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.

References

  • Payne, G. B. (1961). "Reaction of Itaconic Acid with Primary Amines." The Journal of Organic Chemistry, 26(5), 1519–1524. Link

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide.[4][5][6] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Banfi, L., Narisano, E., & Riva, R. (1996). "Synthesis of 4-amino-2-pyrrolidinones." General reference for pyrrolidinone scaffolds in medicinal chemistry.
  • Organic Syntheses. "Curtius Rearrangement Protocols." Organic Syntheses, Coll.[7] Vol. 6, p. 910 (1988). Link

Sources

Application Note: Strategic N-Alkylation Protocols for 4-Amino-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemoselectivity Landscape[1]

The N-alkylation of 4-amino-pyrrolidin-2-one (4-AP) presents a classic chemoselectivity challenge in heterocyclic synthesis. The molecule contains two distinct nitrogen nucleophiles:

  • The Exocyclic Amine (N4): A primary aliphatic amine (

    
     for conjugate acid).[1] It is kinetically more nucleophilic under neutral/mildly basic conditions.[1]
    
  • The Lactam Nitrogen (N1): An amide-like nitrogen (

    
    ). It requires deprotonation by a strong base to become nucleophilic.[1]
    

Core Directive: Successful alkylation depends entirely on pH control and protection group strategy. Attempting direct alkylation of the unprotected diamine with alkyl halides typically results in an intractable mixture of N4-monoalkyl, N4-dialkyl, and N1/N4-polyalkylated species.

This guide details two high-fidelity protocols:

  • Protocol A: Selective alkylation of the Lactam (N1) (The "Racetam" Core Route).

  • Protocol B: Selective alkylation of the Exocyclic Amine (N4) via Reductive Amination.

Chemoselectivity Decision Matrix

Chemoselectivity Start Starting Material: 4-Amino-pyrrolidin-2-one Target Which Nitrogen is the Target? Start->Target N1_Path Target: Lactam Nitrogen (N1) (e.g., Racetam synthesis) Target->N1_Path N1 N4_Path Target: Exocyclic Amine (N4) (e.g., Library diversification) Target->N4_Path N4 Strategy_N1 STRATEGY: Protection-Activation 1. Protect N4 (Boc/Cbz) 2. Strong Base (NaH) + R-X N1_Path->Strategy_N1 Strategy_N4 STRATEGY: Reductive Amination Aldehyde + STAB (Avoids over-alkylation) N4_Path->Strategy_N4

Figure 1: Decision matrix for regioselective alkylation based on target site.

Protocol A: Selective Lactam (N1) Alkylation

Application: Synthesis of Piracetam/Brivaracetam analogs.[1] Mechanism:


 substitution via the lactam anion.[1]
Critical Pre-requisite: N4 Protection

Direct alkylation of N1 without protecting N4 is not recommended .[1] The N4 amine will quench the electrophile or compete for the base.[1] We utilize the tert-butyloxycarbonyl (Boc) group due to its stability against the strong bases required for lactam deprotonation.

Materials
  • Substrate: 4-(Boc-amino)-pyrrolidin-2-one (commercially available or prepared from 4-AP +

    
    ).
    
  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.[1][2]

  • Electrophile: Alkyl Bromide or Iodide (

    
    ).[1]
    
  • Solvent: Anhydrous DMF (preferred) or THF.[1]

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Procedure
  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.[1]
    
  • Solvation: Dissolve 4-(Boc-amino)-pyrrolidin-2-one (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Note: DMF is preferred over THF for lactam alkylation as it better solvates the sodium salt, increasing reaction rate.[1][2]

  • Deprotonation: Cool the solution to 0 °C (ice bath). Add NaH (1.2 equiv) portion-wise over 10 minutes.

    • Observation: Evolution of

      
       gas will occur.[1] Ensure adequate venting.[1]
      
    • Aging:[1][2] Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete formation of the lactam anion. The solution often turns slightly yellow or cloudy.[1]

  • Alkylation: Cool back to 0 °C. Add the Alkyl Halide (1.1–1.2 equiv) dropwise.

    • Catalysis (Optional): For unreactive alkyl chlorides, add 0.1 equiv of Tetrabutylammonium Iodide (TBAI) to facilitate Finkelstein exchange in situ.[1][2]

  • Reaction: Allow to warm to RT and stir. Monitor by TLC or LC-MS.[1][3]

    • Time: Reactive halides (BnBr, MeI) typically finish in 1–3 hours.[1][2] Sterically hindered halides may require heating to 50–60 °C.[1]

  • Work-up:

    • Cool to 0 °C. Carefully quench with sat.

      
       (exothermic!).[1]
      
    • Dilute with Ethyl Acetate (EtOAc) and water.[1]

    • Wash organic layer with water (

      
      ) to remove DMF, then brine (
      
      
      
      ).[1][2]
    • Dry over

      
      , filter, and concentrate.[1][2]
      
  • Deprotection (If required): Treat the crude intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to reveal the free amine.[1]

Data Validation (Self-Check)
ParameterExpected Result
TLC Product

usually higher (less polar) than starting lactam due to loss of H-bond donor.
1H NMR Disappearance of the broad amide singlet (

7.5–8.5 ppm). Appearance of N-alkyl protons.
Selectivity No alkylation at the Boc-protected nitrogen (confirmed by carbamate signal retention).

Protocol B: Selective Exocyclic Amine (N4) Alkylation

Application: Library generation, functionalization of the primary amine.[1][2] Mechanism: Reductive Amination (Imine formation ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 Hydride reduction).[1][4][5]

Why not Alkyl Halides? Using


 on the primary amine leads to uncontrollable poly-alkylation (quaternization). Reductive amination stops cleanly at the secondary amine stage.[1]
Materials
  • Substrate: 4-Amino-pyrrolidin-2-one (often supplied as HCl salt).

  • Carbonyl Source: Aldehyde or Ketone (1.0–1.1 equiv).[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB,

    
    ) (1.5 equiv).[2]
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1][2]

  • Additive: Acetic Acid (AcOH) (1.0 equiv).[1]

Step-by-Step Procedure
  • Free Basing (If using HCl salt):

    • If starting with 4-AP[6]·HCl, dissolve in MeOH and treat with Carbonate resin or 1.0 equiv Triethylamine (TEA) for 10 mins, then concentrate/filter to get the free base. Alternatively, add TEA directly to the reaction mixture.[2]

  • Imine Formation:

    • In a vial, mix 4-AP (1.0 equiv) and the Aldehyde (1.05 equiv) in DCE (0.2 M).

    • Add AcOH (1.0 equiv).[1] This catalyzes imine formation.[1][7]

    • Stir at RT for 30–60 minutes.

  • Reduction:

    • Add

      
       (1.5 equiv) in one portion.[1][2]
      
    • Why STAB? It is less toxic than Cyanoborohydride and milder than Borohydride, reducing the imine selectively without reducing the aldehyde/ketone or the lactam.[1][2]

  • Reaction: Stir at RT for 4–16 hours.

  • Work-up:

    • Quench with sat.

      
       (basic pH is crucial to extract the amine).[1]
      
    • Extract with DCM (

      
      ).[1]
      
    • Note: 4-AP derivatives are water-soluble.[1] If the product is small/polar, continuous extraction or evaporation and column chromatography (DCM/MeOH/NH3) is preferred.[1][2]

Troubleshooting & Optimization Guide

Common Failure Modes
SymptomProbable CauseCorrective Action
N1 Alkylation: Low Yield Moisture in solvent/reagents.[1]NaH is moisture sensitive.[1] Ensure DMF is anhydrous (water <50 ppm).[1] Dry 4-AP-Boc under vacuum before use.[1]
N1 Alkylation: O-Alkylation "Hard" electrophile or solvent effect.[1]While rare for lactams (vs lactims), ensure solvent is non-polar enough (THF) or switch counterion (Li+ vs Na+).[2] However, N-alkylation is thermodynamically favored for 5-membered lactams.[1]
N4 Alkylation: Bis-alkylation Aldehyde is too reactive (e.g., Formaldehyde).[1]Use strictly 0.9 equiv of aldehyde.[1] For methylation, use reductive amination with formaldehyde carefully or protect/methylate/deprotect.[1][2]
N4 Alkylation: No Reaction Steric hindrance or imine instability.[1]If ketone is hindered, switch solvent to MeOH and use

(stronger) or heat the imine formation step with

before adding reductant.[2]
Pathway Visualization[1]

Workflow Start 4-Amino-pyrrolidin-2-one Protect 1. Boc Protection (Boc2O, TEA) Start->Protect Path A: N1 Target RedAmin Reductive Amination (R-CHO, STAB, DCE) Start->RedAmin Path B: N4 Target Alkylate 2. N1-Alkylation (NaH, DMF, R-X) Protect->Alkylate Deprotect 3. Deprotection (TFA or HCl) Alkylate->Deprotect Product_N1 Product: 1-Alkyl-4-amino-pyrrolidin-2-one Deprotect->Product_N1 Product_N4 Product: 4-(Alkylamino)-pyrrolidin-2-one RedAmin->Product_N4

Figure 2: Synthetic workflow for accessing N1 vs N4 substituted derivatives.

References

  • Regioselective Synthesis of Pyrrolidinones

    • Title: Synthesis of substituted pyrrolidines and pyrrolidinones.[1][7][8]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][2]

  • Reductive Amination Standards

    • Title: Reductive Amination: A Remarkable Experiment for the Organic Laboratory.[1][9]

    • Source: Journal of Chemical Education (via GCTLC).[1]

    • URL:[Link]

  • Lactam Alkylation Precedents (Brivaracetam/Piracetam Context)

    • Title: 4-substituted pyrrolidin-2-ones and their use (Patent WO2007031263A1).

    • Source: Google Patents.[1]

    • URL:[2]

  • Boc-Protection Strategy in Pyrrolidinones

    • Title: Alkylation of α-tert-butoxycarbonylamino ketone enolate anions.[1]

    • Source: Canadian Journal of Chemistry.[1]

    • URL:[Link][2]

  • General Reactivity of Pyrrolidine Derivatives

    • Title: Pyrrolidine - Reactivity and Synthesis.[1][8][10][11][12][13][14]

    • Source: Wikipedia (General Reference for pKa/Physical Properties).[1]

    • URL:[Link][2]

Sources

Troubleshooting & Optimization

preventing racemization of (S)-4-Amino-1-benzylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Integrity Assurance for (S)-4-Amino-1-benzylpyrrolidin-2-one

Content Type: Technical Support Guide & Troubleshooting Subject: Prevention of Racemization & Degradation Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Core Technical Overview

This compound is a critical chiral intermediate, often serving as a scaffold for nootropic agents (racetams) and peptide mimetics.[1] Its structural integrity relies on the chiral center at the C4 position .

Unlike


-amino acids where the chiral center is directly adjacent to the carbonyl (making it highly susceptible to base-catalyzed enolization), the C4 position in this molecule is beta to the carbonyl.[1] Therefore, "racemization" in the traditional sense (proton abstraction at the chiral center) is chemically difficult under standard storage conditions.

The Real Threat: Loss of optical purity typically occurs during synthesis (via elimination-addition mechanisms) or derivatization (via harsh activation protocols).[1]

Key Molecular Specs:

  • CAS: 2044703-04-8 (generic/related salts)[1][2]

  • Chiral Center: C4 (carrying the primary amine)[1][3]

  • Critical Risk: Elimination of the amine/leaving group to form the achiral 3-pyrrolin-2-one intermediate, followed by non-stereoselective re-addition.[1]

Synthesis Integrity & Troubleshooting

Primary Route: The "Malic Acid Inversion" Protocol. Most high-purity syntheses start from (S)-Malic Acid or (S)-Aspartic Acid derivatives.[1] The following guide assumes the Malic Acid


 Hydroxy-lactam 

Azide

Amine route, which involves a critical Walden Inversion.
Workflow Visualization (Process Flow)

G Start (S)-Malic Acid (Chiral Pool) Inter1 (S)-4-Hydroxy-1-benzylpyrrolidin-2-one Start->Inter1 Cyclization Activation Activation Step (Mesylation/Tosylation) Inter1->Activation MsCl, TEA, 0°C Risk1 RISK: Elimination to Enone (Pyrrolin-2-one) Activation->Risk1 Excess Base / Heat Displacement Azide Displacement (NaN3, SN2 Inversion) Activation->Displacement Controlled Conditions Risk1->Displacement Racemic Addition Risk2 RISK: SN1 Pathway (Carbocation formation) Displacement->Risk2 Polar Protic Solvents Product (R)-Azido Intermediate (Inverted Center) Displacement->Product SN2 Mechanism Final This compound (Requires Double Inversion or starting from (R)-Malic) Product->Final Staudinger Reduction

Figure 1: Critical control points in the synthesis pathway. Note that direct displacement of an (S)-hydroxyl derivative yields an (R)-amine.[1] To obtain the (S)-amine, one must start with (R)-malic acid or utilize a double-inversion strategy.[1]

Troubleshooting Guide: Synthesis & Purity

Issue 1: My final product has low enantiomeric excess (ee < 90%).

  • Diagnosis: You likely triggered an Elimination-Addition pathway during the activation of the hydroxyl group.[1]

  • The Mechanism: When converting the 4-hydroxy intermediate to a leaving group (Mesylate/Tosylate), using a strong base or high temperature can cause the elimination of the leaving group to form 1-benzyl-1,5-dihydro-2H-pyrrol-2-one (an enone).[1] Subsequent attack by the azide nucleophile is non-stereoselective, resulting in a racemic mixture.

  • Corrective Protocol:

    • Temperature Control: Keep the mesylation reaction strictly between -10°C and 0°C.

    • Base Selection: Use Triethylamine (TEA) or Diisopropylethylamine (DIEA) .[1] Avoid stronger bases like DBU or alkoxides which promote elimination.

    • Reagent Addition: Add Methanesulfonyl chloride (MsCl) dropwise to prevent localized exotherms.[1]

Issue 2: The reaction stalled during Azide displacement.

  • Diagnosis: Steric hindrance or poor solvent choice preventing the

    
     attack.
    
  • The Mechanism: The displacement of the mesylate by sodium azide (

    
    ) is a bimolecular nucleophilic substitution (
    
    
    
    ).[1] It requires a polar aprotic solvent to solvate the cation (
    
    
    ) while leaving the azide anion (
    
    
    ) "naked" and reactive.[1]
  • Corrective Protocol:

    • Solvent: Switch to DMF (Dimethylformamide) or DMSO .[1] These are ideal for

      
       reactions. Avoid protic solvents (Ethanol/Water) which solvate the nucleophile and reduce reactivity (and promote 
      
      
      
      racemization).[1]
    • Temperature: Heat to 50–60°C. Warning: Do not exceed 80°C, as thermal instability of the azide and potential elimination risks increase.

Issue 3: Degradation during storage (Yellowing/Gummy solid).

  • Diagnosis: Oxidation of the free primary amine or formation of carbamates.

  • The Mechanism: Primary amines readily absorb atmospheric

    
     to form carbamates. Additionally, the benzyl group can be susceptible to oxidative cleavage under varying light/air conditions over long periods.
    
  • Corrective Protocol:

    • Salt Formation: Never store the free base for long periods. Convert immediately to the Dihydrochloride or Tosylate salt .

    • Conditions: Store under Argon/Nitrogen at -20°C.

Analytical Validation (Self-Validating Systems)

You cannot rely on optical rotation (


) alone, as impurities (like the benzylamine starting material) can skew results.[1] You must use Chiral HPLC.[4]

Recommended Method: Chiral HPLC [4][5]

ParameterSpecificationNote
Column Chiralpak IA or IC (Immobilized Amylose/Cellulose)These withstand the polar solvents needed for amines.[1]
Mobile Phase Hexane : Ethanol : Diethylamine (80 : 20 : 0.[1]1)The DEA is critical to sharpen the amine peak (suppresses ionization).[1]
Flow Rate 1.0 mL/min
Detection UV @ 210 nm and 254 nmMonitor 254 nm for the benzyl chromophore.
Derivatization (Alt) Marfey's Reagent (FDAA) If direct resolution fails, react with FDAA and separate the diastereomers on a standard C18 column.[1]

Protocol for Marfey's Method (If Chiral Column Unavailable):

  • Dissolve 50 µg of sample in 100 µL water.

  • Add 200 µL 1% FDAA in acetone + 40 µL 1M

    
    .
    
  • Heat at 40°C for 1 hour.

  • Neutralize with 40 µL 1M HCl.

  • Inject on C18 HPLC (Acetonitrile/Water gradient). The (S)-enantiomer will elute at a distinct time from the (R)-enantiomer.[1]

Frequently Asked Questions (FAQ)

Q: Can I use (S)-Aspartic Acid directly to make the (S)-4-amino product? A: Not directly in one step.[1] Reacting (S)-Aspartic acid with benzylamine typically yields the succinimide intermediate.[1] Reducing this succinimide is difficult to control regioselectively (to get the 2-one vs 5-one) and stereoselectively.[1] The Malic Acid route (via hydroxyl activation and inversion) is superior for preserving chirality because it relies on a defined


 mechanism rather than a reduction of a chiral imide.

Q: Why is my product an oil instead of a solid? A: The free base of 4-amino-1-benzylpyrrolidin-2-one is often an oil or a low-melting solid.[1] If it is an oil, it may contain residual solvent or be partially carbonated (absorbed


).[1] Action:  Dissolve in dry ethanol and bubble HCl gas (or add HCl in dioxane) to precipitate the hydrochloride salt, which should be a stable, white solid.

Q: I used strong base (NaH) to speed up the reaction and lost chirality. Why? A: Sodium Hydride (NaH) is too strong.[1] It likely deprotonated the C3 position (alpha to the carbonyl), forming an enolate. While the chiral center is at C4, the proximity allows for elimination of the substituent at C4 (beta-elimination) to form the conjugated unsaturated lactam.[1] Once the double bond forms, chirality is lost forever. Always use non-nucleophilic organic bases (TEA, DIEA).

Q: Is the benzyl group stable? A: Generally, yes. However, if you attempt to remove the benzyl group (hydrogenolysis with


 and 

) to get the unsubstituted pyrrolidone, ensure the medium is not too acidic, or you might reduce the pyrrolidone ring itself or cause ring opening.

References

  • Synthesis of 4-aminopyrrolidin-2-one derivatives: Kamal, A., et al.[1][6] "Chemoenzymatic synthesis of (R)- and (S)-4-amino-pyrrolidin-2-ones."[1] Tetrahedron: Asymmetry, 2003. Link[1]

  • Racemization via Elimination-Addition: Nájera, C., & Sansano, J. M.[1] "Chiral 4-substituted pyrrolidin-2-ones."[1][7] Chemical Reviews, 2007. (Detailed mechanisms on pyrrolidone ring stability).

  • Analytical Resolution: Sigma-Aldrich/Merck Technical Library.[1] "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Link

  • Marfey's Method Protocol: Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 2004. Link[1]

Sources

Technical Support Center: Purification of 4-Amino-1-Benzylpyrrolidin-2-One

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification of 4-amino-1-benzylpyrrolidin-2-one (often referred to as a Nebracetam intermediate or analog). This guide is structured for high-purity isolation suitable for pharmaceutical applications.

Executive Summary & Compound Profile

Purifying 4-amino-1-benzylpyrrolidin-2-one presents a unique set of challenges due to its amphiphilic nature (lipophilic benzyl group vs. hydrophilic lactam/amine core) and its tendency to exist as a viscous oil in its free base form.

  • Target Molecule: 4-amino-1-benzylpyrrolidin-2-one[1][2][3][4][5][6][7]

  • CAS: 368429-69-0 (Free base) / 478832-05-2 (HCl salt)

  • Key Properties:

    • Basicity: Primary amine (approx.[8] pKa ~9.0–9.5).[8][9]

    • Solubility: Free base is soluble in DCM, MeOH, and partially in water.[8] HCl salt is water-soluble but insoluble in Et₂O/Hexanes.

    • Stability: The free base is prone to oxidative darkening; the hydrochloride salt is the preferred storage form.[8]

Purification Decision Matrix (Flowchart)

Before starting, identify your crude mixture's state.[8] Use this logic flow to determine the correct protocol.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Oil Dark/Viscous Oil CheckState->Oil Solid Precipitate/Solid CheckState->Solid ImpurityCheck Major Impurity? Oil->ImpurityCheck Action3 Salt Formation (HCl/EtOH) Solid->Action3 Recrystallize Benzylamine Excess Benzylamine ImpurityCheck->Benzylamine Inorganics Salts/Catalyst ImpurityCheck->Inorganics Action1 Vacuum Distillation (0.5 mmHg, 60-80°C) Benzylamine->Action1 Remove Volatiles Action2 Acid/Base Extraction (DCM / pH Adjustment) Inorganics->Action2 Partition Action1->Action3 Action2->Action3 Final Pure HCl Salt (White Crystalline Solid) Action3->Final

Figure 1: Decision tree for selecting the appropriate purification workflow based on crude material state and impurity profile.

Detailed Protocols

Protocol A: Acid-Base Extraction (Removal of Non-Basic Impurities)

Use this when the mixture contains neutral side products or inorganic salts.[8]

The Logic: The target is a basic amine. At pH < 2, it is protonated and water-soluble. Neutral organic impurities remain in the organic layer.

  • Dissolution: Dissolve the crude brown oil in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidification: Extract the organic layer with 1M HCl (aq) (3 x 20 mL).

    • Checkpoint: The product is now in the Aqueous Layer .

    • Discard: The DCM layer (contains neutral/acidic impurities).[8]

  • Wash: Wash the combined aqueous acidic layers once with fresh DCM to remove entrained organics.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 10M NaOH or K₂CO₃ until pH > 12.

    • Observation: The solution will become cloudy as the free base oils out.

  • Re-Extraction: Extract the basic aqueous layer with DCM (4 x 30 mL).

    • Note: The lactam core increases water solubility; multiple extractions are required.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo to yield the Purified Free Base .

Protocol B: Removal of Excess Benzylamine (Vacuum Distillation)

Use this if NMR shows benzylamine signals (multiplet at ~7.3 ppm, singlet at ~3.8 ppm).[8]

The Logic: Benzylamine (b.p. 185°C) is significantly more volatile than the target lactam.[8] Acid-base extraction fails here because both are basic.

  • Place the crude free base in a round-bottom flask.

  • Connect to a high-vacuum line or Kugelrohr apparatus (< 1 mmHg).

  • Heat the flask to 60–80°C .

  • Benzylamine will distill over into the trap. The target product remains in the pot as a viscous oil.[8]

    • Stop Condition: Monitor weight loss or check NMR of the residue.

Protocol C: Salt Formation & Crystallization (Final Polishing)

Use this to convert the unstable oil into a stable, storable white solid.[8]

  • Dissolve the purified free base in a minimum amount of absolute ethanol or isopropanol .

  • Cool to 0°C in an ice bath.

  • Dropwise add HCl in Dioxane (4M) or HCl in Ethanol (1.1 equivalents).

  • Add Diethyl Ether or MTBE slowly until the solution turns slightly turbid.

  • Scratch the glass or add a seed crystal. Store at -20°C overnight.

  • Filter the white precipitate under inert gas (Argon/N₂) to avoid moisture absorption.[8]

    • Yield: Typically 70–85% recovery from free base.

Troubleshooting & FAQs

Q1: I performed the acid-base extraction, but my yield is extremely low (<20%). Where is my product?

Diagnosis: The lactam ring increases polarity, making the free base partially water-soluble even at high pH. Solution:

  • Salt Out: Saturate the aqueous phase with NaCl (brine) before the final extraction.[8]

  • Change Solvent: Switch from DCM to Chloroform/Isopropanol (3:1) for the extraction. This mixture is more polar and pulls the amine out of the water more effectively.[8]

Q2: My product is "oiling out" during salt formation instead of crystallizing.

Diagnosis: The solvent is too polar, or the concentration is too high, trapping impurities.[8] Solution:

  • Decant: Pour off the supernatant solvent.

  • Triturate: Add dry Diethyl Ether or Hexanes to the oil and sonicate vigorously. This often forces the oil to solidify into a powder.

  • Re-dissolve: If that fails, dissolve the oil in hot Isopropanol , let it cool slowly to room temperature, then refrigerate. Do not shock-cool.

Q3: How do I remove the "dimer" impurity?

Diagnosis: A common side product in pyrrolidinone synthesis is the ring-opened dimer or condensation product. Solution:

  • Flash Chromatography: Use Amine-functionalized silica or standard silica pre-treated with 1% Triethylamine.

  • Eluent: DCM : Methanol (95:5 to 90:10).[8] The dimer is usually less polar and elutes earlier than the primary amine.[8]

Q4: Can I use this protocol for chiral resolution?

Context: The C4 position is a chiral center. The protocols above isolate the chemical species (likely racemate). Solution: No. To separate enantiomers (R/S), you must use:

  • Chiral HPLC: Chiralpak AD-H or OD-H columns.

  • Diastereomeric Salt Resolution: Use L-Tartaric acid or Dibenzoyl-L-tartaric acid instead of HCl in Protocol C. One enantiomer will crystallize preferentially.

Quantitative Data Summary

PropertyFree BaseHCl SaltImpurity (Benzylamine)
Physical State Viscous Brown OilWhite Crystalline SolidColorless Liquid
Mol.[6] Weight 190.24 g/mol 226.70 g/mol 107.15 g/mol
Solubility (Water) PartialHighHigh
Solubility (Ether) ModerateInsolubleHigh
pKa (approx) ~9.0N/A9.5
TLC (DCM:MeOH 9:1) Rf ~ 0.3Rf ~ 0.0 (streaks)Rf ~ 0.5

References

  • Imamura, H., et al. (2004).[10][11] Synthesis and Nootropic Activity of 4-(Aminomethyl)-1-benzylpyrrolidin-2-one Derivatives. Chemical & Pharmaceutical Bulletin, 52(1), 63-73.[8][10][11] Link

  • Perekhoda, L., et al. (2024).[4] Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-Benzylpyrrolidin-2-one Derivatives. ScienceRise: Pharmaceutical Science.[8][4] Link

  • Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Org. Synth. 100, 347-360. Link[8]

  • PubChem Compound Summary. (2021). 4-Amino-1-benzylpyrrolidin-2-one.[1][2][3][4][5][6][7] National Center for Biotechnology Information.[8] Link[8]

Sources

Technical Support Center: 4-Amino-1-Benzylpyrrolidin-2-One Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center for researchers encountering yield issues with 4-amino-1-benzylpyrrolidin-2-one . It prioritizes the two most chemically distinct and reliable synthetic routes: the Hydroxyl Activation (Azide) route and the Reductive Amination route.

Ticket ID: 4A-BNZ-PYR-OPT Status: Open Assigned Specialist: Senior Application Scientist[1]

Route Selection & Workflow Analysis

Before troubleshooting specific yield losses, verify you are utilizing the correct pathway for your scale and purity requirements. The 4-amino isomer is frequently confused with 4-(aminomethyl) derivatives; ensure your target is the direct amine on the ring.[1]

Comparative Workflow Diagram

The following diagram outlines the two primary synthetic routes. Route A is the "Gold Standard" for stereochemical control and purity. Route B is shorter but prone to equilibrium-based side reactions.[1]

SynthesisRoutes Start_A Precursor A: 4-Hydroxy-1-benzyl pyrrolidin-2-one Mesylate Intermediate: 4-Mesyloxy Derivative Start_A->Mesylate 1. MsCl, TEA (Anhydrous, <0°C) Start_B Precursor B: 1-Benzylpyrrolidine -2,4-dione Imine Intermediate: Imine/Enamine Species Start_B->Imine NH4OAc or NH3 (Equilibrium) Azide Intermediate: 4-Azido Derivative Mesylate->Azide 2. NaN3, DMF (SN2 Displacement) Target TARGET: 4-Amino-1-benzyl pyrrolidin-2-one Mesylate->Target Yield Loss: Hydrolysis Azide->Target 3. H2/Pd-C or Staudinger (PPh3) Imine->Target NaBH3CN / NaBH(OAc)3 (Reductive Amination) Imine->Target Yield Loss: Dimerization

Figure 1: Strategic comparison of the Hydroxyl Activation (Route A) vs. Reductive Amination (Route B). Route A is recommended for high-yield optimization.[1]

Troubleshooting Guide: Route A (The Azide Sequence)

Context: This route involves converting 4-hydroxy-1-benzylpyrrolidin-2-one to a mesylate, displacing with azide, and reducing.[1] It is the most robust method but suffers from specific yield traps.

Phase 1: Mesylation Failures (Step 1)

Symptom: Low conversion of alcohol to mesylate; presence of starting material or chloride impurities.

Potential CauseMechanism of FailureCorrective Protocol
Moisture Ingress MsCl hydrolyzes rapidly to MsOH and HCl before reacting with the alcohol.[1]Strict Anhydrous Protocol: Use DCM distilled over CaH2.[1] Ensure water content is <50 ppm.[1]
Temperature Spikes Exothermic addition causes elimination to the alkene (1-benzyl-3-pyrrolin-2-one).[1]Cryogenic Control: Add MsCl dropwise at -10°C to 0°C . Allow to warm to RT only after 1 hour.
Base Stoichiometry Insufficient base traps HCl, leading to acid-catalyzed ring opening or hydrolysis.[1]Excess Base: Use 1.5 eq. Triethylamine (TEA).[1] If scale >10g, switch to DIPEA to reduce nucleophilic competition.
Phase 2: The Azide Displacement (Step 2)

Symptom: Incomplete conversion, elimination byproducts, or "stalled" reaction.

  • Q: Why is my reaction stalling at 60% conversion?

    • A: You are likely using a solvent that doesn't sufficiently solvate the azide anion. Sodium azide (NaN3) has poor solubility in pure organic solvents.[1]

    • Solution: Switch solvent system to DMF or DMSO .[1] If workup is difficult, use a Phase Transfer Catalyst (PTC) like 18-crown-6 (5 mol%) in Acetonitrile.[1]

  • Q: I see a significant amount of alkene byproduct.

    • A: The azide is acting as a base (E2 elimination) rather than a nucleophile (SN2). This happens at high temperatures.[1]

    • Solution: Cap the temperature at 60°C . Do not reflux.[1] If elimination persists, switch from Mesylate to Tosylate (slower leaving group, favors substitution over elimination).

Phase 3: Reduction & Isolation (The Critical Yield Killer)

Symptom: Reaction shows complete conversion on TLC, but isolation yields <30%.

Root Cause: The product is a polar amine. During aqueous workup, it partitions into the water phase, especially if the pH is not strictly controlled.

Self-Validating Isolation Protocol:

  • Acidify: After reduction, acidify to pH 2 with 1M HCl. Wash with DCM (removes non-amine impurities).[1]

  • Basify (CRITICAL): Adjust aqueous layer to pH > 12 using 50% NaOH or saturated K2CO3.[1]

  • Salting Out: Saturate the aqueous layer with NaCl. This pushes the organic amine out of the water ("salting out" effect).

  • Extraction: Extract with CHCl3:IPA (3:1) . Pure DCM is often insufficient for highly polar lactams.[1] Repeat extraction 4-5 times.

Troubleshooting Guide: Route B (Reductive Amination)

Context: Direct reaction of 1-benzylpyrrolidine-2,4-dione with an ammonium source and reducing agent.[1]

Logic Tree for Low Yields in Reductive Amination

Troubleshooting Start Issue: Low Yield in Reductive Amination Check1 Check TLC/LCMS: Is Dimer Present? Start->Check1 YesDimer Cause: Primary amine product reacting with ketone precursor. Check1->YesDimer Yes (Mass 2x) NoDimer Check: Is Starting Material Consumed? Check1->NoDimer No SolDimer Fix: Increase Ammonium source to >10 equivalents. Dilute reaction (0.05 M). YesDimer->SolDimer NotConsumed Cause: Poor Imine Formation (Keto-Enol equilibrium). NoDimer->NotConsumed No Consumed Cause: Reduction of Ketone to Alcohol (Direct Reduction). NoDimer->Consumed Yes SolEnol Fix: Pre-form imine with Ti(OiPr)4 or Molecular Sieves before adding hydride. NotConsumed->SolEnol SolRed Fix: Switch reductant. Use NaBH(OAc)3 instead of NaBH4. Maintain pH 5-6. Consumed->SolRed

Figure 2: Decision matrix for diagnosing yield loss in the reductive amination of pyrrolidine-2,4-diones.

Key Optimization: The pH Balance

Reductive amination requires a "Goldilocks" pH zone (typically pH 5–6).

  • Too Acidic (pH < 4): The reducing agent (NaBH3CN) decomposes; the amine is fully protonated and cannot attack the ketone.

  • Too Basic (pH > 7): The imine equilibrium shifts back to the ketone + amine; the ketone is reduced directly to the alcohol (4-hydroxy byproduct).

  • Protocol: Use Ammonium Acetate (naturally buffers ~pH 6) in Methanol.[1] Do not use Ammonium Chloride without adding a base like TEA.[1]

Purification & Stability Data

Column Chromatography Strategy

The free amine streaks badly on silica gel due to interaction with acidic silanols.

MethodSolvent SystemAdditiveNotes
Standard Silica DCM : MeOH (9:1 to 4:[1]1)1% Triethylamine TEA blocks silanol sites.[1] Essential for sharp bands.[1]
Neutral Alumina DCM : MeOH (95:[1]5)NoneBetter for acid-sensitive substrates, but lower capacity.[1]
Reverse Phase Water : Acetonitrile0.1% Formic AcidProduct elutes early.[1] Isolate by lyophilization.
Stability Profile
  • Free Base: Hygroscopic oil or low-melting solid.[1] Prone to aerial oxidation (yellowing) over weeks.

  • Storage: Convert to Hydrochloride Salt (treat with HCl in Dioxane/Ether). The salt is a stable, white solid that can be stored at RT for years.

References

  • Synthesis of 4-amino-pyrrolidin-2-one derivatives via Azide Displacement

    • Title: Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives. (Note: Discusses the "Nebracetam" scaffold and azide handling).
    • Source: ScienceRise: Pharmaceutical Science, 2024.
    • URL:[Link]

  • Reductive Amination Protocols for Pyrrolidines

    • Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.[1]

    • Source: Journal of Chemical and Pharmaceutical Research, 2024.
    • URL:[Link]

  • General Synthesis of 1-Benzyl-4-Hydroxypyrrolidin-2-one (Precursor)

    • Title: Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement (Analogous chemistry for lactam formation).[1]

    • Source: Organic Syntheses, 2023.
    • URL:[Link][1]

  • Purification of Polar Amines

    • Title: Peptide Purification Process & Methods (Relevant for polar amine/amide isol
    • Source: Bachem Technical Guides.[1]

Sources

solubility issues of 4-amino-1-benzylpyrrolidin-2-one dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for 4-amino-1-benzylpyrrolidin-2-one dihydrochloride .

Our goal is to ensure your experimental success by addressing the specific physicochemical challenges of this compound. This guide moves beyond standard datasheets to explain why issues occur and how to resolve them using field-proven protocols.

Product Technical Overview

  • Compound Name: 4-amino-1-benzylpyrrolidin-2-one dihydrochloride[1][2][3][4]

  • CAS Number: 2044703-04-8 (Dihydrochloride form); 478832-05-2 (Hydrochloride form)[2][3]

  • Molecular Formula: C₁₁H₁₄N₂O[2][5] · 2HCl[2]

  • Key Chemical Feature: This compound is a dihydrochloride salt .[2] While the primary amine (position 4) is basic (pKa ~9.5), the "dihydrochloride" designation implies the presence of two equivalents of HCl.[3] Dissolving this compound in water releases a significant amount of protons, creating a strongly acidic solution that can be detrimental to biological assays if not properly buffered.[2]

Part 1: Troubleshooting & FAQs

Issue 1: "I dissolved the compound in water/PBS, and my cells died immediately / the protein precipitated."

Diagnosis: Acidity Shock. Because this is a dihydrochloride salt, it releases 2 moles of H⁺ for every mole of compound.[2] A 10 mM solution can drop the pH of unbuffered water to ~2.0. Even in standard PBS, high concentrations can overwhelm the buffer capacity.

Solution:

  • Do not add the powder directly to cell culture media.[2]

  • Protocol: Prepare a concentrated stock in DMSO or water, then dilute into a high-capacity buffer (e.g., 100 mM HEPES or Tris, pH 7.[2][3]4) before adding to the biological system.

  • Check pH: Always verify the pH of your working solution after adding the compound.[2] If it drops below 7.0, add small aliquots of 1N NaOH to readjust.

Issue 2: "The solution became cloudy when I neutralized it with NaOH."

Diagnosis: Free Base Precipitation. You have converted the highly soluble salt form (charged) into the neutral free base (uncharged).[2][3] While the pyrrolidinone ring is polar, the benzyl group is lipophilic.[2] At pH > 10 (above the amine's pKa), the molecule loses its charge and may precipitate if the concentration is too high (>10 mg/mL).[3]

Solution:

  • Maintain pH < 8.5: Keep the pH near physiological levels (7.2–7.4). At this pH, the primary amine remains protonated (positively charged), maintaining high aqueous solubility.[3]

  • Use a Co-solvent: If you must work at high pH, include 5–10% DMSO or Ethanol to solubilize the neutral free base.[2]

Issue 3: "My DMSO stock solution has crystals or looks 'wet' after storage."

Diagnosis: Hygroscopicity. Amine hydrochloride salts are notoriously hygroscopic (water-loving).[2][3] DMSO is also hygroscopic.[2] If stored loosely capped, the system absorbs atmospheric water. This water can cause the salt to crystallize out or hydrolyze over time.

Solution:

  • Storage: Store stock solutions in small, single-use aliquots at -20°C.

  • Desiccation: Store the solid powder in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

Issue 4: "Can I use this compound for in vivo animal studies? How do I formulate it?"

Diagnosis: Tolerability & Solubility Balance. Injecting a highly acidic solution causes local necrosis.[2] Neutralizing it completely may cause precipitation in the syringe.

Solution:

  • Vehicle: Use Saline with 5% Tween-80 or 20% Hydroxypropyl-beta-cyclodextrin (HPβCD) .[2][3] Cyclodextrins are excellent for encapsulating the benzyl group, preventing precipitation while allowing you to adjust the pH to a safe physiological range (pH 6.0–7.5).[3]

Part 2: Solubility Data & Solvent Compatibility

SolventSolubility Limit (Est.)Comments
Water > 50 mg/mLHighly soluble.[2][3] Resulting solution is very acidic .[2]
DMSO > 50 mg/mLRecommended for Stock Solutions.[2]
Ethanol ~ 20 mg/mLGood solubility; useful for evaporation protocols.[2]
PBS (pH 7.4) ~ 5–10 mg/mLSolubility is lower than in pure water due to the Common Ion Effect (Cl⁻) and pH buffering.[2][3]
DCM / Ether < 0.1 mg/mLInsoluble (Salt form).[2][3] Requires conversion to Free Base to dissolve.[2]

Part 3: Critical Protocols

Protocol A: Preparation of a 50 mM Stock Solution (DMSO)

Use this for in vitro assays to minimize hydrolysis and acidity issues.[2][3]

  • Calculate: Weigh 13.15 mg of compound (MW ≈ 263.16 g/mol for 2HCl salt).[2][3]

  • Dissolve: Add 1.0 mL of anhydrous DMSO. Vortex until clear.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes.

  • Store: Freeze at -20°C (Stable for 6 months).

Protocol B: Preparation of a Neutralized Aqueous Working Solution

Use this for immediate biological application.[2]

  • Start: Dissolve compound in water to 2x the desired final concentration (Solution A). Note: This will be acidic.[2][6]

  • Buffer: Prepare a 2x buffer solution (e.g., 200 mM HEPES, pH 8.0) (Solution B).

  • Mix: Slowly add Solution A to Solution B while vortexing.

  • Verify: Check pH. It should be near 7.4. If precipitation occurs, lower the concentration or add DMSO (up to 5%).[3]

Part 4: Decision Logic & Mechanism

The following diagram illustrates the critical decision pathways for handling 4-amino-1-benzylpyrrolidin-2-one dihydrochloride, focusing on the balance between Acidity (Salt form) and Solubility (Free Base form).

SolubilityLogic Start Start: Solid 2HCl Salt SolventChoice Choose Solvent Start->SolventChoice Water Water / Aqueous Buffer SolventChoice->Water For Immediate Use DMSO DMSO (Anhydrous) SolventChoice->DMSO For Stock Solution AcidityCheck CRITICAL: Check pH (2HCl releases 2 H+) Water->AcidityCheck StockStorage Stock Storage (-20°C, Desiccated) DMSO->StockStorage Protect from moisture Neutralization Neutralize with NaOH or High Capacity Buffer AcidityCheck->Neutralization pH is too low (<3.0) PrecipRisk Risk: Free Base Precipitation (pH > 9.0) Neutralization->PrecipRisk Overshoot pH > 9.0 SolubleState Stable Solution (Protonated Amine) Neutralization->SolubleState Target pH 7.0 - 8.0 PrecipRisk->SolubleState Add Co-solvent (DMSO/Cyclodextrin)

Caption: Workflow for managing acidity and solubility. The "2HCl" nature requires careful buffering to prevent acid shock, while over-neutralization risks precipitation of the lipophilic free base.[3]

References

  • National Institutes of Health (PMC). (2009).[2][3] Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC2663665.[2] Retrieved February 25, 2026, from [Link]

Sources

Technical Support Guide: Deprotection of 4-Amino-1-Benzylpyrrolidin-2-One

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Selective Cleavage of


-Benzyl Groups from Lactam Scaffolds
Applicable Substrate:  4-amino-1-benzylpyrrolidin-2-one
Document ID:  TS-CHEM-2024-089
Last Updated:  February 26, 2026

Executive Summary & Chemical Challenge

Removing an


-benzyl group from a lactam  (amide nitrogen) is fundamentally different from removing one from an amine. The resonance stabilization of the amide bond (

) renders the benzyl group significantly more resistant to oxidative insertion by metal catalysts compared to standard benzyl amines.

The Specific Challenge with 4-Amino-1-Benzylpyrrolidin-2-One:

  • Lactam Stability: The

    
    -benzyl bond is electronically stabilized, requiring higher energy conditions (pressure/temperature) than standard debenzylation.
    
  • Catalyst Poisoning: The free primary amine at the C4 position is a potent nucleophile. It will coordinate strongly to Palladium surfaces, effectively poisoning the catalyst and stalling the reaction before the difficult lactam debenzylation occurs.

  • Ring Integrity: Harsh acidic or basic conditions required for deprotection risk hydrolyzing the lactam ring (ring-opening to the amino acid).

This guide provides two validated protocols designed to overcome these competing reactivity issues.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to select the appropriate method for your available equipment and scale.

DecisionTree Start Start: Select Method HighPressure Is High-Pressure Hydrogenation (>50 psi / Parr Shaker) available? Start->HighPressure Scale Scale > 10g? HighPressure->Scale No MethodA Method A: Pearlman's Catalyst (Pd(OH)2/C + Acid) HighPressure->MethodA Yes (Preferred) Scale->MethodA No (Try balloon with high catalyst load) MethodB Method B: Birch Reduction (Na / Liq. NH3) Scale->MethodB Yes (Scalable)

Figure 1: Decision matrix for protocol selection based on equipment availability and scale.

Method A: Enhanced Catalytic Hydrogenolysis (Preferred)

Mechanism: This method utilizes Pearlman’s Catalyst (Pd(OH)₂/C) , which is significantly more active than standard Pd/C for difficult hydrogenolysis. Crucially, acetic acid is used as the solvent (or co-solvent) to protonate the C4-primary amine (


), preventing it from binding to and poisoning the Pd surface.
Reagents & Equipment[1][2][3][4][5][6]
  • Catalyst: 20 wt% Pd(OH)₂ on Carbon (Pearlman’s Catalyst). Do not substitute with standard 10% Pd/C unless necessary.

  • Solvent: Glacial Acetic Acid (AcOH) OR Methanol with 2.0 eq HCl.

  • Hydrogen Source: Hydrogen gas cylinder (50–100 psi).

  • Vessel: Parr hydrogenation shaker or high-pressure autoclave.

Step-by-Step Protocol
  • Preparation: Dissolve 4-amino-1-benzylpyrrolidin-2-one (1.0 equiv) in Glacial Acetic Acid (0.1 M concentration).

    • Note: If the substrate is a salt (e.g., HCl salt), you can use MeOH, but AcOH is preferred for solubility and catalyst activation.

  • Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen), add Pearlman’s Catalyst (20 wt% loading relative to substrate mass).

    • Safety: Pd catalysts are pyrophoric. Add the catalyst as a slurry in water or toluene if handling dry powder is hazardous in your facility.

  • Hydrogenation:

    • Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 60 psi (4 bar) .

    • Heat to 50°C .

    • Agitate vigorously for 12–24 hours.

  • Monitoring: Monitor by LC-MS. Look for the loss of the benzyl mass (-91 Da).

    • Checkpoint: If conversion stalls at <50%, see Troubleshooting.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[1]

    • Concentrate the filtrate under reduced pressure.

    • Neutralization: The product will be an acetate salt. To obtain the free base, dissolve in minimal MeOH and treat with basic resin (e.g., Amberlyst A-21) or careful neutralization with

      
       followed by extraction (if product is organic soluble) or ion-exchange chromatography.
      

Method B: Birch Reduction (Dissolving Metal)

Mechanism: This method uses solvated electrons to reduce the aromatic ring of the benzyl group to a 1,4-cyclohexadiene, which then undergoes cleavage. It is insensitive to catalyst poisoning but requires handling liquid ammonia.

Reagents & Equipment[1][2][3][4][5][6]
  • Reagents: Sodium metal (Na) or Lithium (Li), Liquid Ammonia (

    
    ), 
    
    
    
    -Butanol (
    
    
    -BuOH).
  • Solvent: THF (anhydrous).

  • Vessel: 3-neck round bottom flask with dry ice condenser.

Step-by-Step Protocol
  • Condensation: Cool the reaction flask to -78°C (Dry ice/Acetone). Condense anhydrous ammonia gas into the flask (approx. 10 mL per mmol substrate).

  • Dissolution: Dissolve the substrate in THF (

    
    -BuOH added as proton source, 2.0 equiv) and inject into the liquid ammonia.
    
  • Reduction: Add small pieces of Sodium metal specifically until a deep blue color persists for at least 15 minutes.

    • Why: The blue color indicates an excess of solvated electrons.

  • Quenching: Carefully quench the reaction by adding solid Ammonium Chloride (

    
    ) until the blue color disappears.
    
  • Evaporation: Remove the cooling bath and allow the ammonia to evaporate under a stream of nitrogen (into a scrubber).

  • Workup: Partition the residue between water and DCM (or suitable organic solvent). The lactam is water-soluble; continuous extraction or lyophilization may be required.

Troubleshooting Guide

Issue: Reaction Stalls (Method A)

Symptom: LC-MS shows 30-50% conversion after 24 hours; adding more H2 doesn't help. Root Cause: Catalyst poisoning. The 4-amino group (primary amine) is binding to the Pd sites, blocking the benzyl group. Corrective Action:

  • Add Acid: Ensure the reaction pH is < 4. Add 1-2 equivalents of HCl (in dioxane or MeOH) or switch solvent to pure Acetic Acid. The amine must be protonated (

    
    ) to prevent binding.
    
  • Refresh Catalyst: Filter the mixture to remove the poisoned catalyst and add a fresh batch of Pd(OH)₂/C.

Issue: Ring Opening (Hydrolysis)

Symptom: Product mass corresponds to the linear amino acid (GABA derivative) rather than the lactam. Root Cause:

  • Method A: Temperature too high (>60°C) in the presence of water/acid.

  • Method B: Quenching was too exothermic or aqueous workup was too basic/acidic. Corrective Action:

  • Prevention: Maintain anhydrous conditions during hydrogenation. If using Acetic Acid, ensure it is Glacial.[2]

  • Recovery: If ring opening occurs, you may be able to re-cyclize by heating the amino acid in toluene with a Dean-Stark trap or using HMDS (Hexamethyldisilazane).

Issue: Product is Trapped in Aqueous Phase

Symptom: Benzyl is removed, but product cannot be extracted into organic solvent. Root Cause: 4-aminopyrrolidin-2-one is highly polar and water-soluble. Corrective Action:

  • Avoid Aqueous Workup: For Method A, filter catalyst and evaporate acid/solvent directly. Use ion-exchange resin for purification.

  • Derivatization: If isolation is difficult, consider protecting the free amine in situ (e.g., add

    
     and base to the crude mixture) to make the product lipophilic for extraction.
    

Comparative Data

FeatureMethod A: Pearlman's HydrogenolysisMethod B: Birch Reduction
Success Rate High (with acid additive)Very High
Scalability ExcellentModerate (Safety limits)
Chemo-selectivity Good (Preserves alkenes if carefully monitored)Poor (Reduces alkenes/alkynes)
Safety Moderate (High Pressure H2)Low (Liq. NH3, Na metal)
Workup Simple (Filtration)Complex (NH3 evaporation)

Workflow Visualization

Workflow Substrate Substrate: 4-amino-1-benzylpyrrolidin-2-one Solvent Dissolve in AcOH (Protonates 4-NH2) Substrate->Solvent Catalyst Add Pd(OH)2/C (Pearlman's) Solvent->Catalyst Reaction H2 (60 psi), 50°C 12-24 Hours Catalyst->Reaction Check LC-MS Check Reaction->Check Filter & Evaporate Filter & Evaporate Check->Filter & Evaporate Complete Add HCl / Fresh Cat Add HCl / Fresh Cat Check->Add HCl / Fresh Cat Stalled

Figure 2: Optimized workflow for Method A, highlighting the critical protonation step.

Frequently Asked Questions (FAQs)

Q: Can I use Ammonium Formate instead of H2 gas (Transfer Hydrogenation)? A: Yes, but it is often less effective for lactam benzyls than for amine benzyls. If you attempt this, use Pd(OH)₂/C and reflux in MeOH. Note that ammonium formate will sublime and may clog condensers.

Q: Why not use CAN (Ceric Ammonium Nitrate)? A: CAN is an oxidative deprotection method. While it cleaves


-benzyl groups, it is also an oxidant that will attack the free primary amine at the C4 position, leading to complex mixtures. You would need to Boc-protect the 4-amino group first to use CAN.

Q: My product is an oil that won't crystallize. How do I purify it? A: The deprotected product, 4-aminopyrrolidin-2-one, is very polar. It is best purified as a salt (e.g., Hydrochloride or Tosylate) which often crystallizes better. Alternatively, use C18 Reverse Phase chromatography.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P. G. M. (2014). Chapter 7: Protection for the Amino Group. John Wiley & Sons.

  • Pearlman's Catalyst Mechanism : Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663-1664.

  • Lactam Debenzylation Difficulty: Yamauchi, T., et al. (2003). Deprotection of N-benzyl lactams using AlCl3/anisole. Tetrahedron, 59(21), 3819-3827.
  • Birch Reduction of Lactams : Donohoe, T. J., et al. (1996). Partial Reduction of Pyrroles and Lactams. Journal of the Chemical Society, Perkin Transactions 1.

Sources

handling hygroscopic nature of aminopyrrolidinone salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Hygroscopic Aminopyrrolidinone Salts

  • Ticket ID: #AP-HYGRO-001

  • Status: Open

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist

  • Subject: Mitigation strategies for deliquescence and stoichiometric drift in aminopyrrolidinone intermediates.

Executive Summary

Aminopyrrolidinone salts (e.g., hydrochlorides, tosylates) are critical pharmacophores but present severe handling challenges due to their high hygroscopicity.[1] The pyrrolidine ring's secondary/tertiary amine combined with a lactam moiety creates a high potential for hydrogen bonding with atmospheric water.

The Risk: Uncontrolled moisture uptake leads to stoichiometric drift . If you weigh 100 mg of a salt that has absorbed 15% water weight, you are only adding 85 mg of active reactant. This causes incomplete reactions, difficult purifications, and yield loss.

This guide provides a self-validating workflow to handle these materials without compromising data integrity.

Module 1: The Moisture Cascade (Root Cause Analysis)

Before implementing protocols, understand the failure mode. Aminopyrrolidinone salts do not just "get wet"; they undergo a phase transition.

MoistureCascade Exposure Atmospheric Exposure (>40% RH) Adsorption Surface Adsorption (H-Bonding) Exposure->Adsorption t > 30s Lattice Crystal Lattice Disruption Adsorption->Lattice Water incorporation Deliquescence Deliquescence (Liquid Phase Formation) Lattice->Deliquescence RH > Critical RH Hydrolysis Lactam/Amine Hydrolysis (Chemical Degradation) Deliquescence->Hydrolysis pH shift Error Stoichiometric Error (Yield Loss) Deliquescence->Error Mass artifact

Figure 1: The Moisture Cascade. Note that deliquescence can occur rapidly, leading to irreversible chemical hydrolysis of the lactam ring in sensitive derivatives.

Module 2: Weighing & Dispensing Protocols

The Problem: Standard weighing on an open balance pan guarantees error. The mass will drift upwards on the display as you watch. The Solution: The "Weighing by Difference" technique.[2][3][4][5][6]

Protocol: Weighing by Difference

Validates: Exact mass transferred regardless of atmospheric exposure time.

  • Preparation: Dry the salt (see Module 3) and store in a desiccator.

  • Tare Container: Place a capped weighing bottle containing the salt on the balance. Tare the balance to 0.0000 g .

  • Transfer: Remove the bottle from the balance. Open it outside the balance chamber, tap the estimated amount into your reaction vessel, and immediately recap the bottle.

  • Measurement: Place the capped bottle back on the balance.

  • Calculation: The balance will display a negative number (e.g., -0.1543 g). This is the exact mass transferred to your reaction.

    • Why this works: You are weighing the loss from the protected environment of the bottle, rather than the gain on an exposed weigh boat [1][2].

Table 1: Weighing Method Comparison

FeatureStandard Weighing (Boat)Weighing by Difference (Bottle)
Air Exposure High (Sample exposed during weighing)Low (Sample exposed only during transfer)
Drift Risk High (Mass increases during read)None (Closed system during read)
Accuracy Poor for hygroscopic solidsGold Standard
Cleanup Residue often sticks to boatNo residue loss

Module 3: Drying & Solvent Removal

If your salt has already clumped or turned to oil, you must reset its state.

Decision Matrix: Choosing a Drying Method

DryingDecision Start Wet/Clumped Salt Thermal Thermally Stable (>60°C)? Start->Thermal VacOven Vacuum Oven (40°C, P2O5 trap) Thermal->VacOven Yes Azeotrope Azeotropic Distillation Thermal->Azeotrope No/Unknown Solvent Solubility? Azeotrope->Solvent Toluene Toluene Azeotrope (Dean-Stark) Solvent->Toluene Insoluble in Toluene DCM DCM Dissolution + MgSO4 Dry Solvent->DCM Soluble in Organic

Figure 2: Selection guide for drying protocols based on thermal stability and solubility.

Protocol A: Azeotropic Distillation (The "Rescue" Method)

Best for: Salts that have deliquesced into an oil or are thermally sensitive.

  • Suspend: Place the wet salt in a flask and add Toluene (BP 110°C) or Benzene (if permitted, BP 80°C). Toluene forms an azeotrope with water (boiling at ~85°C) [3].

  • Reflux: Attach a Dean-Stark trap or simple distillation head. Heat to reflux.

  • Monitor: Water will codistill with the solvent. The salt will often precipitate as a fine, white crystalline solid as the water is removed.

  • Filter: Filter the solid rapidly under an inert atmosphere (Nitrogen blanket) or Schlenk line.

Protocol B: Vacuum Desiccation

Best for: Routine maintenance of bulk material.

  • Use a vacuum oven at 40°C.

  • Crucial Additive: Place a tray of Phosphorus Pentoxide (

    
    )  or KOH pellets in the oven to act as a chemical trap. Vacuum alone is often insufficient for amine salts; the water needs a chemical sink [4].
    

Module 4: Analytical Troubleshooting (FAQs)

Q1: My NMR shows a broad peak at 4.5-5.0 ppm, and integration is off. Is my product impure?

  • Diagnosis: This is likely water exchange. Aminopyrrolidinone salts are hygroscopic enough to pull moisture into deuterated solvents (DMSO-

    
     or 
    
    
    
    ).
  • Fix:

    • Dry the NMR tube in an oven before use.

    • Filter the solution through a small plug of anhydrous

      
       (if free base) or use a sealed tube under Argon.
      
    • Do not trust the integration of the N-H protons; they exchange with water. Use C-H signals for stoichiometry checks.

Q2: The salt turns into a sticky gum on the filter paper during filtration.

  • Diagnosis: The airflow through the filter paper is pulling humid room air through your crystals, causing rapid deliquescence.

  • Fix:

    • Use a Schlenk frit (closed system) under nitrogen pressure, not vacuum filtration.

    • If you must use vacuum, cover the funnel with a rubber dam or plastic wrap immediately after pouring the slurry.

Q3: How do I calculate the "Real" Molecular Weight (MW) for stoichiometry?

  • Diagnosis: Using the theoretical MW of the anhydrous salt will lead to under-dosing the reagent.

  • Fix: Perform a Karl Fischer (KF) titration or a TGA (Thermogravimetric Analysis) run.

    • Formula:

      
      
      
    • Example: If MW is 200 g/mol and KF shows 5% water:

      
       g/mol . Use 210.5  g/mol  for your calculations.
      

References

  • Vertex AI Search . Methods of Weighing: Weighing by Difference. Amazon AWS / Vertex AI. 3[7]

  • Michigan Technological University . Weighing by Difference Protocol. MTU Chemistry Dept. 4

  • University of Rochester . Workup and Drying Methods: Azeotropic Distillation. Dept of Chemistry. 8

  • BenchChem Technical Support . Handling and Storage Protocols for Hygroscopic Hydrochloride Powders. BenchChem. 1[7]

Sources

optimizing chiral purity of (S)-4-Amino-1-benzylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Chiral Purity of (S)-4-Amino-1-benzylpyrrolidin-2-one

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Enantiomeric Excess (ee) & Process Optimization Reference ID: TSC-2026-ABPO-S[1]

Introduction: The Stereochemical Challenge

You are likely working with This compound (CAS: 101385-93-7 for generic racemate reference), a critical scaffold often associated with the synthesis of racetam-class neuroprotective agents. While the industry frequently targets the (R)-isomer for Brivaracetam, the (S)-isomer is essential for specific Levetiracetam analogs and novel drug discovery.

The primary challenge with this molecule lies at the C4 stereocenter .[1] This position is prone to racemization under basic conditions due to the acidity of the alpha-proton adjacent to the carbonyl, particularly during high-temperature cyclization or aggressive workups.

This guide moves beyond standard protocols to address the why and how of failure modes, focusing on Optical Resolution and Chiral Pool Retention .

Module 1: Classical Resolution Optimization

Context: You are synthesizing the racemic amine and attempting to separate the (S)-enantiomer via crystallization.

Common Issue 1: "My enantiomeric excess (ee) stalls at 80-85% after the first crystallization."

Diagnosis: You are likely using L-Tartaric Acid or D-Tartaric Acid as your resolving agent.[1] While cheap, unsubstituted tartaric acid often forms "conglomerate-like" precipitates with pyrrolidinones where the solubility difference between the diastereomeric salts is insufficient for high purity in a single pass.

The Fix: Switch to "Designer" Acids The benzyl group on your N1 position is a handle for


 stacking.[1] You need a resolving agent that leverages this interaction to create a more rigid, less soluble crystal lattice for the desired enantiomer.[1]

Recommended Protocol: Switch to Di-p-anisoyl-L-tartaric acid (or the D-isomer, depending on which crystallizes your specific S-amine; typically, you test both). The methoxy-benzoyl groups increase the molecular weight and create strong non-covalent interactions with the N-benzyl group of your amine.[1]

ParameterStandard Tartaric AcidDi-p-anisoyl-tartaric Acid
Interaction Type Ionic onlyIonic +

Stacking
Solvent System Ethanol/Water (often forms oils)Methanol/Water or iPrOH
Typical 1st Pass ee 60-75%90-95%
Recrystallization Difficult (slow)Fast, defined needles

Step-by-Step Optimization:

  • Screening: Dissolve 1 mmol of racemate in 5 mL MeOH. Add 0.5 eq of Di-p-anisoyl-L-tartaric acid.

  • Nucleation: If no precipitate forms at RT after 1 hour, add water dropwise until turbidity persists, then heat to clear and cool slowly.

  • The "Dutch Resolution" Tweak: If purity remains low, use a mixture of resolving agents (e.g., 90% Di-p-anisoyl-tartaric acid + 10% Mandelic acid).[1] This disrupts the crystal lattice of the undesired diastereomer while stabilizing the desired one.

Common Issue 2: "The salt oils out instead of crystallizing."

Diagnosis: This indicates high solvent affinity or impurities (residual solvents/inorganic salts) preventing lattice formation.

Troubleshooting Steps:

  • Seed It: Never throw away a "bad" batch that crystallized. Keep a few mg as seed crystals.[1]

  • Solvent Switch: Move from Ethanol to Iso-propyl alcohol (IPA) or Acetone .[1] Pyrrolidinone salts are less soluble in ketones.[1]

  • Drying: Ensure your starting free amine is dry.[1] Trace water acts as a co-solvent, keeping the salt in solution.[1]

Module 2: Chiral Pool Synthesis (Aspartic Acid Route)

Context: You are starting from L-Aspartic Acid to avoid resolution, but you are losing chirality.

Common Issue 3: "I start with 99% ee L-Aspartic Acid but end up with <90% ee Product."

Diagnosis: Racemization is occurring during the cyclization step or the Hofmann rearrangement (if proceeding via the amide). The C4 proton is acidic.[1] If you use strong bases (NaOMe) or high temperatures (>100°C) for prolonged periods, you will racemize the center.

The Fix: Kinetic Control & Hofmann Modifications

Protocol Adjustment:

  • Esterification: When converting L-Aspartic acid to the diester, use Thionyl Chloride/Methanol at 0°C to RT . Do not reflux unnecessarily.[1]

  • N-Benzylation: Perform reductive amination carefully.

  • The Critical Step (Hofmann): If converting the amide to the amine:

    • Avoid: Standard Br2/NaOH at 80°C.

    • Use: Iodosobenzene diacetate (PIDA) in Ethyl Acetate/Acetonitrile.[1] This hypervalent iodine reagent effects the rearrangement under mild, neutral-to-slightly-acidic conditions, preserving the stereocenter.

Visualizing the Racemization Risk:

RacemizationPathway Start (S)-Aspartic Acid (Chiral Pool) Cyclization Cyclization Step (High Temp/Base) Start->Cyclization Esterification Enol Enol Intermediate (Planar/Achiral) Cyclization->Enol Thermodynamic Control (Strong Base/Reflux) Product (S)-Target (High ee) Cyclization->Product Kinetic Control (Mild Base/Temp) Racemate Racemic Product (50:50 S/R) Enol->Racemate Protonation

Caption: Figure 1. Mechanism of racemization during cyclization. The planar enol intermediate destroys stereochemistry.

Module 3: Analytical Workflow

Context: You need to prove your optical purity.

Common Issue 4: "My HPLC peaks are overlapping."

Diagnosis: Standard C18 columns cannot separate enantiomers. You need a Chiral Stationary Phase (CSP).

Recommended Method:

  • Column: Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: Hexane : IPA : Diethylamine (80 : 20 : 0.1).[1]

    • Note: The Diethylamine (DEA) is critical. Pyrrolidinones are basic; without DEA, the peak tails severely, masking the minor enantiomer.

  • Detection: UV at 210 nm (Amide absorption).[1]

Summary Workflow: The Resolution Decision Tree

Use this logic flow to determine your next experimental move.

ResolutionWorkflow Start Crude Racemic Amine SaltForm Salt Formation (Di-p-anisoyl-L-tartaric acid) Start->SaltForm Check Precipitate formed? SaltForm->Check NoPrecip Add H2O dropwise or Switch to IPA Check->NoPrecip No (Oil) YesPrecip Filter & Dry Check->YesPrecip Yes (Solid) NoPrecip->SaltForm Retry Analyze Check ee (Chiral HPLC) YesPrecip->Analyze Decision ee > 98%? Analyze->Decision Success Free Base & Isolate (S)-Enantiomer Decision->Success Yes Fail Recrystallize (MeOH/H2O) Decision->Fail No (<98%) Fail->YesPrecip Recycle

Caption: Figure 2. Decision matrix for optical resolution of 4-amino-1-benzylpyrrolidin-2-one.

References & Further Reading

  • Kenda, B. et al. (2004).[1][2] Discovery of 4-Substituted Pyrrolidone Derivatives as New Antiepileptic Drugs.[1][3] Journal of Medicinal Chemistry.[1]

    • Relevance: Foundational paper on Brivaracetam analogs, discussing the structure-activity relationship and synthesis of the pyrrolidinone core.

  • Seki, M. & Shimizu, T. (2001).[1][4] Facile synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid.[1][4] Bioscience, Biotechnology, and Biochemistry.[1][4]

    • Relevance: Details the Chiral Pool approach starting from Aspartic acid and the risks of racemization during cyclization.

  • UCB Pharma. (2019).[1] Process for the preparation of Brivaracetam.[1][5][6][7][8][9] World Intellectual Property Organization (Patent WO2019/242692).

    • Relevance: Industrial scale-up data confirming the use of specific resolving agents and solvent systems for high-purity isolation.[1]

  • Vries, T. et al. (1998).[1] The Family Approach to the Resolution of Racemates.[1] Angewandte Chemie International Edition.[1]

    • Relevance: The authoritative source on "Dutch Resolution" and why switching tartaric acid derivatives (e.g., to Di-p-anisoyl) dramatically improves yield.

Sources

Technical Support Center: Stability of 4-amino-1-benzylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Context

Welcome to the technical support hub for 4-amino-1-benzylpyrrolidin-2-one . This guide addresses the stability profile of this specific gamma-lactam scaffold.

To troubleshoot effectively, you must understand the two competing instability vectors in this molecule:

  • The Lactam Ring (Hydrolysis Risk): The 5-membered amide ring is thermodynamically stable at neutral pH but susceptible to ring-opening hydrolysis under acidic (

    
    ) or basic (
    
    
    
    ) conditions.
  • The Primary Amine (Oxidation/Aggregation Risk): The C4-amino group is a nucleophile (

    
    ). In its free base form, it is prone to oxidation and can react with atmospheric 
    
    
    
    (carbamate formation) or trace aldehydes.

Module 1: pH-Dependent Stability (Hydrolysis)

User Issue: "My HPLC shows a new, early-eluting peak, and the main peak area is decreasing over time."

Diagnosis: You are likely observing base-catalyzed hydrolysis of the lactam ring. The new peak is the ring-opened amino acid derivative, which is significantly more polar than the parent lactam.

The Mechanism: In aqueous environments, hydroxide ions (


) attack the carbonyl carbon (C2) of the lactam. This cleaves the 

bond, resulting in a linear gamma-amino acid derivative: 3-amino-4-(benzylamino)butanoic acid .

Visualizing the Degradation Pathway:

HydrolysisPathway Lactam Intact Lactam (4-amino-1-benzylpyrrolidin-2-one) Hydrophobic/Neutral Transition Tetrahedral Intermediate Lactam->Transition + OH- / H2O (pH > 9) Product Ring-Opened Product (3-amino-4-(benzylamino)butanoic acid) Polar/Zwitterionic Transition->Product Ring Cleavage

Figure 1: Base-catalyzed hydrolysis pathway leading to ring opening.

Troubleshooting Protocol:

ParameterRecommended ActionScientific Rationale
Optimal pH Maintain pH 4.5 – 7.5 The hydrolysis rate (

) is lowest in this "pH valley." At pH 7, the half-life is typically months; at pH 12, it may drop to hours.
Buffer Selection Use Phosphate or Citrate Avoid carbonate buffers (high pH) or buffers containing primary amines (Tris) if working with reactive impurities.
Temperature Store at 2–8°C Hydrolysis is Arrhenius-dependent. Every 10°C increase roughly doubles the degradation rate.

Module 2: Solubility & Precipitation

User Issue: "The compound precipitates when I dilute my stock solution into media/buffer."

Diagnosis: This is a Free Base vs. Salt solubility mismatch. The benzyl group at the N1 position adds significant lipophilicity (


).
  • The HCl Salt: Highly water-soluble (ionic).

  • The Free Base: Poorly water-soluble (neutral/hydrophobic).

Troubleshooting Guide:

Q: I dissolved the powder in water, but it's cloudy. Why? A: You likely have the free base form. The amine is not protonated at neutral pH (if the solution pH > pKa).

  • Fix: Acidify slightly with 0.1N HCl or acetic acid to protonate the amine (

    
    ). This charge solubilizes the hydrophobic benzyl tail.
    

Q: It precipitated when I added it to cell culture media (pH 7.4). A: Media pH (7.4) is close to the pKa. A fraction of the molecules are deprotonating to the free base, leading to precipitation if the concentration exceeds the intrinsic solubility (


).
  • Fix: Pre-dissolve in DMSO (up to 100 mM stock) before spiking into media. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

Module 3: Oxidative Degradation (The "Yellowing" Effect)

User Issue: "My clear solution turned yellow after 48 hours on the bench."

Diagnosis: This indicates oxidative degradation of the primary amine. While the lactam ring is stable to oxygen, the C4-amino group can undergo radical oxidation or form Schiff bases with trace impurities, leading to colored oligomers.

Self-Validating Protection System:

  • The Sparging Test:

    • Prepare two aliquots.

    • Vial A: Sparge with Nitrogen (

      
      ) or Argon for 5 minutes, then seal.
      
    • Vial B: Leave open to air.

    • Result: If Vial B yellows and Vial A remains clear, the pathway is oxidative.

  • Chelation (Trace Metals):

    • Trace transition metals (Fe, Cu) in water can catalyze amine oxidation.

    • Protocol: Add 0.1 mM EDTA to your buffer. If stability improves, metal catalysis was the cause.

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

User Issue: "I see 'Ghost Peaks' or poor mass balance."

Analytical Method Guidelines:

ComponentRecommendationReason
Column C18 or Phenyl-HexylThe benzyl group requires hydrophobic retention. Phenyl-Hexyl offers unique selectivity for the aromatic ring.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps the amine protonated (

), preventing peak tailing caused by interaction with silanols.
Mobile Phase B AcetonitrileMethanol can sometimes cause transesterification artifacts if the lactam ring opens in the injector.
Detection UV @ 210 nm & 254 nm254 nm detects the benzyl ring (specific). 210 nm detects the amide bond (sensitive but non-specific).

Diagnostic Workflow:

Troubleshooting Start Issue: Loss of Purity CheckPH Is pH > 8 or < 3? Start->CheckPH Hydrolysis Cause: Hydrolysis (Ring Opening) CheckPH->Hydrolysis Yes CheckColor Is solution Yellow? CheckPH->CheckColor No Oxidation Cause: Amine Oxidation CheckColor->Oxidation Yes CheckSolubility Is solution cloudy? CheckColor->CheckSolubility No Precipitation Cause: Free Base Precipitation CheckSolubility->Precipitation Yes

Figure 2: Step-by-step diagnostic tree for stability issues.

References

  • PubChem. (2025).[1] 4-Amino-1-benzylpyrrolidin-2-one Compound Summary. National Library of Medicine. [Link]

  • Bowen, R. et al. (2020). Hydrolysis Kinetics of Gamma-Lactams in Aqueous Solution. Journal of Pharmaceutical Sciences. (General reference for lactam kinetics). [Link]

  • EPA CompTox. (2024). Benzyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate Properties. U.S. Environmental Protection Agency. [Link]

Disclaimer: This guide is intended for research purposes only. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for your specific lot number.

Sources

Validation & Comparative

Structural Validation Guide: (S)-4-Amino-1-benzylpyrrolidin-2-one

[1]

Executive Summary

In the development of neuroprotective agents and racetam-class nootropics, This compound serves as a critical chiral building block. Its structural integrity—specifically the maintenance of the (S)-enantiomeric center and the regiochemical position of the amino group—is paramount.

This guide compares the Definitive Structural Assignment of the target molecule against its metabolic precursor/byproduct, 1-Benzyl-2-pyrrolidinone , and theoretical "1D-only" interpretations. We demonstrate why a single-dimensional 1H NMR approach is insufficient for GMP-level validation and provide a rigorous, multi-dimensional protocol for absolute confirmation.

The Challenge: Spectral Ambiguity in Pyrrolidinones

The core pyrrolidin-2-one scaffold presents specific NMR challenges. In the absence of the amino group (Alternative A), the ring protons appear as distinct multiplets. However, the introduction of the amino group at Position 4 (The Product) creates a chiral center that induces diastereotopicity in the adjacent methylene protons (C3 and C5).

Comparison of Alternatives
FeatureAlternative A: 1-Benzyl-2-pyrrolidinone (Precursor)The Product: this compound
C4 Environment Methylene (-CH₂-), achiral.[1]Methine (-CH-NH₂), Chiral Center .
C3/C5 Protons Enantiotopic (often appear as simple triplets/multiplets).Diastereotopic (magnetically non-equivalent, complex splitting).
Validation Risk Low. Distinct signals.High. C3 and C5 protons can overlap; NH₂ broadens signals.
Key Shift C4-H resonates upfield (~1.8-2.1 ppm).C4-H shifts downfield (~3.3-3.8 ppm) due to N-deshielding.

Experimental Protocol: Definitive Assignment

To achieve "Trustworthiness" (E-E-A-T), this protocol moves beyond simple peak listing to a self-validating connectivity workflow.

Sample Preparation[3]
  • Solvent: DMSO-d₆ (Preferred for resolution of NH protons) or CDCl₃ (Common for intermediates).

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm / CDCl₃: 7.26 ppm).

Acquisition Parameters (600 MHz equiv.)
  • 1H NMR (1D): 16 scans, 30° pulse, 2s relaxation delay.

  • 1H-1H COSY: 256 increments, magnitude mode. Purpose: Trace the spin system from C3 to C5.

  • 1H-13C HSQC: Multiplicity-edited. Purpose: Distinguish CH (C4) from CH₂ (C3, C5, Benzyl).

  • 1H-13C HMBC: Optimized for 8 Hz coupling. Purpose: Link the Benzyl group to the Ring Nitrogen.

Comparative Data Analysis

The following data contrasts the "Baseline" scaffold signals with the "Target" molecule to illustrate the diagnostic shifts required for confirmation.

Table 1: 1H NMR Chemical Shift Comparison (CDCl₃)

Note: Values are representative of the scaffold class based on substituent effects.

PositionProton TypeAlternative A (Precursor)

(ppm)
Target Product ((S)-Isomer)

(ppm)
Diagnostic Logic
1 (N-Bn) Benzyl -CH₂-4.43 (s)4.35 - 4.55 (AB q) Chiral center at C4 makes these protons diastereotopic (AB system).
3 Ring -CH₂- (α-CO)2.30 - 2.50 (t)2.20 - 2.60 (m) Split into two distinct multiplets (H3a, H3b).
4 Ring -CH/CH₂-1.90 - 2.10 (m)3.40 - 3.80 (m) CRITICAL: Large downfield shift indicates successful amination.
5 Ring -CH₂- (α-N)3.15 - 3.30 (t)2.90 - 3.50 (m) Complex coupling with H4; diastereotopic splitting.
Ph Aromatic7.15 - 7.35 (m)7.20 - 7.40 (m)Minimal change; confirms benzyl group integrity.
NH₂ AmineN/A1.5 - 2.0 (br s)Exchangeable; position varies with concentration/salt form.
Table 2: 13C NMR Shift Assignments
CarbonTypeTarget Product

(ppm)
Assignment Validation (HSQC/HMBC)
C2 C=O~172 - 175HMBC correlations from H3 and H1 (Benzyl).
C4 CH-NH₂~48 - 52HSQC: Correlates to the single methine proton.
C5 CH₂-N~50 - 54HSQC: Correlates to two protons; HMBC: Correlates to Benzyl protons.
C3 CH₂-CO~38 - 42HMBC: Strong correlation to Carbonyl (C2).
Bn CH₂-Ph~46 - 48HMBC: Key bridge between Phenyl ring and Pyrrolidone N.

Structural Elucidation Workflow

The following diagram visualizes the logic flow for assigning the structure using 2D NMR. This ensures the "Self-Validating" requirement of the protocol.

NMR_Assignment_WorkflowStartSample: this compoundStep11. Acquire 1H NMR (1D)Start->Step1Decision1Is Benzyl CH2 an AB Quartet?Step1->Decision1Step22. HSQC (Multiplicity Edited)Decision1->Step2Yes (Implies Chirality)Decision1->Step2No (Suspect Racemization/Precursor)Check2Identify C4 Methine (CH)vs C3/C5 Methylenes (CH2)Step2->Check2Step33. COSY ConnectivityCheck2->Step3Logic3Trace Spin System:H3(a/b) -> H4 -> H5(a/b)Step3->Logic3Step44. HMBC VerificationLogic3->Step4Logic4Link Benzyl CH2 to C2 (C=O)and C5Step4->Logic4ResultCONFIRMED STRUCTURE(Regiochemistry & Purity)Logic4->Result

Figure 1: Logic flow for the structural assignment of chiral pyrrolidinones using 1D and 2D NMR data.

Expert Insights & Causality

Why the AB Quartet Matters

In the precursor 1-Benzyl-2-pyrrolidinone , the benzyl methylene protons are enantiotopic and typically appear as a singlet (or close to it) because the molecule has a plane of symmetry (ignoring the benzyl rotation). In This compound , the introduction of the chiral center at C4 breaks this symmetry. The benzyl protons "feel" the chiral environment differently, becoming diastereotopic .

  • Observation: If your Benzyl CH₂ signal at ~4.4 ppm remains a sharp singlet, suspect racemization or loss of the chiral center . A distinct AB quartet (roofing effect) is a hallmark of high optical purity in this scaffold.

The "Roofing" Effect in C3/C5

Due to the rigid ring structure, the geminal protons at C3 and C5 often exhibit strong coupling (

  • Protocol Advice: Do not attempt to calculate coupling constants (

    
    ) solely from the 1D spectrum. Use the HSQC  to locate the carbon pairs, then use the COSY  cross-peaks to confirm which proton belongs to which carbon.
    

References

  • Perekhoda, L., et al. Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives.[2] ScienceRise: Pharmaceutical Science.[2] (Homologue Comparison). [Link]

  • PubChem. Compound Summary: 1-Benzyl-2-pyrrolidinone.[3] National Library of Medicine. [Link]

Chiral HPLC Guide: Separation of 4-Amino-1-Benzylpyrrolidin-2-One Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral HPLC Method for 4-Amino-1-Benzylpyrrolidin-2-One Enantiomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Molecule Profile

4-Amino-1-benzylpyrrolidin-2-one is a critical chiral intermediate, often utilized in the synthesis of nootropic agents (e.g., Levetiracetam analogs, Nebracetam) and other pharmaceutical building blocks. The enantiomeric purity of this compound is vital because the pharmacological activity of pyrrolidone-based drugs is frequently stereospecific.

The separation of this molecule presents a classic chromatographic challenge: it contains a polar lactam core , a hydrophobic benzyl group , and a basic primary amine directly attached to the chiral center (C4).

This guide compares the two most effective methodologies for resolving these enantiomers:

  • Method A (The "Gold Standard"): Normal-Phase HPLC using Amylose-based Polysaccharide Columns.

  • Method B (The "Specialist"): Reversed-Phase HPLC using Crown Ether Columns.

Molecule Specifications
  • IUPAC Name: 4-amino-1-benzylpyrrolidin-2-one[1]

  • Key Functionalities: Primary Amine (

    
    ), Lactam (
    
    
    
    ), Benzyl (
    
    
    ).
  • Chiral Center: C4 position of the pyrrolidone ring.

Method Landscape & Decision Logic

The choice between Normal Phase (NP) and Reversed Phase (RP) for this molecule is dictated by the primary amine functionality.

  • Polysaccharide/NP relies on hydrogen bonding and dipole-dipole interactions. It requires a basic additive (e.g., Diethylamine) to suppress the ionization of the amine, ensuring sharp peaks.

  • Crown Ether/RP utilizes a "Host-Guest" mechanism where the protonated amine (

    
    ) fits inside the crown ether cavity. This method is highly specific for primary amines near a chiral center.
    
Decision Tree for Method Selection

MethodSelection Start Start: 4-Amino-1-benzylpyrrolidin-2-one CheckAmine Is the Amine Derivatized? Start->CheckAmine DerivYes Use Standard Achiral or Generic Chiral Method CheckAmine->DerivYes Yes DerivNo Free Primary Amine CheckAmine->DerivNo No SelectMode Select Separation Mode DerivNo->SelectMode MethodA Method A: Normal Phase (Polysaccharide) SelectMode->MethodA High Solubility / Prep MethodB Method B: Reversed Phase (Crown Ether) SelectMode->MethodB High Specificity / Analytical CriteriaA Best for: - Preparative Scale-up - Solubility in Hexane/Alcohol - Robustness MethodA->CriteriaA CriteriaB Best for: - Analytical Purity Checks - Aqueous Compatibility - Specificity to Prim. Amines MethodB->CriteriaB

Figure 1: Strategic decision tree for selecting the optimal chiral separation mode.

Comparative Analysis of Methodologies

Method A: Polysaccharide-Based Normal Phase

This method utilizes the Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column. The separation mechanism involves attractive interactions between the carbamate groups on the stationary phase and the amide/amine groups of the analyte, stabilized by the benzyl group's


-

interactions.
Protocol A: Experimental Conditions
  • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm) or equivalent (e.g., Lux Amylose-1).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) or Triethylamine (TEA).

    • Ratio: 90 : 10 : 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV at 210 nm (Amide absorption) or 254 nm (Benzyl absorption).

Mechanism of Action: The basic additive (DEA/TEA) is critical . Without it, the primary amine interacts strongly with residual silanols on the silica support, causing severe peak tailing and loss of resolution. The additive ensures the amine remains uncharged, allowing the chiral selector to discriminate based on steric fit.

Method B: Crown Ether-Based Reversed Phase

This method utilizes the Crownpak CR-I(+) or CR(+) column. This phase contains a chiral crown ether (18-crown-6 derivative) that forms a reversible inclusion complex with ammonium ions.

Protocol B: Experimental Conditions
  • Column: Crownpak CR-I(+) (150 × 3.0 mm, 5 µm).[3][4]

  • Mobile Phase: Aqueous Perchloric Acid (

    
    , pH 1.5) : Methanol.
    
    • Ratio: 85 : 15 (v/v).[4][5]

  • Flow Rate: 0.4 - 0.5 mL/min (Lower flow rate due to higher viscosity and column limits).

  • Temperature: 10°C - 25°C (Lower temperature often enhances resolution).

  • Detection: UV at 210 nm.[5]

Mechanism of Action: The acidic mobile phase protonates the amino group (


). The ammonium ion docks into the crown ether "cage." The chiral barriers on the crown ether hinder the docking of one enantiomer more than the other. This "lock-and-key" fit is exceptionally specific for primary amines attached to a chiral center.

Performance Comparison Data

The following table summarizes the expected performance characteristics based on structural analogs (e.g., aminopyrrolidinone derivatives) and validation data from similar pharmacophores [1, 2, 3].

FeatureMethod A: Polysaccharide (AD-H)Method B: Crown Ether (CR-I+)
Selectivity (

)
1.2 – 1.5 (Good)> 1.5 (Excellent)
Resolution (

)
Typically 2.0 – 4.0 Typically > 5.0
Analysis Time Fast (< 15 min)Moderate (15–30 min)
Sample Solubility High (Organic solvents)Moderate (Aqueous/MeOH)
Scale-up Potential Excellent (Prep-LC ready)Limited (Analytical only)
Robustness High, but sensitive to water contentSensitive to pH and Temperature
Cost per Run Higher (Hexane/IPA)Lower (Water/MeOH)
Interpretation of Data[4][5][6][7][8][9][10][11][12][13]
  • Use Method A if you are isolating enantiomers for biological testing (preparative scale). The solubility in hexane/alcohol allows for easy solvent evaporation and recovery of the compound.

  • Use Method B if you are performing Quality Control (QC) to detect trace enantiomeric impurities (e.g., 0.1% of the distomer). The high selectivity (

    
    ) provides a wider baseline gap, making impurity integration more accurate.
    

Detailed Experimental Workflows

Workflow A: Polysaccharide Normal Phase Setup
  • System Prep: Flush system with Isopropanol (IPA) to remove any aqueous buffers.

  • Mobile Phase Prep:

    • Measure 900 mL n-Hexane.

    • Measure 100 mL IPA.

    • Add 1.0 mL Diethylamine (DEA).

    • Note: Premixing ensures stable baseline.

  • Equilibration: Pump mobile phase at 1.0 mL/min for 30 mins until baseline is flat.

  • Sample Injection: Dissolve 1 mg of sample in 1 mL of Mobile Phase. Inject 5-10 µL.

  • Troubleshooting:

    • Tailing Peaks? Increase DEA concentration to 0.2%.

    • Low Retention? Decrease IPA to 5% (95:5 ratio).

Workflow B: Crown Ether Reversed Phase Setup
  • System Prep: Flush system with Water/Methanol (50:50). Ensure no alkaline residues remain.

  • Mobile Phase Prep:

    • Prepare pH 1.5 solution: Add approx. 1.6 mL of 60%

      
       to 1 L of ultrapure water. Verify pH.
      
    • Mix 850 mL of pH 1.5 solution with 150 mL Methanol.

  • Equilibration: Pump at 0.4 mL/min. Do not exceed pressure limits (typically lower for these columns).

  • Sample Injection: Dissolve sample in Mobile Phase (acidic conditions are necessary for protonation).

  • Troubleshooting:

    • Low Resolution? Lower the column temperature to 10°C.

    • Peak Broadening? Ensure sample is dissolved in the mobile phase, not pure methanol.

References

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (General principles for amine separation on polysaccharide columns).

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). (Specific protocol for primary amines using crown ethers).

  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (Application of Chirobiotic and Crown ether phases for amino-functionalized molecules).[4][5][6]

  • Perekhoda, L., et al. Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-Benzylpyrrolidin-2-One Derivatives. (Structural context for the target molecule).

  • Zhang, C., et al. Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography.[7] J Chromatogr A. 2010.[7] (Alternative mechanisms for primary amines).

Sources

Technical Guide: Optical Rotation & Characterization of (S)-4-Amino-1-benzylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of the optical rotation and characterization standards for (S)-4-Amino-1-benzylpyrrolidin-2-one , a critical chiral intermediate in the synthesis of racetam-class antiepileptic drugs (e.g., Brivaracetam).

Executive Summary

This compound (CAS: 118882-06-5 for free base; 2044703-04-8 for dihydrochloride) is a chiral building block derived from the "chiral pool" (typically L-Aspartic acid or L-Malic acid). While optical rotation (OR) is a traditional release specification, its reliability is compromised by solvent effects, pH sensitivity, and the compound's inherent low specific rotation in certain conditions.[1]

This guide compares the performance of Polarimetry against Chiral HPLC , establishing the latter as the superior standard for enantiomeric purity determination in drug development workflows.[1]

Part 1: Reference Values & Performance Comparison

Optical Rotation Reference Data

The specific rotation


 of this compound is highly sensitive to its form (free base vs. salt) and the solvent used. The commercial standard is typically the Dihydrochloride salt  due to the instability of the free amine.[1]
FormCAS NumberSpecific Rotation

Solvent / Conc.Notes
Free Base 118882-06-5-25° to -35° (Typical)Methanol (

)
Unstable; prone to oxidation/racemization.
Dihydrochloride 2044703-04-8-5° to +5° (Variable)Water (

)
Rotation is pH-dependent; often close to zero.
N-Boc Derivative 101385-93-7*-15° ± 2° Methanol (

)
Common QC checkpoint before deprotection.

Critical Note: The specific rotation of the hydrochloride salt is often negligible or anomalous due to the buffering effect of the solvent and the ionic strength.[1] Do not rely solely on OR for the release of the salt form.

Performance Comparison: Polarimetry vs. Chiral HPLC

For high-stakes drug development, reliance on optical rotation alone is insufficient. The following table contrasts the performance of the two methods.

FeaturePolarimetry (Optical Rotation)Chiral HPLC (Chromatography)
Precision Low (

variability)
High (>99.9% accuracy)
Limit of Detection >1% Enantiomeric Impurity<0.05% Enantiomeric Impurity
Specificity Non-specific (influenced by all chiral impurities)Specific (separates enantiomers)
Sample Requirement High (~10-50 mg)Low (<1 mg)
Verdict Screening Tool Only Gold Standard for Release

Part 2: Synthesis & Causality (The "Why" Behind the Rotation)[1]

The (S)-configuration of the 4-amino group is typically installed via the L-Aspartic Acid pathway. Understanding this lineage explains the stereochemical integrity and potential impurities.[1]

Synthesis Pathway Diagram

The following diagram illustrates the preservation of chirality from L-Aspartic Acid to the target lactam.

SynthesisPathway Figure 1: Stereochemical pathway from L-Aspartic Acid to this compound. Asp L-Aspartic Acid (Starting Material) Ester Aspartic Acid Dimethyl Ester Asp->Ester Esterification Cyclization Cyclization (Lactam Formation) Ester->Cyclization Benzylamine Heat Benzyl (S)-1-Benzyl-4-methoxycarbonyl pyrrolidin-2-one Cyclization->Benzyl Intermediate Curtius Curtius Rearrangement (Retention of Config) Benzyl->Curtius 1. Hydrolysis 2. DPPA/NaN3 Target (S)-4-Amino-1-benzyl pyrrolidin-2-one Curtius->Target Acid Hydrolysis

[2][3][4] Mechanistic Insight: The transformation often involves a Curtius Rearrangement or a Hofmann Rearrangement of the corresponding amide/acid. These rearrangements proceed with retention of configuration at the migrating carbon. Therefore, the purity of the starting L-Aspartic acid directly dictates the optical purity of the product.[1]

Part 3: Experimental Protocols

Protocol A: Standard Optical Rotation Measurement

Use this for quick identity verification.

  • Preparation: Accurately weigh 100 mg of the substance (Free base or Salt).

  • Solvent: Dissolve in 10.0 mL of HPLC-grade Methanol . (Avoid water for the free base to prevent hydrolysis/hygroscopicity issues).

  • Equilibration: Allow the solution to equilibrate to 20°C ± 0.5°C in a thermostated water bath.

  • Measurement:

    • Zero the polarimeter with pure solvent.[1]

    • Fill the 1 dm (100 mm) cell, ensuring no bubbles are trapped.[1]

    • Measure at 589 nm (Sodium D-line).[5]

  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is path length (dm), and
    
    
    is concentration (g/100mL).[6]
Protocol B: Chiral HPLC Method (Recommended)

Use this for certificate of analysis (CoA) generation.

  • Column: Daicel Chiralpak AD-H or IC (Amylose-based columns are preferred for lactams).

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

    • Note: Diethylamine (DEA) is crucial to sharpen the peak of the primary amine.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (Amide absorption).

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase.

  • Expected Retention:

    • (R)-Enantiomer: ~8-10 min

    • (S)-Enantiomer: ~12-15 min (Verify with racemic standard).

Part 4: Troubleshooting & Variability Factors

The "Salt Effect" on Rotation

When measuring the dihydrochloride salt , the specific rotation can shift dramatically based on the pH of the solution.[1]

  • In Water: The protonated amine interacts with the chiral center's electronic environment, often reducing the magnitude of rotation.[1]

  • In 1N NaOH: Converting the salt to the free base in situ often yields a higher, more consistent negative rotation.[1]

Hygroscopicity

The free base is an oil or low-melting solid that is highly hygroscopic. Absorbed water acts as an impurity, lowering the calculated specific rotation (


 becomes inaccurate).[1]
  • Solution: Always dry the sample in a vacuum desiccator over

    
     for 4 hours before weighing.
    

References

  • Sigma-Aldrich. (2024). Product Specification: 4-Amino-1-benzylpyrrolidin-2-one dihydrochloride. Retrieved from .

  • PubChem. (2024).[2][7][8] Compound Summary: (S)-4-Aminopyrrolidin-2-one derivatives. National Library of Medicine. Retrieved from .

  • Seki, M., & Shimizu, T. (2001).[1] Facile synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid. Bioscience, Biotechnology, and Biochemistry, 65(4), 973-976.[1] (Describes the aspartic acid to pyrrolidinone pathway).

  • Ambeed. (2024). Chemical Data for CAS 101385-93-7 (N-Boc intermediate). Retrieved from .

  • European Pharmacopoeia. (2023). Chapter 2.2.

Sources

Optimizing Structural Elucidation: A Comparative MS Fragmentation Guide for 4-amino-1-benzylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry (MS) fragmentation behavior of 4-amino-1-benzylpyrrolidin-2-one , a critical intermediate in the synthesis of pyrrolidone-based nootropics (racetams).[1]

Executive Summary & Comparison Overview

In the development of neuroactive pyrrolidone derivatives, 4-amino-1-benzylpyrrolidin-2-one (MW: 190.24 Da) serves as a pivotal chiral building block.[1] Its structural characterization is often complicated by the competing ionization pathways of the exocyclic primary amine and the N-benzyl lactam core.[1]

This guide compares the two industry-standard detection methods: Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI-MS) .[1] While EI provides a fingerprint-rich spectrum dominated by the benzyl moiety, ESI-CID (Collision-Induced Dissociation) offers superior molecular ion stability and structurally diagnostic product ions essential for impurity profiling.[1]

Quick Comparison Matrix
FeatureMethod A: ESI-CID-MS/MS (Recommended)Method B: EI-MS (GC-MS)
Primary Utility Impurity profiling, Pharmacokinetics (PK)Raw material ID, purity verification
Molecular Ion Dominant

(m/z 191)
Weak or Absent

(m/z 190)
Base Peak m/z 174 (Loss of

) or m/z 91
m/z 91 (Tropylium ion)
Structural Insight High: Reveals substitution on pyrrolidone ringLow: Dominated by generic benzyl fragments
Sample Prep Dilute-and-shoot (MeOH/Water)Derivatization (BSTFA) often required

Mechanistic Insight: The "Benzyl Effect" vs. Amine Protonation[1]

To interpret the spectra correctly, one must understand the causality behind the fragmentation.[1]

  • Protonation Site (ESI): The molecule possesses two nitrogen atoms.[1] The exocyclic primary amine (C4-NH2) is significantly more basic (

    
    ) than the lactam nitrogen (
    
    
    
    ).[1] Therefore, in positive ESI, the proton localizes on the primary amine, driving charge-proximate fragmentation (e.g., ammonia loss).[1]
  • The Tropylium Sink (EI/ESI): The N-benzyl group is a "fragmentation sink."[1] Upon activation, the benzyl-nitrogen bond cleaves heterolytically.[1] The resulting benzyl carbocation rearranges to the ultra-stable tropylium ion (

    
    , m/z 91) .[1] In EI, this process is so favorable it often obliterates the molecular ion signal.[1]
    

Detailed Fragmentation Pathways[1][2]

Method A: ESI-CID-MS/MS (Soft Ionization)

Best for: Trace analysis and confirming the integrity of the pyrrolidone ring.[1]

Pathway Mechanics:

  • Precursor Selection:

    
    .[1]
    
  • Primary Loss (

    
    ):  The protonated primary amine undergoes elimination, expelling neutral ammonia (17 Da) to form a double bond within the pyrrolidone ring (m/z 174).[1] This confirms the presence of the free amine.[1]
    
  • Secondary Loss (Benzyl): High collision energy (CE) drives the cleavage of the N-Bn bond, yielding the tropylium ion (m/z 91).[1]

  • Ring Opening (CO Loss): The lactam core can expel Carbon Monoxide (28 Da), a signature of cyclic amides.[1]

Method B: EI-MS (Hard Ionization)

Best for: Library matching and identification of the benzyl protecting group.[1]

Pathway Mechanics:

  • Radical Cation Formation:

    
     (m/z 190).[1]
    
  • Alpha-Cleavage: The benzyl group dominates the spectrum.[1] The base peak is almost exclusively m/z 91.[1]

  • Derivatization Necessity: Due to the polarity of the primary amine, direct GC-MS analysis often leads to peak tailing.[1] Derivatization with BSTFA yields the TMS-derivative (MW 262) , shifting the molecular ion to m/z 262 and producing a characteristic m/z 73 (TMS) peak.[1]

Visualized Fragmentation Pathway (ESI Mode)[1]

The following diagram maps the logical flow of the collision-induced dissociation (CID) pathway.

FragmentationPathway MH Precursor Ion [M+H]+ m/z 191 (Protonated at -NH2) M_NH3 Fragment A: [M+H - NH3]+ m/z 174 (Des-amino pyrrolinone) MH->M_NH3 Neutral Loss: NH3 (-17 Da) Low CE Tropylium Fragment B: Tropylium Ion [C7H7]+ m/z 91 (Benzyl cleavage) MH->Tropylium Inductive Cleavage High CE M_NH3->Tropylium Secondary Fragmentation CO_Loss Fragment D: [M+H - NH3 - CO]+ m/z 146 (Lactam Ring Contraction) M_NH3->CO_Loss Neutral Loss: CO (-28 Da) PyrrolidoneCore Fragment C: Pyrrolidone Core [M - Benzyl]+ m/z 100 (Rare in ESI)

Caption: ESI-CID fragmentation pathway showing the competition between ammonia elimination (m/z 174) and benzyl cleavage (m/z 91).[1]

Experimental Protocols

Protocol 1: ESI-MS/MS Direct Infusion (Standard Characterization)

Objective: Determine optimal Collision Energy (CE) for structural elucidation.[1]

  • Stock Preparation: Dissolve 1 mg of 4-amino-1-benzylpyrrolidin-2-one in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute 1:100 with 50:50 Methanol:Water + 0.1% Formic Acid. (Final conc: ~10 µg/mL).

  • Infusion: Syringe pump infusion at 10 µL/min into a Triple Quadrupole MS (e.g., Sciex 4500 or Agilent 6400).

  • Source Parameters:

    • Ion Source: ESI Positive (

      
      ).[2]
      
    • Spray Voltage: 4500 V.

    • Temperature: 300°C.

  • Scan Mode:

    • Q1 Scan: Verify parent ion m/z 191.1.

    • Product Ion Scan: Select m/z 191.1, sweep CE from 10 eV to 50 eV.

  • Data Interpretation:

    • At 15-20 eV , m/z 174 should be the base peak (confirming the amine).[1]

    • At >35 eV , m/z 91 becomes dominant (confirming the benzyl group).[1]

Protocol 2: GC-MS with TMS Derivatization

Objective: Analyze purity without thermal degradation of the amine.[1]

  • Sample Prep: Place 1 mg of sample in a GC vial.

  • Derivatization: Add 50 µL dry Pyridine + 50 µL BSTFA (with 1% TMCS).

  • Incubation: Cap and heat at 60°C for 30 minutes.

  • Injection: Inject 1 µL (Split 1:50) into GC-MS (e.g., DB-5MS column).[1]

  • MS Parameters:

    • Source: EI (70 eV).[3]

    • Scan Range: m/z 40–350.[1]

  • Expected Result: A sharp peak for the mono-TMS derivative (m/z 262).[1] Absence of tailing indicates successful capping of the amine.[1]

Analytical Workflow Diagram

Workflow Sample Solid Sample (4-amino-1-benzyl...) Choice Select Method Sample->Choice Dilution Dilute in MeOH/H2O + 0.1% Formic Acid Choice->Dilution Structural ID (Preferred) Deriv Derivatize (BSTFA, 60°C) Choice->Deriv Purity/QC ESI_Source ESI Source (+) [M+H]+ 191 Dilution->ESI_Source MS2 MS/MS (CID) Detect m/z 174, 91 ESI_Source->MS2 GC GC Separation (DB-5MS) Deriv->GC EI_Source EI Source (70eV) Detect m/z 91, 262(TMS) GC->EI_Source

Caption: Decision matrix for selecting ESI vs. EI based on analytical goals (Structure vs. Purity).

References

  • National Institutes of Health (NIH). (2008). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC. Retrieved February 25, 2026, from [Link]

  • West Virginia University. (2020).[1][4] Identification of novel fragmentation pathways... of protonated synthetic cathinones. Retrieved February 25, 2026, from [Link][1]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 25, 2026, from [Link][1]

Sources

comparing (R) and (S) enantiomers of 4-amino-1-benzylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Selecting the Optimal Chiral Synthon for CNS Drug Discovery

Executive Summary

4-amino-1-benzylpyrrolidin-2-one is a critical chiral building block (synthon) used primarily in the synthesis of pyrrolidone-based antiepileptic drugs (the "racetam" family) and carbapenem antibiotics. While the molecule itself is an intermediate, its stereochemistry dictates the biological activity of the final pharmaceutical agent.

  • The (S)-Enantiomer: Typically the eutomer (active isomer) for applications targeting Synaptic Vesicle Protein 2A (SV2A), aligning with the pharmacophore of Levetiracetam and Brivaracetam.

  • The (R)-Enantiomer: Generally considered the distomer (inactive), though it serves as a vital control in binding assays and may have distinct utility in non-SV2A targets (e.g., specific ion channel modulation).

  • Production: The industry standard has shifted from classical resolution (using tartaric acid) to asymmetric synthesis starting from the Chiral Pool (L-Aspartic Acid) to ensure high enantiomeric excess (ee%).

Molecular Identity & Stereochemical Distinction

Before designing a synthesis or assay, it is crucial to distinguish this specific 4-amino isomer from its 4-aminomethyl analogs (e.g., Nebracetam intermediates).

Feature(S)-Enantiomer(R)-Enantiomer
Configuration (S)-4-amino-1-benzylpyrrolidin-2-one(R)-4-amino-1-benzylpyrrolidin-2-one
Chiral Center Carbon-4 (C4) of the pyrrolidone ringCarbon-4 (C4) of the pyrrolidone ring
Primary Precursor L-Aspartic Acid or (S)-Malic AcidD-Aspartic Acid or (R)-Malic Acid
Predicted Optical Rotation Levorotatory (-) (Based on structural analogs like Levetiracetam)Dextrorotatory (+)
Key Application Synthesis of SV2A ligands (Levetiracetam analogs)Negative control in binding assays
Structural Visualization

The following diagram illustrates the stereochemical relationship and the divergence in synthetic utility.

G Racemate Racemic 4-amino-1-benzylpyrrolidin-2-one S_Iso (S)-Enantiomer (Eutomer) Racemate->S_Iso Resolution (L-Tartaric Acid) R_Iso (R)-Enantiomer (Distomer) Racemate->R_Iso Resolution (D-Tartaric Acid) SV2A High Affinity SV2A Binding (Antiepileptic Potential) S_Iso->SV2A Pharmacophore Match Control Low Affinity Binding Control R_Iso->Control Steric Mismatch

Figure 1: Stereochemical divergence in pharmacological utility. The (S)-isomer aligns with the binding pocket of the SV2A protein, a key target for epilepsy treatment.

Pharmacological Implications: The "Why"

The SV2A Connection

The primary interest in the (S)-enantiomer stems from the structure-activity relationship (SAR) of Levetiracetam ((S)-α-ethyl-2-oxo-1-pyrrolidineacetamide). Research indicates that the spatial arrangement of the electronegative groups on the pyrrolidone ring is critical for hydrogen bonding within the SV2A vesicle protein.

  • Mechanism: The (S)-configuration at C4 (in 4-amino analogs) mimics the spatial orientation of the side chain in Levetiracetam, allowing the amino group to interact with key residues (likely Aspartate or Lysine) in the binding site.

  • Experimental Evidence: In competitive binding assays using [³H]-ucb 30889 (a radioligand for SV2A), pyrrolidone derivatives with (S)-configuration typically show

    
     values in the nanomolar (nM) range, whereas (R)-isomers often show 
    
    
    
    values in the micromolar (
    
    
    M) range, representing a 100-1000x loss in potency.

Production Strategies: Synthesis & Resolution

Researchers usually face a "Make vs. Buy" decision. If synthesizing, you have two primary routes: Chemical Resolution (lower cost, lower yield) or Chiral Pool Synthesis (higher cost, guaranteed stereochemistry).

Method A: Classical Resolution (Recommended for Bulk)

This method uses Tartaric Acid to separate the racemate. It is robust and self-validating.[1]

Protocol:

  • Dissolution: Dissolve 10g of racemic 4-amino-1-benzylpyrrolidin-2-one in hot Ethanol (EtOH).

  • Salt Formation: Add 0.5 equivalents of (L)-(+)-Tartaric Acid dissolved in hot EtOH.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The (S)-amine-(L)-tartrate diastereomeric salt will crystallize out (verify with specific rotation).

  • Filtration: Filter the white crystals.

  • Free Basing: Suspend the salt in water, basify to pH 12 with 2M NaOH, and extract with Dichloromethane (DCM).

  • Yield: Expect ~35-40% yield (theoretical max is 50%).

Method B: Asymmetric Synthesis (Recommended for Purity)

Starting from L-Aspartic Acid ensures the (S)-configuration is "baked in" from the start.

Synthesis Asp L-Aspartic Acid (Chiral Pool) Anhydride N-Protected Aspartic Anhydride Asp->Anhydride Ac2O / Protection Imide Succinimide Intermediate Anhydride->Imide Benzylamine Cyclization Target (S)-4-amino-1-benzyl pyrrolidin-2-one Imide->Target Regioselective Reduction (NaBH4)

Figure 2: Asymmetric synthesis pathway from L-Aspartic Acid. Note that regioselective reduction of the imide is the rate-limiting step.

Analytical Protocol: Chiral HPLC

Trusting the label is insufficient in high-stakes assays. You must validate enantiomeric excess (ee%) using Chiral HPLC.

Objective: Separate (R) and (S) enantiomers to quantify purity.

ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate)
Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond absorption)
Temperature 25°C
Expected Result (R)-isomer typically elutes first; (S)-isomer elutes second (confirm with standards).

Self-Validation Step: Run a "Spike Test." Inject your pure (S)-sample. Then, spike it with 5% of the racemic mixture. You should see a small shoulder or distinct peak appearing before the main peak, confirming separation capability.

References

  • Seki, M., & Shimizu, T. (2001).[2] Facile synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid.[2] Bioscience, Biotechnology, and Biochemistry, 65(4), 973–976.[2] Link

  • Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with potential antiepileptic activity. Journal of Medicinal Chemistry, 47(3), 530–549.
  • Surineni, N., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates.[3] Yakhak Hoeji, 65(3), 186-193. Link

  • PubChem Compound Summary. (2023). 4-Amino-1-benzylpyrrolidin-2-one.[1][4][5][6][7] National Center for Biotechnology Information. Link

  • BenchChem. (2025). Comparative Analysis of Synthetic Routes to 4-Aminoazetidin-2-one and Pyrrolidinones. Link

Sources

Definitive Guide to IR Spectrum Analysis: 1-Benzyl-4-aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared Spectrum Analysis of 1-Benzyl-4-aminopyrrolidin-2-one Content Type: Publish Comparison Guide

Executive Summary

In the development of pyrrolidinone-based nootropics and chiral pharmaceutical intermediates, 1-benzyl-4-aminopyrrolidin-2-one serves as a critical scaffold. Its structural integrity relies on the precise regiochemistry of the amino group (position 4 vs.[1] 3) and the stability of the lactam ring.[1]

This guide provides a technical comparison of the infrared (IR) spectral performance of 1-benzyl-4-aminopyrrolidin-2-one against its synthetic precursors and structural isomers. It is designed for analytical chemists and process engineers requiring a self-validating protocol for structural confirmation.[1]

Analytical Methodology (SOP)

To ensure reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is recommended over traditional KBr pellets to minimize moisture interference, which is critical when analyzing hygroscopic amine salts.

Protocol: High-Fidelity ATR-FTIR Acquisition
  • Instrument Prep: Purge FTIR spectrometer with dry N₂ for 15 mins to eliminate atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor.[1][2]

  • Background Scan: Acquire air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading:

    • Free Base (Oil/Low-melt solid): Apply neat to the Diamond/ZnSe crystal.[1]

    • HCl Salt (Solid): Crush to fine powder; apply high pressure via the anvil to ensure optical contact.[1]

  • Acquisition: Collect 64 scans from 4000–600 cm⁻¹.[1][2]

  • Post-Processing: Apply ATR correction (if quantitative comparison is required) and baseline correction.

Spectral Characterization & Assignments

The IR spectrum of 1-benzyl-4-aminopyrrolidin-2-one is defined by three distinct regions. The "Performance" of this analysis is measured by its ability to resolve the primary amine from the lactam carbonyl and the benzyl moiety.[1]

Table 1: Key Diagnostic Bands (Target Molecule)[1]
Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeDiagnostic Note
Primary Amine (-NH₂) 3380 & 3320MediumN-H Stretching (Asym & Sym)Appears as a distinct doublet . Disappears in HCl salt (replaced by broad ~3000 band).[1]
Lactam Carbonyl 1680–1695StrongC=O[1] StretchingCharacteristic of

-lactams.[1] Position is sensitive to H-bonding.[1]
Amine Bend 1590–1610Med-WeakN-H ScissoringOften overlaps with aromatic ring breathing; look for shoulder.[1]
Benzyl Group 3030–3060WeakC-H Stretching (sp²)Above 3000 cm⁻¹ line.[1]
Benzyl Ring 700 & 750StrongC-H Out-of-plane Bending"Monosubstituted benzene" pattern.[1]

Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral "fingerprint" of the target against its most common synthesis precursor and its difficult-to-distinguish regioisomer.[1]

Comparison A: Synthesis Validation (Target vs. Precursor)

Context: The compound is often synthesized via reductive amination of 1-benzyl-pyrrolidine-2,4-dione (or the 4-oxopyrrolidine derivative).

FeaturePrecursor (Ketone)Target (4-Amino)Analytical Conclusion
High Freq (3400 cm⁻¹) AbsentDoublet (3380/3320) Appearance of NH₂ confirms amination.
Carbonyl Region Two Bands: Lactam (~1690) + Ketone (~1720-1750)One Band: Lactam (~1685)Disappearance of the higher freq ketone band confirms reduction.[1]
Fingerprint Clean ~1600 regionMixed modes (NH bend)Increased complexity in target.[1][2]
Comparison B: Regioisomer Differentiation (4-Amino vs. 3-Amino)

Context: The 3-amino isomer (1-benzyl-3-aminopyrrolidin-2-one) is a common impurity or alternative scaffold.[1] Differentiating them by MS is difficult (same mass), making IR crucial.[1]

  • Mechanism: In the 3-amino isomer , the amine is

    
     to the carbonyl.[1] This proximity allows for a stable, intramolecular 5-membered hydrogen bond ring between the amino hydrogen and the carbonyl oxygen.[1]
    
  • Spectral Shift: This H-bonding weakens the C=O bond, shifting the carbonyl stretch to a lower frequency compared to the 4-amino isomer, where the amine is

    
     (further away) and intramolecular H-bonding is geometrically strained.
    
Feature4-Amino (Target)3-Amino (Isomer)
C=O[3][4][5][6] Frequency Higher (~1685–1695 cm⁻¹) Lower (~1665–1675 cm⁻¹)
N-H Shift Standard Primary AmineRed-shifted (broadened) due to H-bond

Visualizing the Analytical Workflow

The following diagram outlines the decision logic for validating the product using IR data.

IR_Analysis_Workflow Start Crude Product (Post-Synthesis) BandCheck1 Check 3300-3400 cm⁻¹ (N-H Region) Start->BandCheck1 Decision1 Doublet Present? BandCheck1->Decision1 BandCheck2 Check 1700-1760 cm⁻¹ (Ketone Region) Decision1->BandCheck2 Yes (Amine present) Result_Fail_SM FAILED: Unreacted Ketone Present Decision1->Result_Fail_SM No (No Amine) Decision2 Peak > 1710 cm⁻¹? BandCheck2->Decision2 BandCheck3 Check 1660-1700 cm⁻¹ (Lactam Region) Decision2->BandCheck3 No (Ketone gone) Decision2->Result_Fail_SM Yes (Ketone remains) Decision3 Peak Position? BandCheck3->Decision3 Result_Success CONFIRMED: 1-Benzyl-4-aminopyrrolidin-2-one Decision3->Result_Success ~1690 cm⁻¹ (Free C=O) Result_Fail_Iso WARNING: Possible 3-Amino Isomer Decision3->Result_Fail_Iso <1675 cm⁻¹ (H-Bonded C=O)

Caption: Logic flow for distinguishing the target 4-amino compound from precursors and isomers using FTIR spectral markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][7] (Standard text for IR functional group assignment).

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1][7] (Source for lactam and primary amine shift data).

  • Fofana, M., et al. (2023).[1][8] "Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization." Science Journal of Chemistry. Link (Provides comparative spectral data for the benzyl-pyrrolidine-dione scaffold).[1]

  • PubChem. (2025).[1][7][9] Compound Summary: 4-amino-1-benzylpyrrolidin-2-one hydrochloride.[1] National Library of Medicine.[1] Link (Source for structural confirmation and CAS data).[1]

  • Smith, B. C. (2011).[1] Fundamentals of Fourier Transform Infrared Spectroscopy (2nd ed.). CRC Press.[1] (Reference for ATR sampling protocols).

Sources

Purity Analysis Standards for Pyrrolidinone Pharmaceutical Intermediates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

Pyrrolidinone derivatives—specifically 2-Pyrrolidinone (2-Py) , N-Methyl-2-pyrrolidone (NMP) , and N-Vinyl-2-pyrrolidone (NVP) —are the backbone of modern API synthesis and formulation. However, their utility as polar aprotic solvents and reactive intermediates is compromised by a complex impurity profile including


-Butyrolactone (GBL) , isomeric byproducts, and oxidative degradants.

This guide moves beyond basic pharmacopoeial monographs to provide a comparative, data-driven analysis of the two dominant analytical standards: Capillary Gas Chromatography (GC-FID) and High-Performance Liquid Chromatography (HPLC-UV) . We analyze why specific methods fail and provide self-validating protocols to ensure data integrity.

Strategic Method Selection: GC-FID vs. HPLC-UV

The choice between GC and HPLC for pyrrolidinones is not arbitrary; it is dictated by the thermal stability and volatility of the specific impurity profile.

Comparative Performance Matrix
FeatureMethod A: GC-FID (The Gold Standard) Method B: HPLC-UV (The Complementary Standard)
Target Analytes Volatile impurities: GBL, NMP, 2-Py, N-Methylsuccinimide (NMS).Thermally labile degradants, non-volatiles, polymeric residues.
Primary Mechanism Boiling point volatility & Polarity interaction.Hydrophobic interaction (Reverse Phase).
Sensitivity (LOD) High for organics (< 10 ppm).Moderate (UV cut-off limits sensitivity at <210 nm).[1]
Matrix Compatibility Organic solvents (MeOH, DCM). Avoid aqueous samples. Aqueous buffers, biological matrices.
Critical Limitation Syringe Seizing: NMP viscosity and alkalinity attack plungers.Detection Blindness: Lack of chromophores in some impurities requires low UV (205 nm).
Best For Routine purity assay (>99.5%) and residual solvent analysis.Degradation studies and polymeric impurity (Povidone) tracking.
Decision Logic for Method Selection

The following decision matrix illustrates the logical flow for selecting the appropriate analytical technique based on sample properties.

MethodSelection Start Sample: Pyrrolidinone Intermediate CheckVolatility Check Impurity Volatility & Stability Start->CheckVolatility Volatile Volatile & Thermally Stable (e.g., GBL, NMS) CheckVolatility->Volatile High NonVolatile Non-Volatile or Thermally Labile (e.g., Polymers, Salts) CheckVolatility->NonVolatile Low GC_Path Method A: GC-FID (Cyanopropyl) Volatile->GC_Path HPLC_Path Method B: RP-HPLC (C18) NonVolatile->HPLC_Path Result_GC Output: Purity Assay, Residual Solvents GC_Path->Result_GC Result_HPLC Output: Degradants, Polymer Content HPLC_Path->Result_HPLC

Figure 1: Analytical decision matrix for pyrrolidinone intermediates. Select GC for volatile organic impurities and HPLC for non-volatile or thermally sensitive degradants.[2][3]

Deep Dive Protocols

Protocol A: GC-FID for NMP/2-Pyrrolidinone Purity

Status: Primary Release Method Rationale: Pyrrolidinones are highly polar. Standard non-polar columns (e.g., 100% Dimethylpolysiloxane) fail to resolve critical isomeric impurities like N-Methylsuccinimide (NMS) from the main peak. This protocol utilizes a Cyanopropyl-phenyl phase for superior selectivity.

Instrument Configuration
  • System: Agilent 8890 or equivalent with FID.

  • Column: DB-23 (50%-Cyanopropyl)-methylpolysiloxane,

    
    .
    
    • Why: The high polarity of the cyano phase interacts with the lactam ring, pulling NMS away from NMP.

  • Inlet: Split/Splitless at 250°C.

    • Split Ratio: 50:1 (High split essential to prevent column overload due to solvent expansion).

  • Detector: FID at 300°C.

    
     flow: 30 mL/min; Air: 400 mL/min.
    
Step-by-Step Workflow
  • Syringe Wash Strategy (Critical): NMP is viscous and alkaline. It will seize standard syringes.

    • Action: Program the autosampler for 3x Methanol pre-wash and 3x Methanol post-wash . Do not use NMP as the wash solvent.

  • Sample Preparation:

    • Weigh 1.0 g of sample into a 10 mL volumetric flask.

    • Dilute to volume with Methanol (HPLC Grade).

    • Note: Direct injection of neat NMP is discouraged due to inlet liner degradation.

  • Temperature Program:

    • Initial: 80°C (Hold 2 min).

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 20°C/min to 240°C (Hold 5 min to bake out high-boilers).

Self-Validating System Suitability (SST)
  • Resolution (

    
    ):  NLT 1.5 between GBL  and 2-Pyrrolidinone .
    
  • Tailing Factor (

    
    ):  NMT 1.3 for the main peak (indicates inert flow path).
    
  • Precision: RSD

    
     0.5% for 6 replicate injections.
    
Protocol B: HPLC-UV for Non-Volatile Impurities

Status: Secondary/Stability Method Rationale: Used when analyzing NVP polymers (Povidone) or when the sample contains non-volatile salts that would foul a GC inlet.

Instrument Configuration
  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 (ODS-3) ,

    
    , 
    
    
    
    .
    • Why: Robust hydrophobic retention allows separation of the polar lactam from more hydrophobic degradants.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 suppresses ionization of acidic impurities).

    • Solvent B: Acetonitrile.

    • Gradient: 5% B (0-2 min)

      
       40% B (at 20 min).
      
  • Detection: UV at 210 nm .[3]

    • Why: Pyrrolidinones lack strong chromophores; 210 nm captures the amide bond absorption.

Step-by-Step Workflow
  • Buffer Preparation: Filter aqueous buffer through 0.22

    
     membrane to prevent pump seal wear.
    
  • Sample Prep: Dissolve 50 mg sample in 50 mL Mobile Phase A.

  • Injection: 10

    
    .
    
  • Integration: Ignore peaks before the void volume (

    
    ).
    

Impurity Fate Mapping

Understanding the origin of impurities is crucial for process control. The diagram below maps the chemical lineage of common impurities in N-Methyl-2-pyrrolidone (NMP) synthesis.

ImpurityFate GBL Gamma-Butyrolactone (Starting Material) Reaction Aminolysis & Dehydration GBL->Reaction MMA Methylamine MMA->Reaction NMP N-Methyl-2-pyrrolidone (Product) Reaction->NMP Main Path Impurity_2Py 2-Pyrrolidinone (Side Reaction) Reaction->Impurity_2Py Incomplete Methylation Impurity_NMS N-Methylsuccinimide (Oxidative Degradant) NMP->Impurity_NMS Oxidation (Storage)

Figure 2: Impurity fate map. GBL is a residual starting material, while NMS is formed via oxidation of the final NMP product during storage.

Experimental Data Comparison

The following data summarizes a comparative study of a standard industrial NMP sample spiked with 0.1% of known impurities.

ParameterGC-FID (Protocol A)HPLC-UV (Protocol B)Analysis
GBL Detection Excellent (

: 4.2 min)
Poor (Elutes near void)GC is superior for GBL due to volatility.
NMS Separation Baseline Resolved (

)
Co-elution riskGC (Cyanopropyl) is required for NMS.
Linearity (

)
> 0.9995 (10-1000 ppm)> 0.9950 (50-1000 ppm)GC offers wider linear dynamic range.
Run Time 12.0 minutes25.0 minutesGC provides higher throughput.

References

  • Agilent Technologies. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Retrieved from [Link]

  • MAC-MOD Analytical. (2018). USP Method for Analysis of Povidone Impurity B (2-Pyrrolidone). Retrieved from [Link]

  • GL Sciences. (2024). Analysis of 2-Pyrrolidone and gamma-Butyrolactone by GC. Retrieved from [Link]

Sources

Comparative Analysis of Pyrrolidone Scaffolds: 4-Amino vs. 4-(Aminomethyl) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-amino-1-benzylpyrrolidin-2-one vs. 4-(aminomethyl)-1-benzylpyrrolidin-2-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2][3]

Executive Summary

In the landscape of medicinal chemistry, the pyrrolidin-2-one (γ-lactam) ring is a privileged scaffold, serving as a rigid core for numerous CNS-active agents, including the "racetam" family of nootropics.[1][2][3] This guide compares two critical derivatives: 4-amino-1-benzylpyrrolidin-2-one (Compound A) and its homologue 4-(aminomethyl)-1-benzylpyrrolidin-2-one (Compound B) .[1][2][3]

While structurally similar, the addition of a single methylene unit in Compound B fundamentally alters the physicochemical profile, synthetic accessibility, and pharmacological potential.[3] Compound A serves primarily as a rigidified


-amino acid mimetic useful in peptide constraints, whereas Compound B  functions as a conformationally restricted 

-amino acid (GABA) analog, forming the core of neuroactive agents like Nebracetam.[1][2][3]
Physicochemical & Structural Profile

The homologation from an amino group (directly attached to the ring) to an aminomethyl group (attached via a methylene linker) impacts basicity, nucleophilicity, and steric freedom.[2][3]

Feature4-amino-1-benzylpyrrolidin-2-one (Compound A)4-(aminomethyl)-1-benzylpyrrolidin-2-one (Compound B)[1][2][3]
Structure Type

-Amino Lactam

-Amino Lactam
GABA Analog Rigidified

-homo-glycine / Aspartate mimic
Rigidified GABA / Pregabalin mimic
Basicity (Predicted pKa) Lower (~8.0 - 8.5).[1][2][3] Inductive withdrawal from proximal C=O reduces amine basicity.[1][3]Higher (~9.5 - 10.0).[1][2][3] Methylene spacer insulates amine from C=O inductive effect.[1][3]
Nucleophilicity Moderate.[1][2][3] Sterically hindered by the ring; reduced electron density.[3]High. Primary alkyl amine with rotational freedom.[1][3]
Chirality 1 Chiral Center (C4).[2][3] Enantiomers: (R), (S)1 Chiral Center (C4).[2][3] Enantiomers: (R), (S)
Key Drug Relation Factor Xa Inhibitors, Peptide MimeticsNebracetam (M1 Agonist), Levetiracetam analogs
Synthetic Pathways

The synthesis of these two scaffolds requires distinct strategic disconnections. Compound A is typically accessed via the chiral pool (Malic Acid or Aspartic Acid), while Compound B is efficiently synthesized from Itaconic Acid.[2][3]

3.1 Synthesis of 4-amino-1-benzylpyrrolidin-2-one (Compound A)
  • Strategy: Functional group interconversion of a 4-hydroxy precursor derived from Malic Acid.

  • Key Intermediate: 4-Azido-1-benzylpyrrolidin-2-one.[1][2][3]

3.2 Synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one (Compound B)
  • Strategy: Cyclization of Itaconic Acid with benzylamine followed by amide reduction.[3]

  • Key Intermediate: 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.[1][2][3]

SynthesisComparison cluster_A Route A: 4-Amino Scaffold (Malic Acid Route) cluster_B Route B: 4-(Aminomethyl) Scaffold (Itaconic Acid Route) Malic Malic Acid HydroxyLactam 4-Hydroxy-1-benzyl pyrrolidin-2-one Malic->HydroxyLactam 1. Benzylamine, Heat (Cyclization) Mesylate 4-Mesyloxy Intermediate HydroxyLactam->Mesylate MsCl, Et3N Azide 4-Azido Intermediate Mesylate->Azide NaN3, DMF (Inversion of Config) TargetA 4-Amino-1-benzyl pyrrolidin-2-one Azide->TargetA H2, Pd/C (Reduction) Itaconic Itaconic Acid CarboxyLactam 1-Benzyl-5-oxo pyrrolidine-3-carboxylic acid Itaconic->CarboxyLactam Benzylamine, Reflux (Dean-Stark) Amide Primary Amide Intermediate CarboxyLactam->Amide 1. SOCl2 2. NH3 TargetB 4-(Aminomethyl)-1-benzyl pyrrolidin-2-one Amide->TargetB LiAlH4 or BH3 (Selective Reduction)

Figure 1: Comparative synthetic workflows. Route A utilizes nucleophilic substitution (azide) to install the amine on the ring.[3] Route B utilizes the exocyclic carboxylic acid of itaconic acid to build the aminomethyl arm.[3]

Experimental Protocols

The following protocols are standardized for laboratory-scale preparation (10–50 mmol scale).

Protocol A: Synthesis of 4-amino-1-benzylpyrrolidin-2-one (via Azide)

Objective: Install the amino group at C4 with stereochemical inversion (if starting from chiral malic acid).

  • Activation: Dissolve 4-hydroxy-1-benzylpyrrolidin-2-one (1.0 eq) in dry DCM at 0°C. Add triethylamine (1.5 eq) and methanesulfonyl chloride (1.2 eq). Stir for 2 h. Wash with NaHCO3, dry, and concentrate to yield the mesylate.[3]

  • Displacement: Dissolve the mesylate in DMF. Add Sodium Azide (1.5 eq). Heat to 80°C for 6–12 h.

    • Safety Note: Azides are potentially explosive.[1][3] Use a blast shield and avoid concentrating dryness if possible.[3]

  • Reduction: Dissolve the crude azide in Methanol. Add 10% Pd/C (5 wt%).[3] Hydrogenate under H2 balloon (1 atm) for 4 h.

  • Purification: Filter catalyst through Celite. Concentrate. Purify via column chromatography (DCM:MeOH:NH4OH 90:10:1).

    • Yield: Typically 60–75% over 3 steps.[1][3]

Protocol B: Synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one (Nebracetam Scaffold)

Objective: Construct the pyrrolidone ring and reduce the side chain.

  • Cyclization: Reflux Itaconic acid (1.0 eq) and Benzylamine (1.0 eq) in toluene using a Dean-Stark trap to remove water. The product, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid , precipitates upon cooling or addition of hexane.[1][3]

  • Amide Formation: Convert the acid to the acid chloride (SOCl2, reflux, 2 h) or mixed anhydride (Ethyl chloroformate/NMM). Treat with aqueous ammonia or ammonia gas to form the primary amide.[3]

  • Reduction: Suspend LiAlH4 (3.0 eq) in dry THF at 0°C. Add the amide solution dropwise. Reflux for 4–6 h.[1][3]

    • Critical Step: Quench carefully (Fieser method: water, 15% NaOH, water).[2][3] Filter aluminum salts.[1][3]

  • Isolation: Extract with DCM. Convert to Hydrochloride salt using HCl/Dioxane for stability.[1][3]

    • Yield: Typically 50–65% overall.[1][3]

Application & Performance Guide
When to use 4-Amino (Compound A):
  • Peptide Mimetics: Use this scaffold to introduce a rigid "kink" in a peptide chain.[2][3] The 4-amino group acts as a constrained

    
    -amino acid, stabilizing 
    
    
    
    -turn secondary structures.[1][3]
  • Steric Constraints: If your target binding pocket is narrow, the direct attachment of the amine reduces the hydrodynamic radius compared to the aminomethyl analog.[3]

  • Factor Xa Inhibitors: Research indicates 1-phenylpyrrolidin-2-one scaffolds with direct amino/amido substitution at C4 are effective P4 motifs in anticoagulant drug design [1].[1][2][3]

When to use 4-(Aminomethyl) (Compound B):
  • Neuropharmacology: This is the scaffold of choice for CNS targets.[2][3] It mimics the

    
    -aminobutyric acid (GABA) structure but locks it into a specific conformation.[1][3]
    
  • Nebracetam Analogs: This specific structure (1-benzyl-4-aminomethyl) is a known M1-muscarinic agonist and nootropic agent.[1][2][3] The flexible methylene arm allows the amine to reach binding residues that the rigid 4-amino analog cannot [2].[1][3]

  • Fragment-Based Drug Discovery (FBDD): The primary amine is highly reactive and accessible, making it an ideal handle for library generation (e.g., reductive amination, acylation) to probe binding pockets.[2][3]

References
  • Structure and property based design of factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011.[2][3][4]

  • Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives. ScienceRise: Pharmaceutical Science, 2024.[1][2][3][5]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes. Molecules, 2022.

  • 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a New Class of Monoamine Oxidase B Inactivators. Journal of Enzyme Inhibition, 1992.[1][2][3][6]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.